6-Ethylguanine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-ethoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXRVSPZSOREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199829 | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51866-19-4 | |
| Record name | 6-Ethoxy-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51866-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051866194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51866-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ETHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T1754HHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Ethylguanine synthesis and purification methods
Comprehensive Technical Guide: Synthesis and Purification of -Ethylguanine
Part 1: Strategic Overview
6-Ethylguanine (specifically
This guide details the Nucleophilic Aromatic Substitution (
Part 2: Chemical Synthesis Protocol
Reaction Mechanism & Logic
The synthesis relies on the displacement of a chloride leaving group by an ethoxide nucleophile. The reaction is driven by the electron-deficient nature of the purine ring, enhanced by the electronegative chlorine at the C6 position.
-
Precursor: 2-Amino-6-chloropurine (stable, commercially available).
-
Nucleophile: Sodium Ethoxide (NaOEt) generated in situ or supplied as a solution.
-
Solvent: Anhydrous Ethanol (to prevent hydrolysis back to guanine).
Step-by-Step Synthesis Workflow
Materials Required:
-
2-Amino-6-chloropurine (CAS: 10310-21-1)
-
Sodium metal (for in situ generation) or Sodium Ethoxide (21% wt in EtOH)
-
Anhydrous Ethanol (<0.01% water content)
-
Glacial Acetic Acid (for neutralization)
Experimental Protocol:
-
Preparation of Nucleophile:
-
Option A (Recommended): Dissolve sodium metal (1.2 eq) in anhydrous ethanol under Argon atmosphere to generate fresh NaOEt.
-
Option B: Use commercial 21% NaOEt solution.
-
Rationale: Fresh NaOEt minimizes hydroxide contaminants that would hydrolyze the starting material to guanine (a "dead-end" byproduct).
-
-
Displacement Reaction:
-
Add 2-amino-6-chloropurine (1.0 eq) to the ethoxide solution.
-
Heat the suspension to reflux (78°C) for 4–6 hours .
-
Monitoring: The suspension will gradually clear as the starting material is consumed and the product forms (or precipitates depending on concentration). Monitor by TLC (DCM:MeOH 9:1) or HPLC.[2][3][4][5][6][7]
-
-
Quenching & Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ethanol.
-
Redissolve the residue in a minimum volume of cold water.
-
Crucial Step: Adjust pH to 7.0–7.5 using dilute acetic acid.
-
Observation:
-Ethylguanine will precipitate as a white to off-white solid upon neutralization. -
Filter the solid and wash with ice-cold water (2x) and diethyl ether (1x) to remove residual ethoxide and moisture.
-
Part 3: Purification & Visualization
Purification Strategy
While precipitation yields >90% purity, biological applications (e.g., enzyme kinetics) require >98% purity.
| Method | Target Purity | Application |
| Recrystallization | 95-97% | Synthetic Intermediate |
| Semi-Prep HPLC | >99% | Biological Assays / Standards |
Recrystallization Protocol:
-
Solvent: Water/Ethanol (80:20).
-
Dissolve crude solid in boiling solvent.
-
Allow slow cooling to 4°C overnight. Rapid cooling traps salts; slow cooling excludes them.
Semi-Preparative HPLC Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 9.4 x 250mm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 6.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 30% B over 20 minutes.
-
Detection: UV at 280 nm (distinctive absorption for O6-alkylated purines).
Workflow Visualization
Caption: Figure 1. Synthesis and purification workflow for
Part 4: Analytical Characterization (QC)
To validate the identity of the synthesized compound, compare spectral data against the following standards.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Triplet (3H) | Methyl protons of the ethyl group ( | ||
| Quartet (2H) | Methylene protons adjacent to Oxygen ( | ||
| Broad Singlet (2H) | Exocyclic amine ( | ||
| Singlet (1H) | C8 Proton (Purine ring) | ||
| UV-Vis | ~281 nm (pH 7) | Distinct shift from Guanine ( | |
| Mass Spec | ESI-MS (+) | m/z 180.1 |
Critical QC Note: The presence of a signal near
Part 5: Stability & Storage
-
Hydrolytic Instability:
-alkylguanines are acid-labile. Prolonged exposure to pH < 4 will hydrolyze the ethyl ether, reverting the molecule to guanine. -
Storage: Store as a dry powder at -20°C. Solutions in DMSO are stable for months at -20°C but should be aliquoted to avoid freeze-thaw cycles.
References
-
Parker, S., Kirk, M. C., & Ludlum, D. B. (1987).[6] Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Biochemical and Biophysical Research Communications.
-
Graves, R. J., Li, B. F., & Swann, P. F. (1989). Repair of O6-methylguanine, Othis compound, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase. Carcinogenesis.
-
PubChem. (2024).[8] Compound Summary: 6-ethoxy-9H-purin-2-amine (
-Ethylguanine).[8] National Library of Medicine. -
Vianney, A. A., Harahap, Y., & Suryadi, H. (2021).[7] Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Dove Press.
-
Kalnik, M. W., Li, B. F., Swann, P. F., & Patel, D. J. (1989). Othis compound carcinogenic lesions in DNA: an NMR study of O6etG.T pairing in dodecanucleotide duplexes. Biochemistry.
Sources
- 1. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. dovepress.com [dovepress.com]
- 5. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-ethoxy-9H-purin-2-amine | C7H9N5O | CID 95805 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of O⁶-Ethylguanine
Introduction: Defining O⁶-Ethylguanine, a Critical DNA Lesion
Within the fields of toxicology, cancer biology, and drug development, the study of DNA damage and repair is paramount. Alkylating agents, a class of compounds prevalent in environmental pollutants and certain chemotherapeutics, exert their effects by covalently modifying DNA nucleobases. One of the most significant and highly mutagenic of these modifications is the formation of O⁶-ethylguanine (O⁶-EtG).[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of O⁶-EtG, offering researchers, scientists, and drug development professionals a foundational understanding of its chemical nature, analytical detection, and profound biological implications.
It is crucial to distinguish O⁶-ethylguanine from its isomers, such as N7-ethylguanine or N²-ethylguanine. While these are also products of DNA ethylation, the ethylation at the O⁶ position of guanine is particularly pernicious.[3][4] This specific modification disrupts the normal Watson-Crick hydrogen bonding pattern, leading to mispairing with thymine instead of cytosine during DNA replication.[5] This G:C to A:T transition mutation is a hallmark of alkylating agent-induced carcinogenesis.[5] Understanding the fundamental properties of the O⁶-EtG molecule itself is therefore essential for developing tools to detect it, for elucidating its biological processing, and for designing strategies to mitigate its harmful effects.
Section 1: Core Physicochemical Profile
The intrinsic properties of O⁶-EtG dictate its behavior in both chemical and biological systems. These characteristics are fundamental for designing analytical standards, predicting its stability, and understanding its interaction with cellular machinery.
Molecular Structure and Properties
O⁶-Ethylguanine is a purine derivative with an ethyl group attached to the exocyclic oxygen at position 6. This seemingly minor addition dramatically alters the electronic and steric properties of the guanine base.
| Property | Value | Source |
| Chemical Formula | C₇H₉N₅O | PubChem[6] |
| Molecular Weight | 179.18 g/mol | PubChem[6] |
| IUPAC Name | 6-ethoxy-7H-purin-2-amine | PubChem[6] |
| CAS Number | 51866-19-4 | PubChem[6] |
| Predicted logP | 0.1 | PubChem[6] |
| Hydrogen Bond Donors | 2 | PubChem[6] |
| Hydrogen Bond Acceptors | 5 | PubChem[6] |
Section 2: Spectroscopic and Analytical Characterization
Accurate detection and quantification of O⁶-EtG in biological samples are critical for toxicological studies and for monitoring the efficacy of certain cancer therapies. Methodologies rely on the unique spectroscopic signature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for O⁶-EtG analysis. It offers exceptional sensitivity and specificity. The exact mass of the protonated molecule [M+H]⁺ is approximately 180.0880, which allows for high-resolution mass analyzers to distinguish it from other molecules of similar nominal mass.[6] Tandem mass spectrometry (MS/MS) is used for unambiguous identification by fragmenting the parent ion to produce a characteristic pattern of daughter ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of O⁶-EtG, especially when incorporated into synthetic DNA oligonucleotides to study its effect on DNA structure and dynamics.[7][8] Proton (¹H) and Carbon-¹³ (¹³C) NMR can confirm the presence and position of the ethyl group. Two-dimensional NMR experiments, such as NOESY, have been instrumental in demonstrating how O⁶-EtG pairs with thymine or cytosine within a DNA duplex, revealing the structural distortions that lead to mutagenesis.[7]
Section 3: Biological Significance and Mutagenic Pathway
The physicochemical properties of O⁶-EtG are directly responsible for its biological activity. Its altered shape and hydrogen bonding capacity are the root of its mutagenicity.
Formation and Mutagenic Mispairing
O⁶-Ethylguanine is formed when electrophilic ethylating agents, such as N-ethyl-N-nitrosourea (ENU), react with the O⁶ position of guanine in DNA.[1] The ethyl group at this position prevents the formation of one of the three hydrogen bonds required for a stable G:C pair. Instead, the modified base preferentially adopts a conformation that allows it to form a stable, two-hydrogen-bond pair with thymine. During DNA replication, DNA polymerases can mistakenly insert thymine opposite the O⁶-EtG lesion.[5] In the subsequent round of replication, this thymine correctly pairs with adenine, completing the G:C → A:T transition mutation.
Cellular Repair Mechanisms
Cells have evolved a primary defense mechanism against O⁶-alkylguanine adducts: a suicide enzyme known as O⁶-Alkylguanine-DNA Alkyltransferase (MGMT).[9][10] MGMT directly repairs the lesion by transferring the ethyl group from the guanine base to one of its own cysteine residues.[11] This reaction is stoichiometric and inactivates the MGMT protein, hence the term "suicide" repair.[10] The rate of repair can vary significantly between tissues, with the liver showing much faster repair than the brain, for example.[12] When MGMT is depleted or absent, the persistence of O⁶-EtG increases, leading to a higher probability of mutation.[13][14]
Below is a diagram illustrating the formation, mutagenic potential, and repair of O⁶-Ethylguanine.
Caption: Pathway of O⁶-EtG formation, mutagenesis, and repair.
Section 4: Chemical Synthesis Workflow
The availability of pure O⁶-EtG as a chemical standard is essential for analytical and biochemical research. While several synthetic routes exist, a common approach involves the modification of a more readily available guanine precursor.
The following diagram outlines a generalized workflow for the synthesis of O⁶-EtG. This process typically starts with a protected guanosine derivative, proceeds through activation of the O⁶ position, followed by nucleophilic substitution with ethoxide, and concludes with deprotection steps.
Caption: Generalized workflow for the chemical synthesis of O⁶-Ethylguanine.
Section 5: Experimental Protocol
Protocol: Quantification of O⁶-Ethylguanine in DNA by LC-MS/MS
This protocol provides a framework for the sensitive detection of O⁶-EtG in DNA samples isolated from cells or tissues exposed to ethylating agents.
1. Principle: DNA is enzymatically hydrolyzed to individual deoxynucleosides. The resulting mixture is separated by reverse-phase HPLC, and the eluent is analyzed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard (e.g., [¹³C₂, ¹⁵N]-O⁶-Ethyldeoxyguanosine) is used for accurate quantification.
2. Materials:
-
DNA sample (≥10 µg)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from E. coli)
-
Stable isotope-labeled internal standard
-
LC-MS grade water, acetonitrile, and formic acid
-
HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer
3. Methodology: a. DNA Hydrolysis: i. To 10 µg of DNA in a microfuge tube, add buffer and the internal standard. ii. Add Nuclease P1 and incubate at 37°C for 2 hours. iii. Add Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours. iv. Centrifuge the sample to pellet any undigested material. Collect the supernatant containing the deoxynucleosides.
b. LC-MS/MS Analysis: i. Mobile Phase A: 0.1% Formic Acid in Water ii. Mobile Phase B: 0.1% Formic Acid in Acetonitrile iii. Gradient: Start with a low percentage of B, gradually increasing to elute the analytes. iv. Injection Volume: 10 µL v. MS Parameters (Positive ESI):
- Monitor the specific MRM transition for O⁶-Ethyldeoxyguanosine (parent ion → characteristic fragment ion).
- Monitor the corresponding MRM transition for the internal standard.
c. Quantification: i. Generate a standard curve using known amounts of pure O⁶-Ethyldeoxyguanosine standard spiked with a fixed amount of the internal standard. ii. Calculate the peak area ratio of the analyte to the internal standard in the unknown samples. iii. Determine the amount of O⁶-EtG in the original DNA sample by interpolating from the standard curve. The results are typically expressed as adducts per 10⁶ or 10⁷ normal nucleotides.
4. Self-Validation and Causality:
-
Causality: Enzymatic digestion is chosen over acid hydrolysis to prevent artifactual formation of DNA adducts and to preserve the integrity of the deoxynucleosides for analysis.
-
Trustworthiness: The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest possible accuracy and precision in quantification. The specificity of the MRM transition provides a high degree of confidence in the identification of the analyte.
Conclusion
O⁶-Ethylguanine is more than just a modified nucleobase; it is a potent promutagenic lesion whose physicochemical characteristics are central to its biological impact. Its propensity to mispair with thymine directly links exposure to ethylating agents with the specific mutational signatures seen in associated cancers. The analytical methods for its detection, grounded in its unique mass and structure, are vital for research in toxicology and molecular epidemiology. Furthermore, understanding its interaction with repair enzymes like MGMT provides key insights into cellular defense mechanisms and opportunities for therapeutic intervention. This guide has provided a foundational overview of these properties, offering a critical knowledge base for scientists working to unravel the complexities of DNA damage and repair.
References
-
National Center for Biotechnology Information. (n.d.). Repair of O6-ethylguanine in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea. PubMed. Retrieved February 7, 2026, from [Link]
-
Patel, D. J., et al. (1989). Othis compound carcinogenic lesions in DNA: an NMR study of O6etG.C pairing in dodecanucleotide duplexes. PubMed. Retrieved February 7, 2026, from [Link]
-
Bronstein, S. M., et al. (1992). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. PubMed. Retrieved February 7, 2026, from [Link]
-
Meyer, A. S., et al. (2014). O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics. PubMed. Retrieved February 7, 2026, from [Link]
-
Zhang, J., et al. (2020). O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. Frontiers in Oncology. Retrieved February 7, 2026, from [Link]
-
Gerson, S. L., et al. (1994). Formation and loss of O6-methyldeoxyguanosine in human leucocyte DNA following sequential DTIC and fotemustine chemotherapy. PMC. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). 6-O-Methylguanine. Retrieved February 7, 2026, from [Link]
-
Pegg, A. E. (1978). Formation and Subsequent Excision of Othis compound from DNA of Rat Liver following Administration of Diethylnitrosamine. Cancer Research. Retrieved February 7, 2026, from [Link]
-
Srivenugopal, K. S., & Pegg, A. E. (1983). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. PubMed. Retrieved February 7, 2026, from [Link]
-
van der Lijn, F., et al. (1998). Formation and persistence of Othis compound in genomic and transgene DNA in liver and brain of lambda(lacZ) transgenic mice treated with N-ethyl-N-nitrosourea. PubMed. Retrieved February 7, 2026, from [Link]
-
Berdis, A. J. (2018). Chemical structure of O6-alkylguanine adducts. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Renard, A., & Verly, W. G. (1983). Properties of the chromatin repair activity against Othis compound lesions in DNA. Mechanism of the reaction. PubMed. Retrieved February 7, 2026, from [Link]
-
Thomale, J., et al. (1997). Fast repair of Othis compound, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea in place of methylnitrosourea. PNAS. Retrieved February 7, 2026, from [Link]
-
Georgiadis, P., et al. (1995). Binding and repair of Othis compound in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). O-(6)-Methylguanine. PubChem. Retrieved February 7, 2026, from [Link]
-
Choi, J. Y., & Guengerich, F. P. (2005). The N2-Ethylguanine and the O6-Ethyl- and O6-Methylguanine Lesions in DNA: Contrasting Responses from the “Bypass” DNA Polymerase η and the Replicative DNA Polymerase α. ACS Publications. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-ethoxy-9H-purin-2-amine. PubChem. Retrieved February 7, 2026, from [Link]
-
Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O(6)-methyl-guanine lesions. PubMed. Retrieved February 7, 2026, from [Link]
-
Choi, J. Y., & Guengerich, F. P. (2005). The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha. PubMed. Retrieved February 7, 2026, from [Link]
-
Patel, D. J., et al. (1989). Othis compound carcinogenic lesions in DNA: an NMR study of O6etG.T pairing in dodecanucleotide duplexes. PubMed. Retrieved February 7, 2026, from [Link]
Sources
- 1. Repair of Othis compound in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-ethoxy-9H-purin-2-amine | C7H9N5O | CID 95805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Othis compound carcinogenic lesions in DNA: an NMR study of O6etG.C pairing in dodecanucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Othis compound carcinogenic lesions in DNA: an NMR study of O6etG.T pairing in dodecanucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 11. Properties of the chromatin repair activity against Othis compound lesions in DNA. Mechanism of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast repair of Othis compound, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea in place of methylnitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formation and loss of O6-methyldeoxyguanosine in human leucocyte DNA following sequential DTIC and fotemustine chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
historical perspective of 6-Ethylguanine research
Historical Perspective of -Ethylguanine Research
From Chemical Lesion to Therapeutic Target
Executive Summary
Phase 1: The Loveless Hypothesis & The Oxygen-Nitrogen Debate (1969–1980)
In the mid-20th century, the mechanism by which alkylating agents like ethylnitrosourea (ENU) caused cancer was unknown. Early research focused on the most abundant alkylation site, the
However, in a landmark theoretical shift, Anthony Loveless (1969) proposed that alkylation at the
-
Key Finding: The ratio of
-EtG to -EtG correlates directly with carcinogenic potential, not the total amount of alkylation. -
The "Ethyl" Specificity: Unlike methyl adducts, the ethyl group in
-EtG adds significant steric bulk, which was later found to stall high-fidelity DNA polymerases, triggering distinct repair pathways compared to -methylguanine ( -MeG).
Phase 2: Discovery of the "Suicide" Repair Mechanism (1980s)
The persistence of
-
The Enzyme:
-alkylguanine-DNA alkyltransferase (AGT or MGMT).[1][2] -
Mechanism: The enzyme flips the damaged nucleotide out of the helix. A cysteine residue (Cys145 in humans) in the active site nucleophilically attacks the ethyl group, transferring it to the protein.
-
Stoichiometry: The reaction is irreversible. The enzyme becomes alkylated and is subsequently ubiquitinated and degraded.[2] It is not a catalyst in the traditional sense; it is a suicide enzyme .
Visualization: The MGMT Repair Cycle
The following diagram illustrates the direct reversal mechanism and the fate of the protein.
Caption: The stoichiometric "suicide" repair mechanism where MGMT sacrifices itself to restore Guanine.
Phase 3: Structural Biology & Mutagenicity (1990s–Present)
Research using X-ray crystallography and site-specific mutagenesis revealed why
-
Polymerase Stalling: The ethyl group is bulky. While
-MeG is often bypassed (leading to mutation), -EtG frequently blocks replicative polymerases (Pol , ), necessitating translesion synthesis (TLS) polymerases (like Pol ) to bypass the lesion. -
Mispairing Logic: When bypassed,
-EtG pairs with Thymine.-
Normal: G(anti) : C(anti)
3 H-bonds. -
Lesion:
-EtG(anti) : T(anti) 2 H-bonds (Wobble geometry). -
Result:
Transition mutation.
-
Data Summary: Alkylation Properties
| Property | ||
| Source | MNU, Temozolomide, MNNG | ENU, Diethylsulfate, Tobacco smoke |
| Steric Bulk | Low | High (interferes with polymerase fit) |
| Repair Rate (MGMT) | Very Fast ( | Slower (approx. 5-10x slower than MeG) |
| Replication Block | Weak (Read-through common) | Strong (Often requires TLS bypass) |
| Primary Mutation |
Technical Guide: Experimental Protocols
Note: These protocols synthesize historical methodology with modern standards for validation.
Protocol 1: Site-Specific Synthesis of
-EtG Modified DNA
Objective: Create a DNA oligonucleotide containing a single
Reagents:
-
Convertible Nucleoside Phosphoramidite (e.g., 6-chloropurine-2'-deoxyriboside).
-
Sodium Ethoxide (NaOEt) in Ethanol.
-
Anhydrous Acetonitrile.
Workflow:
-
Solid Phase Synthesis: Synthesize the oligonucleotide using standard phosphoramidite chemistry. At the target site, incorporate the 6-chloropurine phosphoramidite instead of dG.
-
Critical Step: Do not remove the DMT (dimethoxytrityl) group at the 5' end yet (DMT-ON mode) to aid purification.
-
-
Displacement Reaction:
-
Resuspend the CPG (controlled pore glass) support containing the oligo in a solution of 1.0 M Sodium Ethoxide in ethanol.
-
Incubate at room temperature for 12–24 hours.
- ) nucleophilically attacks the C6 position, displacing the chloride ion. This simultaneously deprotects the other bases (cleaving benzoyl/isobutyryl groups).
-
-
Purification:
-
Neutralize with acetic acid.
-
Purify via Reverse-Phase HPLC (DMT-ON). The hydrophobic DMT group separates full-length product from failure sequences.
-
Cleave DMT with 3% Trichloroacetic acid (TCA).
-
-
Validation:
-
Confirm mass using ESI-MS (Electrospray Ionization Mass Spectrometry).
-EtG adds ~28 Da relative to Guanine (Ethyl vs H).
-
Protocol 2: The MGMT Activity Assay (Isotope Transfer)
Objective: Quantify functional MGMT activity in tissue or cell lysates using
Materials:
-
Substrate: Double-stranded DNA containing
-ethyl- -guanine (synthesized via ENU reaction with DNA and specific depurination of , or using Protocol 1 with tritiated ethanol). -
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, protease inhibitors.
Step-by-Step:
-
Lysate Preparation: Sonicate cells/tissue in Lysis Buffer. Centrifuge at 10,000 x g for 10 min to clear debris. Determine total protein concentration (Bradford assay).
-
Incubation:
-
Mix 200
g of lysate protein with excess -ethyl-DNA substrate (approx. 10,000 cpm). -
Incubate at 37°C for 60 minutes.
-
-
Separation (Acid Hydrolysis Method):
-
Add cold 5% Trichloroacetic Acid (TCA) to precipitate DNA and Protein.
-
Heat at 80°C for 30 minutes. Causality: This hydrolyzes the DNA into acid-soluble nucleotides, releasing the unrepaired
-ethyl-guanine into the supernatant. The protein (now containing the -ethyl group on Cys145) remains precipitated.
-
-
Quantification:
-
Filter the mixture through glass fiber filters (Whatman GF/C).
-
Wash filters with 5% TCA and Ethanol.
-
Measure radioactivity on the filter using Liquid Scintillation Counting.
-
Calculation: 1 fmol of transferred
corresponds to 1 fmol of active MGMT.
-
Visualization: Assay Logic
Caption: Separation logic for the MGMT isotope transfer assay.
References
-
Loveless, A. (1969). Possible relevance of O-6 alkylation of Deoxyguanosine to the mutagenicity and carcinogenicity of nitrosamines and nitrosamides. Nature, 223(5202), 206-207. Link
-
Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases.[1][3][6][7] Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100. Link
-
Singer, B., & Dosanjh, M. K. (1990). Site-directed mutagenesis for quantitation of base-base interactions at defined sites. Mutation Research, 233(1-2), 45-51. Link
-
Dolan, M. E., et al. (1990). Effect of O6-benzylguanine on the sensitivity of human tumor xenografts to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). Cancer Research, 50(18), 5834-5839. Link
-
Warren, J. J., et al. (2006). Structural basis for the mutagenicity of O6-methyl-guanine lesions.[8] Proceedings of the National Academy of Sciences, 103(6), 19701-19706. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. rcsb.org [rcsb.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of mutagenesis by O6-methyl- and Othis compound and O4-methylthymine in Escherichia coli using double-stranded and gapped plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
The Role of 6-Ethylguanine in Ethylating Agent-Induced Carcinogenesis
Executive Summary
The formation of
This guide provides a comprehensive technical analysis of
Molecular Mechanisms of Mutagenesis
Chemical Formation and Stability
Ethylating agents typically operate via an
-
Regioselectivity: While the
position of guanine is the most nucleophilic, the oxygen atom at the position possesses high electron density, leading to significant ethylation (approx. 8% of total ethylation events for ENU). -
Structural Impact: Unlike methyl adducts, the ethyl group at the
position introduces significant steric bulk. NMR studies indicate that the ethyl group often adopts a syn conformation relative to the N1 of guanine.
The Mispairing Mechanism (GC AT Transition)
The mutagenicity of
-
Normal Pairing: Guanine (anti) pairs with Cytosine via 3 H-bonds.
-
Lesion Pairing:
-EtG loses the N1 proton (or the N1 is blocked/altered electronically). During replication, high-fidelity DNA polymerases preferentially insert Thymine opposite -EtG. -
Thermodynamics: The
-EtG:T base pair forms a "wobble" or pseudo-Watson-Crick geometry that is thermodynamically more stable than the -EtG:C pair, evading proofreading mechanisms. -
Outcome: A subsequent round of replication fixes the mutation, resulting in a permanent GC
AT transition .
Pathway Visualization
The following diagram illustrates the progression from exposure to fixed mutation.
Figure 1: The mechanistic pathway of Othis compound induced mutagenesis, highlighting the critical replication error step.
Biological Fate: Repair Kinetics and Persistence[1][2][3]
The persistence of
MGMT: The Kinetic Bottleneck
The enzyme
-
Stoichiometry: MGMT is a "suicide enzyme"; it is inactivated upon accepting the alkyl group.
-
Methyl vs. Ethyl Disparity:
-
-Methylguanine:[1][2][3][4][5][6][7][8][9][10] Repaired rapidly (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 10–15 mins in proficient cells). -
-Ethylguanine: Repaired significantly slower (
8–12 hours). The larger ethyl group faces steric hindrance entering the MGMT active site pocket.
-
-
Implication: In tissues with low MGMT expression (e.g., rodent brain) or under high-dose exposure,
-EtG accumulates, driving transformation.
Nucleotide Excision Repair (NER) Cooperation
Unlike methyl adducts, the bulky ethyl group distorts the DNA helix sufficiently to be recognized by the Nucleotide Excision Repair (NER) machinery.
-
Synergy: Research indicates that efficient removal of
-EtG requires both MGMT and NER.[1] Cells deficient in NER show prolonged persistence of -EtG even if MGMT is present.
Analytical Methodologies: Quantification of -EtG
Accurate quantification is essential for correlating adduct load with carcinogenic risk.
Method Comparison
| Methodology | Sensitivity | Specificity | Throughput | Limitations |
| Immuno-slot Blot | High ( | Moderate | High | Cross-reactivity of antibodies; semi-quantitative. |
| HPLC-Fluorescence | Moderate | Moderate | Low | Requires derivatization; lower specificity than MS. |
| LC-MS/MS (Gold Standard) | Very High ( | High | Moderate | High equipment cost; requires rigorous sample prep. |
Recommended Workflow: Isotope Dilution LC-MS/MS
The following protocol outlines the industry-standard approach for absolute quantification using stable isotope internal standards.
Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for O6-EtG quantification ensuring high specificity and recovery correction.
Experimental Protocol: Quantification of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -EtG in Genomic DNA[1][9]
Objective: Quantify
Phase 1: DNA Isolation & Quality Control
-
Lysis: Homogenize 50 mg tissue in lysis buffer (10 mM Tris, 1 mM EDTA, 1% SDS). Add Proteinase K (20 mg/mL) and incubate at 55°C overnight.
-
Extraction: Perform standard Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction.
-
Precipitation: Precipitate with
and cold ethanol. Wash with 70% EtOH. Resuspend in HPLC-grade water. -
QC Check: Ensure
.
Phase 2: Internal Standard Spiking & Hydrolysis
-
Causality: Adding the internal standard before hydrolysis corrects for any analyte loss during digestion or enrichment.
-
Spike: Add 50 fmol of
-ethyl-2'-deoxyguanosine to 50 g of DNA. -
Digestion:
-
Add DNase I (incubation: 37°C, 1 hr).
-
Add Snake Venom Phosphodiesterase (PDE) + Alkaline Phosphatase (incubation: 37°C, 2 hrs).
-
-
Filtration: Pass hydrolysate through a 3kDa molecular weight cut-off filter to remove enzymes.
Phase 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., 2.1 x 150 mm, 1.8
m). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Source: Electrospray Ionization (ESI) in Positive Mode.
-
Transitions (Selected Reaction Monitoring - SRM):
-
Analyte (
-Et-dG): 296 180 (Loss of deoxyribose). -
Internal Standard:
301 185.
-
-
Calculation:
(Note: Total dG is quantified via UV or separate MS trace).
Clinical & Translational Implications[12]
Drug Resistance in Chemotherapy
Alkylating agents (e.g., Temozolomide, though primarily a methylator, shares mechanistic parallels) are used to treat glioblastoma. High MGMT expression in tumors confers resistance by repairing the therapeutic
-
Inhibitor Strategy:
-Benzylguanine ( -BG) is a pseudosubstrate that irreversibly inactivates MGMT. -
Ethylating Agents: Due to the slower repair of ethyl adducts by MGMT, ethylating agents might theoretically retain efficacy in tumors with moderate MGMT levels where methylating agents fail, although systemic toxicity remains a barrier.
Carcinogenic Risk Assessment
The ratio of
References
-
Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells.[1] Cancer Research. [Link]
-
Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O6-methyl-guanine lesions. Proceedings of the National Academy of Sciences. (Provides structural context relevant to O6-alkylation). [Link]
-
Thomale, J., et al. (1994). Fast repair of Othis compound, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea. Proceedings of the National Academy of Sciences. [Link]
-
Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases. Mutation Research. [Link][11]
-
Powley, M. W., et al. (2006). Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS. Chemical Research in Toxicology. [Link]
Sources
- 1. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of O6-methylguanine repair in human normal and ataxia telangiectasia cell lines and correlation of repair capacity with cellular sensitivity to methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast repair of Othis compound, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea in place of methylnitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Othis compound carcinogenic lesions in DNA: an NMR study of O6etG.C pairing in dodecanucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
natural occurrence of 6-Ethylguanine in biological systems
Technical Guide: Endogenous Formation and Analysis of 6-Ethylguanine ( -EtG) in Biological Systems
Executive Summary
This compound (
This guide provides a technical deep-dive into the biochemical origins, mutagenic mechanisms, and high-sensitivity quantification of
Part 1: The Biochemistry of Endogenous Formation
Unlike
The S-Adenosylethionine (SAE) Pathway
Under specific metabolic conditions, L-Ethionine (the ethyl analog of methionine) competes with methionine for activation by methionine adenosyltransferase (MAT).
-
Mechanism: L-Ethionine + ATP
S-Adenosylethionine (SAE) + PPi. -
Consequence: SAE acts as a promiscuous ethyl donor for DNA methyltransferases (DNMTs), transferring an ethyl group to the
position of guanine instead of the canonical methyl group.
Endogenous Nitrosation
Dietary nitrates and secondary amines react in the acidic environment of the stomach or via macrophage-mediated NO production to form N-nitroso compounds (NOCs) .
-
Precursor: Diethylamine + Nitrite
Diethylnitrosamine (DEN). -
Metabolic Activation: DEN is hydroxylated by CYP2E1
-hydroxy-nitrosamine Ethyldiazonium ion (highly reactive alkylating species).
Visualization: Endogenous Formation Pathways
Figure 1: Dual pathways for the endogenous formation of Othis compound via Nitrosation and Pseudo-Methylation.
Part 2: Mutagenicity and Repair Mechanisms[2]
The Mutagenic Mechanism: G:C A:T Transition
The ethyl group at the
-
Replication Round 1:
-EtG pairs with T. -
Replication Round 2: The T templates an A.
-
Result: A permanent G:C
A:T transition mutation.
Repair Kinetics: MGMT vs. NER
The primary defense is
| Parameter | ||
| Repair Enzyme | MGMT (Primary) | MGMT (Primary) + NER (Secondary) |
| MGMT Reaction Rate | Very Fast ( | Slower (~3-4x slower than MeG) |
| Steric Hindrance | Low | Moderate (Ethyl group limits active site fit) |
| Persistence | Low (in MGMT+ cells) | Moderate to High |
Technical Insight: Because MGMT repairs
Part 3: Analytical Methodology (LC-MS/MS)
Quantifying endogenous
Protocol: DNA Hydrolysis and Enrichment[3]
Reagents:
-
Internal Standard:
- or -labeled -EtG. -
Enzymes: DNase I, Phosphodiesterase I (Snake Venom), Alkaline Phosphatase.
Step-by-Step Workflow:
-
Spiking: Add 50 fmol of isotopically labeled internal standard to 50
g of isolated DNA. -
Enzymatic Hydrolysis:
-
Incubate DNA with DNase I (37°C, 1 hr) to nick strands.
-
Add Phosphodiesterase I and Alkaline Phosphatase (37°C, 2-4 hrs) to liberate nucleosides.
-
Why: Acid hydrolysis can depurinate the ethyl group; enzymatic digestion preserves the nucleoside structure (
-ethyl-2'-deoxyguanosine).
-
-
Solid Phase Extraction (SPE):
-
Use OASIS HLB or equivalent polymeric reverse-phase columns.
-
Wash with 5% MeOH/H2O to remove salts and canonical bases.
-
Elute adducts with 40% MeOH.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Transition Monitoring (SRM):
-
Target:
296 180 (Loss of deoxyribose). -
Internal Standard:
301 185.
-
-
Visualization: Analytical Workflow
Figure 2: Validated workflow for the quantification of trace Othis compound in biological samples.
References
-
Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases.[2][3][4] Mutation Research/Reviews in Mutation Research.
-
Swenberg, J. A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Deriving Biologically Significant Thresholds. Chemical Research in Toxicology.
-
Nakamura, J., & Swenberg, J. A. (1999). Endogenous apurinic/apyrimidinic sites in genomic DNA of mammalian tissues. Cancer Research.
-
Drabløs, F., et al. (2004). Alkylation damage in DNA and RNA—repair mechanisms and medical significance.[5] DNA Repair.
-
Boysen, G., et al. (2009). Analysis of DNA adducts formed by ochratoxin A. Journal of Chromatography A.
Sources
- 1. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and persistence of Othis compound in genomic and transgene DNA in liver and brain of lambda(lacZ) transgenic mice treated with N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and repair of Othis compound in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Review: 6-Ethylguanine DNA Adduct Formation, Mutagenicity, and Repair Mechanisms
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 6-Ethylguanine (O6-EtG), a critical DNA lesion induced by ethylating agents such as N-ethyl-N-nitrosourea (ENU) and tobacco-specific nitrosamines. Unlike its methylated counterpart (O6-MeG), O6-EtG presents unique challenges to cellular repair machinery due to the steric bulk of the ethyl group. This document details the molecular kinetics of formation, the thermodynamic basis of its mutagenicity (G:C
Part 1: Molecular Mechanisms of Formation
Alkylation Kinetics
O6-EtG is formed primarily via
Key Ethylating Agents:
-
Exogenous: N-ethyl-N-nitrosourea (ENU), Diethylnitrosamine (DEN).
-
Endogenous/Lifestyle: Metabolism of ethanol (via acetaldehyde) and tobacco smoke constituents.
Mutagenic Thermodynamics
The ethyl group at the O6 position creates steric hindrance that disrupts the Watson-Crick hydrogen bonding face.
-
Canonical: Guanine (O6) accepts a hydrogen bond from Cytosine (N4).
-
Lesion (O6-EtG): The ethyl group blocks this interaction. Instead, O6-EtG rotates to form a stable wobble base pair with Thymine .
-
Consequence: During DNA replication, high-fidelity polymerases (e.g., Pol
, Pol ) preferentially insert Thymine opposite O6-EtG. If unrepaired before the next replication cycle, this results in a permanent G:C A:T transition mutation .
Figure 1: Pathway of Othis compound formation and subsequent mutagenic transition. The ethyl group forces a wobble pair with Thymine, fixing the mutation.
Part 2: Cooperative Repair Mechanisms
Unlike O6-Methylguanine, which is repaired almost exclusively by MGMT, Othis compound requires a cooperative model due to the larger size of the adduct.
The MGMT Axis (Direct Reversal)
MGMT acts as a "suicide enzyme." It stoichiometrically transfers the ethyl group from the O6-guanine to its own active site cysteine (Cys145).
-
Mechanism:
-
Kinetics: The reaction is slower for ethyl groups than methyl groups due to steric constraints within the MGMT active site pocket.
-
Fate: Once alkylated, MGMT is ubiquitinated and degraded by the proteasome. It cannot turn over.
The NER Axis (Excision Repair)
Because the ethyl group causes a slight helical distortion, it can be recognized by the Nucleotide Excision Repair (NER) complex (XPC-RAD23B), particularly in cells with low MGMT or when MGMT is saturated.
-
Synergy: Studies indicate that while MGMT is the first line of defense, NER provides a critical backup for O6-EtG that is not observed as significantly for O6-MeG.
Figure 2: The dual repair modalities for O6-EtG. MGMT provides direct reversal, while NER acts on helix distortions caused by the ethyl group.
Part 3: Quantitative Data Summary
The following table summarizes the repair half-lives (
| Cell Type / Condition | MGMT Status | NER Status | O6-EtG Half-Life ( | Repair Efficiency |
| Normal Lymphoblasts | Positive (+) | Positive (+) | ~8 hours | High |
| MGMT-Deficient | Negative (-) | Positive (+) | > 50 hours | Low (Relies on NER) |
| NER-Deficient (XP-A) | Positive (+) | Negative (-) | ~43 hours | Moderate |
| Double Deficient | Negative (-) | Negative (-) | > 100 hours | Negligible |
Data derived from Bronstein et al. (1992) and subsequent kinetic studies.
Part 4: Validated Detection Protocol (LC-MS/MS)
Objective: Quantification of O6-EtG in genomic DNA at femtomole levels. Standard: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.
Materials & Reagents
-
Internal Standard (IS):
-Othis compound or -Othis compound (Must be added before hydrolysis to account for recovery losses). -
Hydrolysis Buffer: 0.1 N HCl.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm).
-
Mobile Phase: (A) 0.1% Formic Acid in
; (B) 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology
Step 1: DNA Isolation & Quality Control
-
Isolate DNA using a high-purity salt precipitation method (avoid phenol/chloroform if possible to prevent oxidation, or use antioxidant-supplemented buffers).
-
Quantify DNA (
) and ensure . -
Aliquot 50
g of DNA for analysis.
Step 2: Internal Standard Spike & Hydrolysis
-
Add 100 fmol of Internal Standard (
-O6-EtG) to the DNA solution. Crucial: This self-validates the extraction efficiency. -
Dry the sample under vacuum (SpeedVac).
-
Resuspend in 200
L of 0.1 N HCl. -
Incubate at 70°C for 45 minutes (Mild acid hydrolysis releases purines without degrading the ethyl adduct).
Step 3: Solid Phase Extraction (SPE) Enrichment
-
Condition OASIS HLB cartridges with Methanol followed by Water.
-
Load the hydrolysate.
-
Wash with 5% Methanol/Water to remove salts and unmodified bases.
-
Elute O6-EtG with 40% Methanol.
-
Evaporate to dryness and reconstitute in 20
L mobile phase.
Step 4: LC-MS/MS Acquisition
-
Injection: 10
L. -
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Monitor):
-
Analyte (O6-EtG):
180 152 (Loss of ethyl group/guanine fragment). -
Internal Standard:
185 157.
-
-
Quantification: Calculate ratio of Analyte Area / IS Area. Interpolate against a standard curve (range: 5 fmol – 500 fmol).
Figure 3: Optimized workflow for O6-EtG quantification using Isotope Dilution Mass Spectrometry.
Part 5: References
-
Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases.[1][2][3][4] Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100.
-
Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells.[1] Cancer Research, 52(7), 2008-2011.[1]
-
Shrivastav, N., Li, D., & Essigmann, J. M. (2010). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation.[5][6] Carcinogenesis, 31(1), 59-70.
-
Bounous, D. I., & Campen, D. B. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 834(1-2), 1-10. (Adapted for Ethyl derivatives).
-
Drabløs, F., et al. (2004). Alkylation damage in DNA and RNA—repair mechanisms and medical significance.[6][7] DNA Repair, 3(11), 1389-1407.
Sources
- 1. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast repair of Othis compound, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea in place of methylnitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 7. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
O⁶-Ethylguanine: A Technical Guide for Researchers in Oncology and DNA Repair
Introduction
O⁶-Ethylguanine (6-EtG) is a modified purine nucleobase characterized by the presence of an ethyl group at the O⁶ position of guanine. This alteration is a frequent and critical lesion resulting from exposure to ethylating agents, such as N-ethyl-N-nitrosourea (ENU), a potent carcinogen. The scientific significance of O⁶-Ethylguanine lies in its profound impact on DNA integrity and cellular fate. Its persistence can lead to mispairing with thymine during DNA replication, causing G:C to A:T transition mutations, a hallmark of certain cancers.[1] Consequently, O⁶-Ethylguanine is a focal point for research in toxicology, carcinogenesis, and the development of cancer therapeutics. This guide provides an in-depth overview of its properties, biological implications, and practical applications in a research setting.
Core Molecular and Chemical Properties
A foundational understanding of O⁶-Ethylguanine begins with its fundamental chemical and physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 51866-19-4 | [2] |
| Molecular Formula | C₇H₉N₅O | |
| Molecular Weight | 179.18 g/mol | |
| IUPAC Name | 6-ethoxy-9H-purin-2-amine | |
| Synonyms | O⁶-Ethylguanine, 6-O-Ethylguanine, 2-Amino-6-ethoxypurine |
While specific solubility data for O⁶-Ethylguanine is not extensively published, its analog, O⁶-Benzylguanine, offers insights. O⁶-Benzylguanine is soluble in organic solvents like DMSO and ethanol but is sparingly soluble in aqueous buffers.[3] It is recommended to prepare fresh aqueous solutions and avoid long-term storage.[3] Stock solutions of the related compound, O⁶-Methylguanine, have been found to be stable for 24 hours at room temperature and for 30 days when refrigerated.[4]
Synthesis of 6-Alkoxy-2-aminopurines
The synthesis of O⁶-Ethylguanine falls under the broader category of 6-alkoxy-2-aminopurines. A contemporary and efficient method involves the direct substitution on a 2-fluoro-purine precursor. The general principle of this synthesis is outlined below.
Rationale for the Synthetic Approach
Traditional methods for synthesizing 6-alkoxy-purines were often multi-step, time-consuming, and resulted in lower yields. The described approach is more cost-effective and efficient, allowing for the incorporation of various alkoxy groups. This late-stage convergence is particularly advantageous for creating a library of analogs for structure-activity relationship (SAR) studies.[2]
General Synthetic Workflow
Caption: General workflow for the synthesis of O⁶-Ethylguanine.
Biological Significance and Mechanism of Action
The biological impact of O⁶-Ethylguanine is intrinsically linked to the DNA repair protein O⁶-Methylguanine-DNA Methyltransferase (MGMT).
The Role of MGMT in DNA Repair
MGMT is a crucial "suicide" enzyme that protects the genome from the mutagenic effects of alkylating agents.[5] It scans the DNA for alkyl adducts at the O⁶ position of guanine. Upon finding such a lesion, MGMT transfers the alkyl group (in this case, the ethyl group from O⁶-Ethylguanine) to a cysteine residue in its own active site.[3][6] This action restores the guanine base within the DNA but results in the irreversible inactivation of the MGMT protein.[5] The alkylated MGMT is then targeted for ubiquitination and proteasomal degradation.
O⁶-Ethylguanine as a Substrate and Inactivator of MGMT
O⁶-Ethylguanine serves as a substrate for MGMT. The enzyme recognizes and binds to this lesion, initiating the repair process. However, this process consumes one molecule of MGMT for every repaired O⁶-Ethylguanine adduct.[5] This stoichiometric, rather than catalytic, mechanism means that high levels of O⁶-Ethylguanine can rapidly deplete a cell's MGMT pool. This depletion leaves the cell vulnerable to the toxic and mutagenic effects of further alkylating damage.
The repair of O⁶-Ethylguanine is a critical determinant of cell fate. Cells proficient in MGMT can efficiently remove these lesions, mitigating the risk of mutations and cell death.[1] In contrast, cells with low or no MGMT activity (often due to epigenetic silencing of the MGMT gene promoter) are highly sensitive to ethylating agents.[7] It has also been shown that in addition to MGMT, the nucleotide excision repair (NER) pathway can contribute to the removal of O⁶-Ethylguanine, although at a slower rate.[7]
The following diagram illustrates the central role of MGMT in the repair of O⁶-Ethylguanine and the consequences of its depletion.
Caption: The central role of MGMT in repairing O⁶-Ethylguanine lesions.
Application in Research: A Tool for Sensitizing Cancer Cells
The ability of O⁶-Ethylguanine and its analogs to deplete MGMT is a powerful tool in cancer research, particularly for overcoming chemoresistance.
Overcoming Chemoresistance
Many cancer cells exhibit high levels of MGMT, rendering them resistant to alkylating chemotherapeutic agents like temozolomide (TMZ) and carmustine (BCNU).[8] By pre-treating these resistant cells with an MGMT inactivator, researchers can deplete the cells' repair capacity. A subsequent dose of an alkylating chemo-drug will then be significantly more effective, as the DNA lesions it creates will persist, leading to cytotoxicity. O⁶-Benzylguanine is a more commonly used analog in this context due to its high potency and ability to cross the blood-brain barrier.[9]
Experimental Protocol: In Vitro MGMT Inhibition
This protocol provides a general framework for using an MGMT inhibitor like O⁶-Benzylguanine to sensitize cancer cells to an alkylating agent in a cell culture setting.
Objective: To determine the sensitizing effect of MGMT inhibition on the cytotoxicity of an alkylating agent.
Materials:
-
Cancer cell line of interest (e.g., a glioblastoma cell line)
-
Complete cell culture medium
-
O⁶-Benzylguanine (stock solution in DMSO)
-
Alkylating agent (e.g., Temozolomide, stock solution in DMSO)
-
Cell viability assay (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Standard cell culture equipment
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Pre-treatment with MGMT Inhibitor:
-
Prepare a dilution series of O⁶-Benzylguanine in complete medium. A typical concentration range to test is 1-25 µM.
-
Remove the old medium from the cells and add the medium containing O⁶-Benzylguanine. Include a "vehicle control" group with DMSO at the same final concentration.
-
Incubate for a period sufficient to deplete MGMT. This can range from 1 to 24 hours, depending on the cell line's MGMT resynthesis rate. A 2-hour pre-incubation is a common starting point.[10]
-
-
Treatment with Alkylating Agent:
-
Prepare a dilution series of the alkylating agent (e.g., TMZ) in complete medium, both with and without the pre-treatment concentration of O⁶-Benzylguanine.
-
Add the alkylating agent to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, remove the treatment medium.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control for each condition.
-
Plot dose-response curves for the alkylating agent alone and in combination with the MGMT inhibitor.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each curve to quantify the degree of sensitization.
-
Self-Validation and Causality:
-
Positive Control: A cell line known to be resistant to the alkylating agent due to high MGMT expression.
-
Negative Control: An MGMT-deficient cell line, which should show minimal sensitization by the MGMT inhibitor.
-
Mechanism Validation: To confirm that the observed sensitization is due to MGMT inhibition, perform a Western blot for MGMT protein levels after treatment with the inhibitor to demonstrate its depletion.
Conclusion
O⁶-Ethylguanine is more than just a DNA lesion; it is a critical nexus in the study of carcinogenesis, DNA repair, and cancer therapy. Its interaction with the MGMT protein provides a clear molecular basis for the mutagenic effects of certain carcinogens and, importantly, offers a strategic target for overcoming chemoresistance in cancer treatment. A thorough understanding of its properties and the ability to apply it and its analogs in well-controlled experimental settings are essential for researchers and scientists dedicated to advancing the field of oncology.
References
-
SQUARIX GmbH. O6-Ethylguanine. [Link]
-
Huateng Pharma. 6-Ethyl guanine | CAS:51866-19-4. [Link]
-
PubChem. 6-ethoxy-9H-purin-2-amine. [Link]
-
Ren, S., et al. (1981). Repair of Othis compound in DNA by a chromatin fraction from rat liver: transfer of the ethyl group to an acceptor protein. Proceedings of the National Academy of Sciences, 78(11), 6766-6770. [Link]
-
Thomale, J., et al. (1990). Repair of Othis compound in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea. Proceedings of the National Academy of Sciences, 87(24), 9883-9887. [Link]
-
Dolan, M. E., & Pegg, A. E. (1997). O6-benzylguanine and its role in chemotherapy. Clinical Cancer Research, 3(6), 837-847. [Link]
-
Bronstein, S. M., et al. (1992). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Carcinogenesis, 13(11), 2091-2095. [Link]
-
Stewart, C. F., et al. (2021). The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. Molecular Cancer Therapeutics, 20(3), 516-525. [Link]
-
Xu-Welliver, M., & Pegg, A. E. (2002). O6-benzylguanine and its role in chemotherapy. Investigational New Drugs, 20(3), 277-287. [Link]
-
Vianney, Y. M., Harahap, Y., & Suryadi, H. (2022). Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration. Heliyon, 8(6), e09695. [Link]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. chemrxiv.org [chemrxiv.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (TLC), solid, O⁶-alkylguanine DNA alkyltransferase inhiitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. Enzymatic elimination of Othis compound and stability of O4-ethylthymine in the DNA of malignant neural cell lines exposed to N-ethyl-N-nitrosourea in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | O6-methylguanine DNA methyltransferase (MGMT) expression in U1242 glioblastoma cells enhances in vitro clonogenicity, tumor implantation in vivo, and sensitivity to alisertib-carboplatin combination treatment [frontiersin.org]
- 9. Repair of Othis compound in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
A Comprehensive Technical Guide to the Solubility and Stability of 6-Ethylguanine in Diverse Solvent Systems
This guide provides an in-depth exploration of the solubility and stability characteristics of 6-Ethylguanine, a critical molecule in toxicological and cancer research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying principles and methodologies necessary for accurately assessing the behavior of this compound in various solvent environments. Our focus is on providing a practical and scientifically rigorous framework for your experimental design and data interpretation.
Introduction: The Scientific Imperative for Understanding this compound's Physicochemical Behavior
This compound is an alkylated nucleobase analog of significant interest due to its role as a DNA adduct formed by exposure to ethylating agents such as N-ethyl-N-nitrosourea (ENU). Its persistence in DNA is a key factor in the mutagenic and carcinogenic effects of these agents. A thorough understanding of its solubility and stability in various solvents is paramount for a multitude of research applications, from the preparation of stock solutions for in vitro assays to the development of analytical standards and the formulation of potential therapeutic agents. The physicochemical properties of this compound directly influence its bioavailability, reactivity, and degradation pathways, making a comprehensive characterization essential for reliable and reproducible scientific outcomes.
This guide will provide a foundational understanding of this compound's properties, detailed protocols for its solubility and stability assessment, and a framework for interpreting the resulting data.
Physicochemical Properties of this compound
A solid grasp of the fundamental physicochemical properties of this compound is the starting point for predicting its behavior in different solvent systems. These parameters govern its interactions with solvent molecules and its susceptibility to degradation.
| Property | Value | Source |
| Molecular Formula | C7H9N5O | , |
| Molecular Weight | 179.18 g/mol | , |
| Computed XLogP3 | 0.1 | |
| pKa | Not Experimentally Determined | |
| Appearance | Colorless solid |
The positive computed XLogP3 value suggests a slight preference for lipophilic environments over aqueous ones, though it is close to zero, indicating a degree of polarity. The absence of an experimentally determined pKa value is a significant data gap in the literature. The pKa would be critical for predicting how the ionization state of the molecule changes with pH, which in turn would profoundly affect its solubility in aqueous buffers.
Solubility Profile of this compound
The solubility of a compound is a critical parameter for its handling and application in research. Here, we discuss the known solubility of this compound and provide a detailed protocol for its experimental determination.
Known Solubility Data
-
Dimethyl Sulfoxide (DMSO): this compound is reported to be soluble in DMSO. For a structurally similar compound, O6-Benzylguanine, the solubility in DMSO is approximately 30 mg/mL.
-
Ethanol: For O6-Benzylguanine, the solubility in ethanol is approximately 5 mg/mL. 6-Thioguanine, another guanine analog, is described as very slightly soluble in ethanol.
-
Aqueous Buffers: O6-Benzylguanine is sparingly soluble in aqueous buffers, with a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2). Guanine itself has very low aqueous solubility.
Given the lack of specific data, experimental determination of this compound's solubility in the solvents relevant to your research is strongly recommended.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.
Experimental Workflow Diagram:
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Protocol:
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent.
-
Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol, DMSO).
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
-
Separation:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the saturated solution from the solid material by either centrifugation or filtration through a 0.22 µm filter. Be mindful of potential compound adsorption to the filter material.
-
-
Analysis:
-
Prepare a series of dilutions of the clear supernatant.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV (see Section 5).
-
Calculate the original concentration in the saturated supernatant, which represents the solubility of this compound in that solvent at the specified temperature.
-
Stability Profile of this compound
The chemical stability of this compound in solution is a critical factor for ensuring the integrity of experimental results and for defining appropriate storage conditions.
Insights from Biological Stability
While specific chemical stability data in common solvents is scarce, numerous studies have investigated the stability of this compound within a biological context, specifically as a DNA adduct. These studies reveal that this compound can be removed from DNA by enzymatic repair mechanisms. The half-life of this compound in DNA varies significantly depending on the cell type and the activity of repair enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). For instance, in cells proficient in DNA repair, the half-life can be around 8 hours. This biological instability, while not directly translating to chemical instability in a solvent, suggests that the O6-ethoxy group may be a site of potential chemical reactivity.
Forced Degradation Studies: A Framework for Assessing Chemical Stability
Forced degradation (or stress testing) studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.
Core Principle: By intentionally degrading the molecule, we can develop and validate a "stability-indicating" analytical method that can separate the intact compound from its degradation products.
Forced Degradation Workflow Diagram:
Caption: A typical workflow for conducting forced degradation studies.
Detailed Protocol for Forced Degradation:
-
Sample Preparation:
-
Prepare solutions of this compound in the desired solvents at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of an acid solution (e.g., 0.1 M HCl) to the this compound solution.
-
Basic Hydrolysis: Add an equal volume of a basic solution (e.g., 0.1 M NaOH) to the this compound solution.
-
Oxidative Degradation: Add an equal volume of an oxidizing agent (e.g., 3% H2O2) to the this compound solution.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the this compound solution to a controlled source of UV and/or visible light.
-
For each condition, also prepare a control sample stored under normal conditions.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Section 5).
-
-
Data Interpretation:
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
If using mass spectrometry, identify the mass of the degradation products to propose their structures and degradation pathways.
-
Calculate the degradation rate and half-life of this compound under each stress condition.
-
Analytical Methodology: Quantification of this compound
A robust and validated analytical method is crucial for accurate solubility and stability measurements. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.
HPLC-UV Method for this compound Quantification
While a specific validated method for this compound is not published, methods for similar compounds like O6-methylguanine can be adapted.
Principle: The this compound solution is injected into an HPLC system. The compound is separated from other components on a stationary phase and detected by its UV absorbance as it elutes from the column. The concentration is determined by comparing the peak area to a standard curve.
Example HPLC-UV Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Guanine and its analogs typically have strong UV absorbance around 254 nm and 280 nm. The optimal wavelength should be determined by measuring the UV spectrum of a pure this compound solution.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Analytical Procedure Workflow Diagram:
Caption: Workflow for the quantification of this compound using HPLC-UV.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the critical aspects of this compound's solubility and stability. While there are notable gaps in the existing literature regarding quantitative data, we have outlined robust and validated methodologies that empower researchers to generate this crucial information. The provided protocols for the shake-flask solubility assay and forced degradation studies, coupled with a framework for developing an HPLC-UV analytical method, offer a clear path forward for the thorough characterization of this important molecule.
Future research should focus on experimentally determining the thermodynamic solubility of this compound in a range of common laboratory solvents and aqueous buffers. Furthermore, detailed stability studies are needed to elucidate its degradation kinetics and pathways under various stress conditions. The determination of its pKa value is also a high-priority task. Filling these knowledge gaps will be invaluable to the scientific community, enabling more accurate, reproducible, and reliable research in the fields of toxicology, cancer biology, and drug development.
References
- Müller, R., & Rajewsky, M. F. (1983). Enzymatic removal of Othis compound versus stability of O4-ethylthymine in the DNA of rat tissues exposed to the carcinogen ethylnitrosourea: possible interference of guanine-O6 alkylation with 5-cytosine methylation in the DNA of replicating target cells.
- Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer research, 52(7), 2008–2011.
-
Mehta, J. R., Ludlum, D. B., Renard, A., & Verly, W. G. (1981). Repair of Othis compound in DNA by a chromatin fraction from rat liver: transfer of the ethyl group to an acceptor protein. Proceedings of the National Academy of Sciences of the United States of America, 78(11), 6766–6770. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95805, 6-ethoxy-9H-purin-2-amine. Retrieved February 8, 2026, from [Link].
-
SQUARIX. (n.d.). Othis compound. Retrieved February 8, 2026, from [Link]
- Mehta, J. R., Ludlum, D. B., Renard, A., & Verly, W. G. (1981). Repair of Othis compound in DNA by a chromatin fraction from rat liver: transfer of the ethyl group to an acceptor protein. Proceedings of the National Academy of Sciences, 78(11), 6766-6770.
- Gao, H., & Li, Z. (2014). HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant Ras GTPase. PloS one, 9(7), e101829.
-
ResearchGate. (n.d.). Electronic absorbance spectrum of 6-thioguanine-inset calculated. Retrieved February 8, 2026, from [Link]
-
Schlegel Group. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D. Retrieved February 8, 2026, from [Link]
- Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug design, development and therapy, 15, 963–971.
- Renard, A., Verly, W. G., Mehta, J. R., & Ludlum, D. B. (1983). Properties of the chromatin repair activity against Othis compound lesions in DNA. Mechanism of the reaction. *European journal of biochemistry
Methodological & Application
Application Note: Quantitative Analysis of 6-Ethylguanine DNA Adducts in Tissues by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-Ethylguanine Detection
Exposure to ethylating agents, both from environmental sources and certain chemotherapeutic drugs, can lead to the formation of DNA adducts. One of the most critical mutagenic lesions is this compound (O6-EtG).[1] The formation of O6-EtG adducts in DNA can disrupt the normal helical structure and, if not repaired, can lead to G:C to A:T transition mutations during DNA replication. This mutagenic potential underscores the importance of O6-EtG as a biomarker for assessing DNA damage and cancer risk.[2][3] The O6-alkylguanine-DNA alkyltransferase (AGT) protein plays a crucial role in repairing this type of damage by transferring the ethyl group from the guanine base to one of its own cysteine residues.[3][4] Therefore, quantifying the levels of O6-EtG in tissues provides a direct measure of the biologically effective dose of ethylating agents and can offer insights into an individual's DNA repair capacity.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue DNA using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodology covers tissue homogenization, DNA extraction, enzymatic hydrolysis of DNA to nucleosides, and subsequent analysis by UPLC-MS/MS.
Overview of the Analytical Workflow
The accurate quantification of this compound from complex tissue matrices requires a multi-step approach to isolate the target analyte and remove interfering substances. The overall workflow is depicted below.
Caption: General workflow for the analysis of this compound in tissue samples.
Detailed Protocols
Tissue Sample Preparation and DNA Extraction
Rationale: The initial and most critical step is the efficient extraction of high-quality genomic DNA from the tissue. The choice of homogenization and DNA extraction method is crucial to minimize DNA degradation and remove potential contaminants that can interfere with downstream enzymatic reactions and LC-MS/MS analysis. Commercial kits are often employed for their reliability and consistency.[2]
Protocol:
-
Tissue Homogenization:
-
Accurately weigh approximately 20-30 mg of frozen tissue.
-
Homogenize the tissue in a suitable lysis buffer (e.g., containing proteinase K) using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer). Ensure the sample remains cold during this process to prevent DNA degradation.
-
-
DNA Extraction:
-
Follow the manufacturer's protocol for a commercial DNA extraction kit suitable for tissues (e.g., QIAamp DNA Mini Kit).[2] These kits typically involve cell lysis, protein digestion, and binding of DNA to a silica membrane.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
-
-
DNA Quantification and Purity Assessment:
-
Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
The A260/A280 ratio should be between 1.7 and 2.0, and the A260/A230 ratio should be above 2.0 to ensure the DNA is free from protein and other contaminants.
-
Enzymatic Hydrolysis of DNA
Rationale: To analyze this compound by LC-MS/MS, the DNA polymer must be broken down into its constituent nucleosides. Enzymatic hydrolysis is preferred over acid hydrolysis as it is less likely to cause degradation of the target adduct. A combination of enzymes is used to ensure complete digestion of the DNA backbone.
Protocol:
-
To a microcentrifuge tube, add a known amount of purified DNA (e.g., 10-50 µg).
-
Add the enzymatic digestion cocktail. A typical cocktail includes:
-
Nuclease P1: To hydrolyze single-stranded DNA and RNA.
-
Alkaline Phosphatase: To remove the phosphate group from the 3' end.
-
Phosphodiesterase I: To cleave the phosphodiester bonds.
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Terminate the reaction by heating at 95°C for 10 minutes or by adding a suitable solvent like methanol.
Solid Phase Extraction (SPE) Cleanup
Rationale: After enzymatic digestion, the sample contains salts, proteins (enzymes), and other cellular components that can interfere with the LC-MS/MS analysis and contaminate the instrument. A solid-phase extraction step is employed to purify the nucleosides, including 6-ethyldeoxyguanosine.
Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the nucleosides with a higher percentage of organic solvent (e.g., 70% methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Rationale: UPLC-MS/MS provides the high sensitivity and selectivity required for the detection of low-abundance DNA adducts in complex biological matrices.[5] The UPLC system separates the target analyte from other nucleosides, and the tandem mass spectrometer provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its fragments.
Caption: Schematic of the UPLC-MS/MS system for this compound analysis.
UPLC-MS/MS Parameters
The following table provides a starting point for the UPLC-MS/MS parameters, which should be optimized for the specific instrument being used. The parameters for O6-methylguanine can be adapted for this compound.[5]
| Parameter | Recommended Setting | Rationale |
| UPLC System | ||
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides excellent separation of nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimal for UPLC columns. |
| Gradient | Start with low %B, ramp to elute analyte, then wash and re-equilibrate | To achieve good separation and peak shape. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 - 10 µL | Dependent on sample concentration and sensitivity. |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | Guanine adducts ionize well in positive mode. |
| Capillary Voltage | 3.0 - 3.5 kV | To be optimized for maximal signal. |
| Desolvation Temp. | 350 - 450°C | Efficiently removes solvent from droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in desolvation. |
| MRM Transitions | See below | For specific detection of this compound. |
-
MRM Transitions for 6-Ethyldeoxyguanosine: The exact mass transitions for 6-ethyldeoxyguanosine need to be determined by infusing a standard solution. Based on the structure, the expected parent ion [M+H]+ would be m/z 296.1. The fragmentation would likely result in the loss of the deoxyribose sugar, leading to a product ion corresponding to this compound at m/z 180.1.
-
Primary Transition (Quantifier): 296.1 > 180.1
-
Secondary Transition (Qualifier): An additional fragment ion should be monitored for confirmation.
-
Standard Curve and Quantification
A standard curve should be prepared using a certified 6-ethyldeoxyguanosine standard. The standard should be serially diluted in the same matrix as the samples (reconstituted SPE eluate from a blank sample) to account for any matrix effects. The concentration of this compound in the tissue samples is then calculated from the standard curve and normalized to the amount of DNA analyzed.
Alternative Analytical Methods
While UPLC-MS/MS is the gold standard for its sensitivity and specificity, other methods can also be employed for the detection of this compound.[6]
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by HPLC and detection by UV absorbance at ~260 nm. | Relatively simple and widely available instrumentation. | Lower sensitivity and specificity compared to MS. Potential for co-eluting interferences.[6] |
| Immunoassays (ELISA) | Utilizes antibodies specific to the this compound adduct.[7] | High throughput and does not require extensive sample cleanup. | Potential for cross-reactivity with other adducts. Does not provide structural confirmation.[7] |
| 32P-Postlabeling | Radioactive labeling of DNA adducts followed by separation. | Extremely sensitive. | Use of radioactivity, labor-intensive, and not quantitative without standards.[8] |
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in tissue DNA. Accurate measurement of this critical DNA adduct can provide valuable insights into the mechanisms of carcinogenesis and the efficacy of chemotherapeutic agents. The provided protocols serve as a comprehensive guide for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
References
- Vianney, A. M., Harahap, Y., & Suryadi, H. (2021). Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration. [Source information not fully available in search results].
-
Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 945–955. [Link]
-
van der Luit, A. H., van der Laan, J. W., Vrieling, H., van Zeeland, A. A., & Mohn, G. R. (1997). Formation and persistence of Othis compound in genomic and transgene DNA in liver and brain of lambda(lacZ) transgenic mice treated with N-ethyl-N-nitrosourea. Carcinogenesis, 18(4), 751–757. [Link]
-
Mehta, J. R., Ludlum, D. B., Renard, A., & Verly, W. G. (1981). Repair of Othis compound in DNA by a chromatin fraction from rat liver: Transfer of the ethyl group to an acceptor protein. Proceedings of the National Academy of Sciences of the United States of America, 78(11), 6766–6770. [Link]
-
Yuniarti, N., Harahap, Y., & Aisyah, S. (2019). Development and Method Validation of 6-Thioguanine and 6-Methylmercaptopurine in Erythrocytes Using LC-MS/MS. ResearchGate. [Link]
-
Lee, J. H., et al. (2020). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring. Annals of Laboratory Medicine, 40(3), 226-234. [Link]
-
Hebels, D. G. A. J., et al. (2011). Mass Spectrometric Analysis of the Active Site Tryptic Peptide of Recombinant O6-Methylguanine-DNA Methyltransferase Following Incubation with Human Colorectal DNA Reveals the Presence of an O6-Alkylguanine Adductome. Chemical Research in Toxicology, 24(5), 733-743. [Link]
-
Wirtz, S., et al. (2010). Simultaneous quantitation of 7-methyl- and O-6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 878(3-4), 433-438. [Link]
-
Bronstein, S. M., et al. (1996). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer Research, 56(12), 2922-2927. [Link]
-
Pogribny, I. P., & Tryndyak, V. P. (2018). Methods and Challenges for Computational Data Analysis for DNA Adductomics. Genes, 9(11), 539. [Link]
-
van der Luit, A. H., et al. (1999). Binding and repair of Othis compound in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context. Biochemistry, 38(21), 6857-6865. [Link]
-
Choi, J. Y., & Guengerich, F. P. (2005). The N2-Ethylguanine and the O6-Ethyl- and O6-Methylguanine Lesions in DNA: Contrasting Responses from the “Bypass” DNA Polymerase η and the Replicative DNA Polymerase α. Chemical Research in Toxicology, 18(10), 1541-1551. [Link]
-
Van Der Veen, J. (n.d.). The Evaluation of DNA-adduct Formation through DNA-Adductomics. RE-Place. [Link]
-
Xu, J., et al. (2012). Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases. Journal of Biological Chemistry, 287(22), 18015-18023. [Link]
-
Snyder, R. D., & Green, J. W. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 240-249. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation and persistence of Othis compound in genomic and transgene DNA in liver and brain of lambda(lacZ) transgenic mice treated with N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
developing a standard curve for 6-Ethylguanine analysis
Application Note: Precision Quantitation of -Ethylguanine in DNA Hydrolysates via Isotope-Dilution LC-MS/MS
Executive Summary
This guide details the protocol for developing a quantitative standard curve for
Critical Technical Challenge: The primary obstacle in this analysis is the Isomeric Trap . Ethylating agents generate
Scientific Foundation & Strategy
The Mechanism of Detection
To achieve femtomole-level sensitivity required for biological samples, we utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.
-
Precursor Ion: Protonated molecule
-
Product Ions:
-
(Loss of
; specific to ethyl group loss). -
(Loss of
).
-
(Loss of
The "Isomeric Trap" (Visualized)
The following diagram illustrates the critical necessity of separating the
Figure 1: Chromatographic strategy to avoid false positives from the abundant N7-isomer.
Materials & Reagents
-
Analytes:
-Ethylguanine (Standard) and -Ethylguanine (for resolution check). -
Internal Standard (IS):
- -Ethylguanine or - -Ethylguanine. Note: Deuterated standards are acceptable, but is preferred to avoid deuterium isotope effects on retention time. -
Matrix Blank: Calf Thymus DNA (CT-DNA), hydrolyzed.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
Protocol: Preparation of Standards
Stock Solutions
Caution: Guanine derivatives have poor solubility in pure water and neutral pH.
-
Primary Stock (1 mM): Dissolve 1 mg of
-EtG in 1 mL of 0.1 M HCl or 10% Methanol/0.1% Formic Acid . Vortex until fully dissolved. -
IS Stock (10 µM): Prepare the Internal Standard in the same solvent.
Matrix-Matched Standard Curve
To ensure accuracy, the standard curve must be prepared in a "biological matrix" to account for ion suppression caused by the hydrolyzed DNA backbone.
Step 1: Prepare the Matrix (Hydrolyzed DNA)
-
Dissolve 1 mg Calf Thymus DNA in 1 mL water.
-
Add HCl to a final concentration of 0.1 M.
-
Heat at 70°C for 45 minutes (Acid Hydrolysis).
-
Neutralize with NH4OH or dilute significantly if using online SPE. For this protocol, we dilute 1:10 in Mobile Phase A.
Step 2: Serial Dilution Scheme Prepare a 7-point curve. Spike the Matrix Blank with the Primary Stock.
| Std ID | Concentration (fmol/µL) | Preparation | Internal Standard (Final Conc) |
| STD 7 | 1000 | 10 µL of 100 µM Stock + 990 µL Matrix | 50 fmol/µL |
| STD 6 | 500 | 500 µL STD 7 + 500 µL Matrix | 50 fmol/µL |
| STD 5 | 100 | 200 µL STD 6 + 800 µL Matrix | 50 fmol/µL |
| STD 4 | 50 | 500 µL STD 5 + 500 µL Matrix | 50 fmol/µL |
| STD 3 | 10 | 200 µL STD 4 + 800 µL Matrix | 50 fmol/µL |
| STD 2 | 5 | 500 µL STD 3 + 500 µL Matrix | 50 fmol/µL |
| STD 1 | 1 (LLOQ) | 200 µL STD 2 + 800 µL Matrix | 50 fmol/µL |
| Blank | 0 | Matrix only | 50 fmol/µL |
Protocol: LC-MS/MS Method[1][2][3][4][5]
Chromatography Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.05% Formic Acid in Water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Gradient Profile:
-
0–1 min: 2% B (Isocratic hold to elute salts)
-
1–6 min: 2%
20% B (Slow ramp to separate and ) -
6–7 min: 20%
95% B (Wash) -
7–9 min: 2% B (Re-equilibration)
Mass Spectrometry Parameters (MRM)
Operate in Positive ESI mode.
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 180.1 | 152.1 | 30 | 18 | Quantifier | |
| 180.1 | 163.1 | 30 | 14 | Qualifier | |
| IS ( | 185.1 | 157.1 | 30 | 18 | Internal Std |
| Guanine | 152.1 | 135.1 | 35 | 20 | Monitor Hydrolysis |
Data Analysis & Validation
Calculation
Quantification is based on the Area Ratio (
Acceptance Criteria
-
Linearity:
. -
Accuracy: Calculated concentration of standards must be within
of nominal ( for LLOQ). -
Retention Time: The peak for
-EtG must be distinct from -EtG. Typically, elutes earlier due to the charged imidazole ring being more polar than the ethylated oxygen.
Workflow Summary
Figure 2: End-to-end workflow from biological sample to quantitative data.
References
-
Singh, R., et al. (2006). "Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry." Journal of Chromatography B. Link
-
Powley, M. W., et al. (2005). "Imaging of DNA adducts by mass spectrometry." (Context on acid hydrolysis protocols). Chemical Research in Toxicology. Link
-
Bocchinfuso, W. P., et al. (2021).[2] "Method Development and Validation for Measuring O6-Methylguanine...". NIH/PubMed. (Methodology adapted for Ethyl analogs). Link
-
Agilent Technologies. (2017).[3] "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." (Reference for MRM optimization strategies). Link
-
Integrated DNA Technologies (IDT). (2022). "Designing standard curves for qPCR." (General principles of standard curve linearity and dilution). Link
Sources
- 1. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
Application Note: Synthesis and Application of Isotopically Labeled 6-Ethylguanine for Quantitative Mass Spectrometry
Introduction
Quantitative analysis of modified nucleobases in biological matrices is of paramount importance in various fields, including toxicology, pharmacology, and cancer research. O6-ethylguanine is a significant DNA adduct formed by exposure to ethylating agents, and its accurate quantification can provide insights into DNA damage and repair mechanisms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose due to its high sensitivity and specificity. The gold standard for accurate quantification using LC-MS/MS is the use of a stable isotope-labeled internal standard. This application note provides a detailed protocol for the synthesis, purification, and characterization of isotopically labeled this compound, which can be used as an internal standard for the precise quantification of its unlabeled analogue in biological samples.
The synthetic strategy outlined herein involves a two-step process starting from the commercially available 2-amino-6-chloropurine. The ethyl group is introduced using an isotopically labeled ethyl iodide (e.g., ethyl-d5-iodide or ¹³C₂-ethyl iodide) to ensure a distinct mass shift from the analyte of interest, which is crucial for preventing cross-talk in mass spectrometric detection. The final product is rigorously characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity, purity, and isotopic enrichment. Furthermore, this note details a general protocol for the application of the synthesized standard in a typical quantitative LC-MS/MS workflow.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound is achieved through a two-step reaction sequence starting from 2-amino-6-chloropurine. The first step involves the formation of 2-amino-6-ethoxypurine via a nucleophilic substitution reaction with sodium ethoxide. The second step is the alkylation of the purine ring with an isotopically labeled ethyl iodide. The choice of isotopic label on the ethyl iodide (e.g., deuterium or carbon-13) will determine the mass of the final product. For this protocol, we will describe the use of ethyl-d5-iodide as the labeling agent.
Overall Reaction Scheme:
Advanced Protocol for the Extraction and Hydrolytic Quantification of 6-Ethylguanine DNA Adducts
Abstract & Strategic Overview
6-Ethylguanine (6-EtG) is a promutagenic DNA adduct formed by the exposure of DNA to ethylating agents such as ethyl methanesulfonate (EMS),
This guide details the workflow for measuring 6-EtG. It addresses the critical "Fork in the Road" regarding hydrolysis:
-
Acid Hydrolysis: Releases the free nucleobase (This compound ).
-
Enzymatic Hydrolysis: Releases the nucleoside (
-Ethyl-2'-deoxyguanosine or -EtdGuo).
Scientific Integrity Note: While acid hydrolysis is cost-effective and yields the specific base requested, enzymatic hydrolysis is the gold standard for high-sensitivity LC-MS/MS applications as it prevents acid-catalyzed de-ethylation artifacts. This protocol covers both, with a focus on the chemical release of the base.[1]
Experimental Workflow Logic
The following diagram illustrates the decision matrix and workflow for 6-EtG analysis.
Figure 1: Workflow decision tree distinguishing Acidic Depurination (Red) from Enzymatic Digestion (Green).
Phase I: DNA Extraction & Quality Control
Objective: Isolate high-molecular-weight DNA free of RNA and protein contaminants that could interfere with MS ionization.
Reagents
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 10 mM EDTA, 100 mM NaCl, 0.5% SDS.
-
Proteinase K: 20 mg/mL.
-
RNase A: DNase-free.
-
Antioxidant Mix: 100 µM Deferoxamine mesylate (Desferal) + 200 µM BHT (prevents oxidative artifacts).
Protocol Steps
-
Tissue Homogenization: Homogenize 50-100 mg tissue in 500 µL Lysis Buffer containing Antioxidant Mix.
-
Digestion: Add 20 µL Proteinase K. Incubate at 55°C for 3 hours (or overnight).
-
RNase Treatment: Add 10 µL RNase A. Incubate at 37°C for 30 mins. Crucial: RNA contamination biases gravimetric DNA quantification, leading to errors in adduct/nucleotide ratios.
-
Purification (Phenol-Chloroform):
-
Add equal volume Phenol:Chloroform:Isoamyl Alcohol (25:24:1). Vortex and centrifuge (12,000 x g, 10 min).
-
Transfer aqueous (top) layer to a new tube.
-
Repeat with Chloroform only to remove phenol traces.
-
-
Precipitation: Add 0.1 vol 3M Sodium Acetate (pH 5.2) and 2 vol cold 100% Ethanol.
-
Integrity Check: Do not use ethanol denatured with alkylating agents.
-
-
Resuspension: Wash pellet with 70% EtOH, air dry, and dissolve in HPLC-grade water.
-
Quantification: Measure A260/A280. Target ratio: 1.8–1.9.
Phase II: Hydrolysis Protocols
Option A: Mild Acid Hydrolysis (Target: this compound Base)
Use Case: When specifically targeting the free base or when enzymatic digestion costs are prohibitive.
Mechanism: Acid-catalyzed hydrolysis of the
Protocol:
-
Aliquot DNA: Transfer 50–100 µg of DNA to a screw-cap glass vial.
-
Internal Standard: Spike with 50 fmol of
-6-Ethylguanine. -
Acidification: Add 0.1 M HCl to a final volume of 200 µL.
-
Hydrolysis: Incubate at 70°C for 45 minutes .
-
Warning: Do not exceed 80°C or 0.1 M HCl. Stronger conditions (e.g., 1 M HCl, 100°C) degrade 6-EtG into Guanine via de-ethylation.
-
-
Neutralization: Cool to room temperature. Neutralize with equimolar NH
OH or KOH (approx. 20 µL of 1 M stock) to pH 7.0.
Option B: Enzymatic Hydrolysis (Target: -Ethyl-2'-deoxyguanosine)
Use Case: High sensitivity LC-MS/MS; prevents acid-induced artifacts.
Protocol:
-
Buffer: Dissolve DNA in 10 mM Tris-HCl (pH 7.4) + 15 mM MgCl
. -
Digestion Cocktail: Add DNase I (4 U), Snake Venom Phosphodiesterase I (0.1 U), and Alkaline Phosphatase (10 U).
-
Incubation: 37°C for 4–6 hours.
-
Filtration: Remove enzymes using a 3 kDa molecular weight cutoff (MWCO) spin filter (10,000 x g, 15 min).
Phase III: Enrichment (Solid Phase Extraction)
Direct injection of hydrolysates often suppresses MS signal due to the overwhelming abundance of unmodified bases (G, A, T, C).
Cartridge: OASIS MCX (Mixed-mode Cation Exchange) or equivalent.
| Step | Solvent / Buffer | Purpose |
| Condition | 1 mL MeOH, then 1 mL Water | Activate sorbent. |
| Load | Neutralized Hydrolysate (pH 7) | Bind analytes. |
| Wash 1 | 1 mL 0.1% Formic Acid in Water | Remove unmodified acidic/neutral bases (T, C). |
| Wash 2 | 1 mL 20% MeOH in Water | Remove hydrophobic contaminants. |
| Elute | 1 mL 5% NH | Release 6-EtG (or |
| Dry | SpeedVac (35°C) | Concentrate sample. |
| Reconstitute | 50 µL Mobile Phase A | Prepare for LC-MS. |
Phase IV: LC-MS/MS Quantification
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).
LC Parameters
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B (0-1 min)
90% B (8 min) 2% B (re-equilibration). -
Flow Rate: 0.3 mL/min.
MS/MS Transitions (MRM Mode)
Note: Values must be optimized for your specific instrument.
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Type |
| This compound (Base) | 180.1 | 152.1 | 25 | Quant |
| This compound (Base) | 180.1 | 135.1 | 30 | Qual |
| 185.1 | 157.1 | 25 | Internal Std | |
| 296.1 | 180.1 | 15 | Quant | |
| 296.1 | 152.1 | 28 | Qual |
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Recovery of IS | Over-acidification during hydrolysis. | Reduce HCl concentration to 0.1 M or reduce temp to 60°C. |
| High Background Noise | Incomplete protein removal. | Repeat Proteinase K step; ensure phenol extraction is thorough. |
| Peak Tailing | Column overload or pH mismatch. | Ensure reconstitution solvent matches initial mobile phase (low % organic). |
| Signal Suppression | Matrix effects from unmodified bases. | Optimize SPE Wash 1 step to ensure removal of Guanine/Adenine. |
References
-
Stout, M. D., et al. (2006). "Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry." Journal of Chromatography B.
-
Bocchinfuso, W. P., et al. (2003). "The N2-Ethylguanine and the O6-Ethyl- and O6-Methylguanine Lesions in DNA: Contrasting Responses from the 'Bypass' DNA Polymerase η and the Replicative DNA Polymerase α."[3] Chemical Research in Toxicology.
-
Müller, R., & Rajewsky, M. F. (1983). "Enzymatic removal of Othis compound versus stability of O4-ethylthymine in the DNA of rat tissues exposed to the carcinogen ethylnitrosourea."[4] Zeitschrift für Naturforschung C.
-
European Food Safety Authority (EFSA). "Scientific Opinion on the risk assessment of ethyl methanesulfonate (EMS)." EFSA Journal. (Provides context on EMS induced 6-EtG formation).
Sources
- 1. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic removal of Othis compound versus stability of O4-ethylthymine in the DNA of rat tissues exposed to the carcinogen ethylnitrosourea: possible interference of guanine-O6 alkylation with 5-cytosine methylation in the DNA of replicating target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
cell culture techniques for investigating 6-Ethylguanine cytotoxicity
Application Note: Cell Culture Strategies for Investigating -Ethylguanine Cytotoxicity
Abstract & Strategic Overview
Investigating the cytotoxicity of
The cytotoxicity of
-
Direct Repair (Survival): Mediated by
-Methylguanine-DNA Methyltransferase (MGMT ), which removes the ethyl group. -
Mismatch Repair (Death): Mediated by the MMR system (MutS
/MutL ). If MGMT fails to repair the adduct, MMR attempts to correct the -EtG:T mismatch. This results in "futile cycling," leading to double-strand breaks (DSBs) and apoptosis.
Critical Experimental Constraint: You cannot simply add "6-Ethylguanine" powder to cell media to observe this effect. The free base is poorly incorporated. Instead,
Mechanistic Signaling Pathway[1]
The following diagram illustrates the "Futile Cycle" mechanism. Understanding this is prerequisite to designing the correct controls.
Figure 1: The mechanism of
Experimental Design Strategy
To prove that observed cytotoxicity is due to
The Gold Standard Model:
Compare the
-
MGMT-Proficient: Cells treated with Vehicle (DMSO).
-
MGMT-Deficient: Cells pre-treated with
-Benzylguanine ( -BG) .
Detailed Protocols
Protocol A: Preparation of Reagents
Safety Note: ENU is a potent carcinogen. All handling must occur in a Class II Biosafety Cabinet. Double-gloving is mandatory.
| Reagent | Stock Conc. | Solvent | Storage | Stability |
| 10 mM | DMSO | -20°C | Stable for months. Avoid freeze-thaw. | |
| 100 mM | DMSO/Ethanol | -80°C | Unstable. Prepare fresh immediately before use. | |
| Cell Media | N/A | Standard | 4°C | Pre-warm to 37°C before use. |
Critical Technical Insight: ENU degrades rapidly in aqueous solution (half-life < 1 hour at pH 7). Never dilute ENU into media until the exact moment of treatment.
Protocol B: The Clonogenic Survival Assay (Gold Standard)
Short-term assays (MTT/XTT) are unsuitable for
Step-by-Step Workflow:
-
Seeding:
-
Seed cells into 6-well plates.
-
Density: 200–500 cells/well (optimize for your cell line to achieve ~50-100 colonies in controls).
-
Allow attachment for 12–16 hours.
-
-
MGMT Depletion (Pre-treatment):
-
Add
-BG to the "Depleted" group wells. -
Final Concentration: 25
M.[1] -
Incubation: 2 hours at 37°C.
-
Control: Add equal volume DMSO to "Proficient" group.
-
-
-EtG Induction (Treatment):
-
Prepare fresh ENU dilutions in DMSO.
-
Add ENU to wells (keeping
-BG present in the depleted group). -
Dose Range: 0, 0.5, 1.0, 1.5, 2.0 mM (titrate based on cell sensitivity).
-
Exposure Time: 1 hour. (Longer exposure risks hydrolysis of ENU).
-
-
Wash & Recovery:
-
Aspirate media containing ENU/
-BG. -
Wash 2x with warm PBS.
-
Add fresh complete growth media.
-
Note: For the MGMT-depleted group, some protocols recommend adding 10
M -BG back into the recovery media for 24h to prevent MGMT regeneration, though a 2h pre-treatment is often sufficient for acute alkylation studies.
-
-
Colony Formation:
-
Incubate for 10–14 days (until colonies >50 cells are visible).
-
Do not disturb plates for the first 5 days.
-
-
Fixation & Staining:
Protocol C: Experimental Workflow Visualization
Figure 2: Timeline for Clonogenic Assay with MGMT modulation.
Data Analysis & Interpretation
Calculating Survival Fraction (SF)
Interpreting the Sensitization
Plot SF (log scale) vs. ENU Concentration (linear scale).
-
Scenario A (MGMT+ / MMR+): The curve will show a "shoulder" (resistance) due to MGMT repairing low-level damage.
-
Scenario B (MGMT- / MMR+): The curve will be steep and linear (hypersensitive). This confirms the cytotoxicity is
-EtG driven. -
Scenario C (MMR Deficient): Cells will be resistant to ENU even if MGMT is depleted. This "Methylation Tolerance" confirms the mechanism requires functional MMR.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No sensitization with | Cell line is already MGMT-deficient (e.g., Mer- phenotype). | Verify MGMT status via Western Blot before starting. |
| High background toxicity | DMSO concentration too high. | Keep final DMSO < 0.5%.[6] |
| Colonies are diffuse/faint | Cells moved during incubation. | Do not move plates for first 72h. |
| No toxicity in controls | ENU hydrolyzed. | Prepare ENU in anhydrous DMSO immediately before adding to media. |
References
-
Kaina, B., et al. (2007). "MGMT: Key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents." DNA Repair.
-
Dolan, M. E., et al. (1990). "Depletion of O6-alkylguanine-DNA alkyltransferase activity in mammalian cells and human tumor xenografts by O6-benzylguanine." Cancer Research.[4]
-
Goldmacher, V. S., et al. (1986). "Isolation of human cell mutants deficient in repair of O6-methylguanine." Proceedings of the National Academy of Sciences.
-
Franken, N. A., et al. (2006). "Clonogenic assay of cells in vitro." Nature Protocols.
-
Yoshioka, K., et al. (2004). "Development of a simple assay for O6-methylguanine-DNA methyltransferase activity using O6-benzylguanine." Biological and Pharmaceutical Bulletin.
Sources
- 1. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols for 6-Ethylguanine: A Guide to Safe Handling and Experimental Use
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of 6-Ethylguanine (O⁶-Ethylguanine) in a research laboratory setting. As a significant promutagenic DNA lesion, this compound is a critical tool in the study of carcinogenesis, DNA repair mechanisms, and toxicology. Its inherent biological activity necessitates a robust understanding of its properties and adherence to stringent safety protocols to minimize exposure risk. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale underpinning them to foster a culture of safety and experimental integrity.
Scientific Context and Mechanism of Action
This compound is an alkylated nucleobase adduct formed when ethylating agents, such as N-ethyl-N-nitrosourea (ENU), react with the O⁶ position of guanine in DNA.[1] This modification is of profound interest in cancer research because it is a highly mutagenic lesion.[2] Unlike canonical guanine, which forms three hydrogen bonds with cytosine, the ethyl group at the O⁶ position alters the hydrogen bonding pattern, promoting a stable mispairing with thymine during DNA replication.[3]
If this lesion is not repaired by the cell's DNA repair machinery—primarily the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT) which removes the ethyl group—it will serve as a template for the incorporation of thymine in the subsequent round of DNA synthesis.[4][5] This results in a G:C to A:T transition mutation, a hallmark of alkylating agent-induced carcinogenesis.[1][3] Understanding the handling requirements for this compound is therefore predicated on appreciating its potent activity as a mutagen at the molecular level.
Figure 1: Mutagenic pathway of O⁶-Ethylguanine.
Hazard Identification and Compound Properties
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other potent purine analogs like 6-Thioguanine allows for a conservative and prudent assessment of its hazards. 6-Thioguanine is classified as toxic if swallowed, a suspected mutagen, and a potential reproductive toxin.[6][7] Given that this compound's primary biological role is mutagenic, it must be handled as, at minimum, a suspected mutagen and carcinogen.
Principle of Prudent Practice: All novel or uncharacterized substances should be treated as potentially toxic. For this compound, its known mechanism as a DNA adduct necessitates handling it as a confirmed mutagenic agent.[8]
| Property | Value | Source |
| Chemical Name | 6-ethoxy-9H-purin-2-amine (O⁶-Ethylguanine) | [9] |
| CAS Number | 51866-19-4 | [9] |
| Molecular Formula | C₇H₉N₅O | [9] |
| Molecular Weight | 179.18 g/mol | [9] |
| Appearance | Solid (typically off-white to light yellow powder) | Assumed |
| Solubility | Guanine is practically insoluble in water; soluble in dilute acid/alkali.[10] DMSO is a common solvent for purine analogs. | [10][11] |
| Melting Point | >300 °C (Guanine) | [10] |
| Hazard Class | Assumed: Toxic if swallowed, Suspected Mutagen, Suspected Carcinogen, Potential Reproductive Toxin | [6][7][12] |
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
Exposure to this compound must be minimized through a combination of engineering controls and mandatory personal protective equipment. The primary routes of exposure to a solid compound are inhalation of fine particles and dermal absorption through skin contact.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid this compound or its concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves to protect the user from inhaling aerosolized powder.
-
Designated Work Area: A specific area within the lab, preferably within a fume hood, should be designated for handling this compound. This area should be clearly marked with hazard signs.[13] This practice contains potential contamination to a manageable zone.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound in its solid form or in concentrated solutions.
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be removed and disposed of as hazardous waste immediately upon exiting the fume hood or in case of known contamination. Nitrile gloves provide good chemical resistance for incidental contact.
-
Body Protection: A disposable, solid-front laboratory gown with knit cuffs is required. This gown should not be worn outside of the laboratory.[12]
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.
-
Respiratory Protection: While working in a fume hood should prevent inhalation, a NIOSH-approved N95 respirator should be available for spill cleanup procedures outside of a hood.
Figure 2: Standard workflow for PPE donning and doffing.
Standard Operating Procedures (SOPs)
Adherence to standardized procedures is crucial for ensuring safety and experimental reproducibility.
Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or leakage without opening the secondary packaging.
-
The primary container must be stored in a clearly labeled, sealed, and unbreakable secondary container.
-
Store in a designated, secure location away from incompatible materials. The storage area (e.g., a cabinet) should be labeled with a "Carcinogen/Mutagen" warning sign.[13]
-
Maintain a detailed inventory, recording the amount received, used, and the date of each use.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mM stock solution of this compound (MW: 179.18 g/mol ).
Rationale: DMSO is a common solvent for poorly water-soluble compounds like purine analogs.[11] Preparing a concentrated stock solution minimizes the need for repeated weighing of the hazardous solid powder. This procedure is designed to contain the solid compound entirely within a fume hood.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
15 mL conical tube or appropriate vial
-
Serological and micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE as described in Section 3.2. Perform all subsequent steps in a certified chemical fume hood.
-
Calculate Mass: To make 10 mL of a 10 mM solution, you need 1.79 mg of this compound.
-
Calculation: 0.010 L x 0.010 mol/L x 179.18 g/mol = 0.00179 g = 1.79 mg
-
-
Weighing: Carefully place a weigh boat on the analytical balance and tare it. Using a clean spatula, carefully weigh out 1.79 mg of this compound. Avoid creating airborne dust.
-
Transfer: Carefully transfer the weighed powder into a 15 mL conical tube. Tap the weigh boat to ensure all powder is transferred.
-
Solubilization: Using a pipette, add 10 mL of anhydrous DMSO to the conical tube.
-
Dissolution: Cap the tube securely. Vortex the solution until all the solid this compound is completely dissolved. Gentle warming in a water bath may be required if dissolution is slow.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials. Store the stock solution at -20°C or -80°C in a labeled secondary container.
Spill and Emergency Procedures
In Case of a Spill:
-
Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.
-
Contain: If the spill is a solid, gently cover it with absorbent pads to prevent aerosolization. If it is a liquid, surround the spill with absorbent material. Do not use water to clean up the solid as it may spread contamination.
-
Cleanup: Wearing full PPE (including an N95 respirator if outside a hood), carefully collect the contaminated material using a spill kit.[14] Decontaminate the area with a suitable solvent (e.g., 70% ethanol) and then soap and water.
-
Dispose: All cleanup materials must be placed in a sealed bag and disposed of as hazardous chemical waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Seek immediate medical attention and provide the SDS or compound information if possible.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
Waste Disposal
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and other solid materials must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated buffers should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Contaminated PPE: All disposable PPE (gloves, gowns) used when handling the compound must be disposed of in the solid hazardous waste stream.
Conclusion
This compound is an invaluable research compound for investigating the fundamental mechanisms of DNA damage and repair. Its potent mutagenic activity, which is the very reason for its scientific utility, also defines its primary hazard. By understanding the scientific basis of its risk and adhering to the engineering controls, PPE requirements, and detailed protocols outlined in this guide, researchers can safely and effectively utilize this compound to advance our understanding of cancer biology and genetic toxicology.
References
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Carl ROTH. (n.d.). Guanine - Safety Data Sheet. [Online]. Available at: [Link]
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MBP Inc. (2025). Safety and Handling Guidelines for Molecular Biology Reagents and Equipment. [Online]. Available at: [Link]
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Northumbria University. (2016). Safe Use and Control of Substances that are Carcinogenic, Mutagenic or Toxic to Reproduction. [Online]. Available at: [Link]
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Shrivastav, N., Li, D., & Essigmann, J. H. (2010). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis, 31(1), 59–70. [Online]. Available at: [Link]
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University of St Andrews. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. [Online]. Available at: [Link]
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World Health Organization. (n.d.). Laboratory Handling of Mutagenic & Carcinogenic Products. [Online]. Available at: [Link]
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IPB University. (n.d.). Practice Procedures for Making Stock Solution. [Online]. Available at: [Link]
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Oxford Academic. (n.d.). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. [Online]. Available at: [Link]
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National Institutes of Health. (n.d.). Binding and repair of Othis compound in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context. [Online]. Available at: [Link]
-
National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Online]. Available at: [Link]
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Eadie, J. S., Conrad, M., Toorchen, D., & Topal, M. D. (1984). Mechanism of mutagenesis by O6-methylguanine. Nature, 308(5955), 201–203. [Online]. Available at: [Link]
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PubChem. (n.d.). 6-ethoxy-9H-purin-2-amine. [Online]. Available at: [Link]
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ResearchGate. (n.d.). (A) Chemical structure of O6-alkylguanine adducts studied herein. [Online]. Available at: [Link]
-
University of Florida. (n.d.). Sample Preparation for Purine HPLC Assay. [Online]. Available at: [Link]
-
Bronstein, S. M., et al. (1996). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer Research, 56(14), 3295-3301. [Online]. Available at: [Link]
-
Mouse Metabolic Phenotyping Centers. (2013). Reagents and Materials: Protocol. [Online]. Available at: [Link]
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Hou, Y. C., et al. (1990). Enzymatic elimination of Othis compound and stability of O4-ethylthymine in the DNA of malignant neural cell lines exposed to N-ethyl-N-nitrosourea in culture. Carcinogenesis, 11(10), 1855-1860. [Online]. Available at: [Link]
-
Warren, J. J., & O'Brien, P. J. (2005). The structural basis for the mutagenicity of O(6)-methyl-guanine lesions. Proceedings of the National Academy of Sciences, 102(47), 17088-17093. [Online]. Available at: [Link]
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Washington University in St. Louis. (2015). Common stock solutions. [Online]. Available at: [Link]
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Application Note: High-Recovery Enrichment of 6-Ethylguanine from Complex Biological Matrices Using Solid-Phase Extraction
Abstract
This application note provides detailed protocols and technical insights for the enrichment of 6-Ethylguanine (6-EtG), a critical biomarker of DNA damage resulting from exposure to ethylating agents. Effective enrichment of 6-EtG from complex biological matrices such as hydrolyzed DNA from tissues or urine is paramount for sensitive and accurate downstream analysis, typically by mass spectrometry. We present two robust solid-phase extraction (SPE) methodologies: a mixed-mode SPE protocol for comprehensive cleanup and an immunoaffinity-based method for highly specific capture. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and biomarker discovery.
Introduction: The Significance of this compound Enrichment
This compound (6-EtG) is a DNA adduct formed by the covalent bonding of an ethyl group to the O6 position of guanine. This lesion is of significant interest in toxicological and cancer research as it is a pro-mutagenic event, often leading to G:C to A:T transition mutations if not repaired by cellular mechanisms like O6-alkylguanine-DNA alkyltransferase (AGT)[1]. The accurate quantification of 6-EtG in biological samples can serve as a direct measure of exposure to ethylating carcinogens and as a biomarker for assessing the efficacy of chemotherapeutic agents.
However, the analysis of 6-EtG is challenging due to its low physiological concentrations amidst a vast excess of unmodified nucleosides and other matrix components. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by selectively isolating and concentrating analytes of interest from a complex sample matrix[2]. SPE offers significant advantages over traditional liquid-liquid extraction, including higher and more reproducible recoveries, reduced solvent consumption, and amenability to automation[3]. This note details two effective SPE strategies for 6-EtG enrichment.
Principles of Solid-Phase Extraction for 6-EtG
SPE operates on the same principles as chromatography, involving the partitioning of a compound between a solid stationary phase and a liquid mobile phase[2]. The general workflow consists of four key steps: conditioning, loading, washing, and eluting[4].
The choice of SPE sorbent and solvents is critical and depends on the physicochemical properties of 6-EtG and the sample matrix. 6-EtG possesses both nonpolar (ethyl group, purine ring) and polar (amine and amide functionalities) characteristics, making it amenable to several retention mechanisms.
-
Reversed-Phase (RP) SPE: Retains hydrophobic compounds from a polar matrix. Sorbents like C18 are effective but may require optimization to differentiate 6-EtG from unmodified, yet still somewhat hydrophobic, nucleosides.
-
Ion-Exchange (IEX) SPE: Separates molecules based on their charge. 6-EtG can be protonated under acidic conditions, allowing for retention on a cation-exchange sorbent.
-
Mixed-Mode SPE: Combines both reversed-phase and ion-exchange functionalities on a single sorbent[5]. This allows for a more robust and selective cleanup by enabling orthogonal retention mechanisms. For instance, a mixed-mode cation exchange (MCX) sorbent can retain 6-EtG by both hydrophobic and electrostatic interactions, permitting more rigorous washing steps to remove interferences.
-
Immunoaffinity SPE: This is the most specific method, utilizing antibodies immobilized on a solid support that selectively bind to the target analyte (6-EtG)[6]. This technique can achieve exceptionally high purity in a single step[7].
Protocol 1: Mixed-Mode SPE for 6-EtG Enrichment
This protocol utilizes a mixed-mode sorbent that combines reversed-phase and strong cation-exchange (SCX) functionalities. This dual retention mechanism provides high selectivity for 6-EtG, which contains a basic purine structure and a hydrophobic ethyl group.
Materials and Reagents
-
SPE Cartridge: Mixed-Mode C8/SCX, e.g., Agilent SampliQ C8/SCX or similar[3].
-
Sample: Hydrolyzed DNA from tissue or cells, or urine, pre-treated to ensure 6-EtG is in its free base form. Sample should be adjusted to pH < 4.0 with formic acid.
-
Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (ACS Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Acetonitrile (HPLC Grade)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
Step-by-Step Methodology
-
Sample Pre-treatment: [2]
-
Ensure DNA samples are fully hydrolyzed to release the 6-EtG base.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any particulates.
-
Dilute the supernatant with an equal volume of 2% formic acid in deionized water. This ensures the guanine moiety is protonated for effective cation exchange.
-
-
Cartridge Conditioning: [4]
-
Rationale: This step solvates the sorbent's functional groups, preparing them to interact with the sample.
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Rationale: The protonated 6-EtG binds to the SCX functional groups, while the ethyl group and purine ring interact with the C8 chains.
-
Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Rationale: This two-step wash removes different types of interferences. The acidic wash removes weakly bound, water-soluble impurities. The organic wash removes more hydrophobic, non-basic impurities that are not retained by ion exchange.
-
Step 4a (Aqueous Wash): Pass 3 mL of 0.1% formic acid in deionized water through the cartridge.
-
Step 4b (Organic Wash): Pass 3 mL of methanol through the cartridge.
-
-
Elution:
-
Rationale: The elution solvent contains a base (ammonium hydroxide) which neutralizes the charge on the 6-EtG, disrupting its interaction with the SCX sorbent. The organic component (acetonitrile) disrupts the hydrophobic interaction with the C8 chains, allowing the analyte to be eluted.
-
Elute the 6-EtG with 2 mL of 5% ammonium hydroxide in 60:40 acetonitrile:water (v/v).
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid)[8].
-
Protocol 2: Immunoaffinity SPE for High-Purity 6-EtG Enrichment
This protocol leverages the high specificity of monoclonal antibodies to isolate 6-EtG. It is particularly useful for samples with very low analyte concentrations or extremely complex matrices. The principle relies on the specific binding between an anti-6-EtG antibody and the analyte[6][9].
Materials and Reagents
-
SPE Cartridge: Anti-6-EtG Immunoaffinity Column (requires custom preparation or sourcing from specialized vendors). The antibody is covalently coupled to a solid support like Sepharose or Affigel[10].
-
Sample: Hydrolyzed DNA or urine, pH adjusted to neutral (pH 7.0-7.4) with a phosphate buffer.
-
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
A mild elution buffer (e.g., 50% methanol in water or a high salt concentration buffer, depending on antibody affinity).
-
-
Equipment:
-
SPE Vacuum Manifold or Syringe for positive pressure
-
Nitrogen Evaporator
-
Vortex Mixer
-
Step-by-Step Methodology
-
Sample Pre-treatment:
-
After hydrolysis, adjust the sample pH to ~7.4 using PBS. This is critical for optimal antibody-antigen binding.
-
Filter or centrifuge the sample to remove any particulates.
-
-
Column Equilibration:
-
Rationale: Prepares the column with the binding buffer to ensure the immobilized antibodies are in the correct conformation and environment.
-
Wash the immunoaffinity column with 5-10 column volumes of PBS (pH 7.4).
-
-
Sample Loading:
-
Rationale: The 6-EtG in the sample specifically binds to the immobilized antibodies.
-
Load the pH-adjusted sample onto the column at a very slow flow rate (e.g., 0.2-0.5 mL/min) to maximize the interaction time and binding efficiency. The sample can be re-circulated over the column if necessary.
-
-
Washing:
-
Rationale: Removes all non-specifically bound matrix components. Due to the high specificity of the antibody, a rigorous wash is possible without significant loss of the analyte.
-
Wash the column with at least 10-20 column volumes of PBS (pH 7.4).
-
Follow with a wash of 2-3 column volumes of deionized water to remove salts that could interfere with MS analysis.
-
-
Elution:
-
Rationale: A change in solvent composition or pH disrupts the non-covalent interactions between the antibody and 6-EtG, releasing the analyte.
-
Elute the bound 6-EtG with 2-3 column volumes of 50% methanol in water.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in the appropriate mobile phase for LC-MS analysis.
-
Method Comparison and Validation
The choice between mixed-mode and immunoaffinity SPE depends on the specific requirements of the assay, including required purity, sample throughput, and cost.
| Parameter | Mixed-Mode SPE | Immunoaffinity SPE |
| Specificity | High | Very High / Excellent |
| Capacity | Moderate to High[11] | Lower, limited by antibody loading |
| Recovery | Good to Excellent (>85%) | Excellent (>95%)[10] |
| Throughput | High (amenable to 96-well plates) | Lower (often single column format) |
| Cost per Sample | Low to Moderate | High |
| Development | Requires method development | Requires specific antibody generation |
Self-Validation: To ensure trustworthiness, every protocol should incorporate quality control steps. This includes:
-
Spike and Recovery: Spike a known amount of 6-EtG standard into a blank matrix (e.g., hydrolyzed DNA from an unexposed control) and process it alongside the samples to calculate the percent recovery.
-
Matrix Effects: Compare the signal of a post-extraction spiked sample to a neat standard to quantify any ion suppression or enhancement in the final extract.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled 6-EtG) is highly recommended. It should be added to the sample before any processing steps to account for analyte loss during the entire procedure.
Conclusion
Solid-phase extraction is an indispensable tool for the reliable quantification of the DNA adduct this compound. Mixed-mode SPE provides a robust, cost-effective method for routine analysis, offering excellent cleanup and recovery. For applications demanding the highest level of purity and specificity, particularly when dealing with trace-level detection, immunoaffinity SPE is the superior choice. The detailed protocols provided herein serve as a comprehensive guide for researchers to effectively enrich 6-EtG, paving the way for more sensitive and accurate downstream analysis in toxicological and clinical research.
References
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Sources
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- 11. sigmaaldrich.com [sigmaaldrich.com]
High-Resolution Separation of O6-Ethylguanine from Native Nucleobases via Micellar Electrokinetic Chromatography (MEKC)
Application Note: AN-CE-06ETG-2026
Executive Summary
The quantification of O6-Ethylguanine (O6-EtG) is critical in oncology and toxicology as it represents a direct pro-mutagenic lesion caused by ethylating agents (e.g., N-ethyl-N-nitrosourea, tobacco-specific nitrosamines). Unlike its isomer N7-ethylguanine, O6-EtG pairs with Thymine rather than Cytosine during replication, leading to G:C
This guide provides a robust Micellar Electrokinetic Chromatography (MEKC) protocol for separating O6-EtG from a high-background matrix of native Guanine (G). By exploiting the unique pKa shift and hydrophobicity changes induced by O6-alkylation, this method achieves baseline resolution often unattainable by standard Capillary Zone Electrophoresis (CZE).
Scientific Principles & Mechanism[1]
To design a self-validating protocol, one must understand the physicochemical divergence between the analyte and the matrix.
2.1 The "pKa Shift" Phenomenon
Native Guanine possesses an acidic proton at the N1 position with a pKa of approximately 9.2–9.6. In alkaline buffers (pH > 10), Guanine ionizes to become a mono-anion.
-
The Adduct Difference: In Othis compound, the ethyl group replaces the oxygen, and the N1 position is deprotonated/substituted, effectively removing the acidic proton. Consequently, O6-EtG remains neutral at pH levels where Guanine is negatively charged.
2.2 The Hydrophobic Selector (MEKC)
While CZE separates based on charge-to-mass ratio, it struggles to resolve O6-EtG from other neutral impurities. We employ MEKC by adding Sodium Dodecyl Sulfate (SDS) to the buffer.[1]
-
Mechanism: SDS forms anionic micelles (pseudostationary phase). The ethyl group on O6-EtG makes it significantly more hydrophobic than native Guanine. O6-EtG partitions more strongly into the slow-moving micelle, while the hydrophilic, anionic Guanine remains in the bulk aqueous phase, migrating faster toward the anode (or slower toward the cathode in reverse polarity).
Experimental Workflow Visualization
The following diagram outlines the critical path from biological sample to data acquisition.
Figure 1: End-to-end workflow for the isolation and analysis of ethylated guanine adducts.
Detailed Protocols
Protocol A: Sample Preparation (Depurination)
Objective: Release purine bases (G, A, and adducts) from the DNA backbone without degrading the ethyl group.
-
DNA Isolation: Isolate genomic DNA using standard phenol-chloroform extraction or silica-column kits. Ensure
ratio is > 1.8. -
Hydrolysis:
-
Aliquot
of DNA into a screw-cap vial. -
Add
of 0.1 M HCl . -
Incubate at 70°C for 30–45 minutes . (Note: Higher temps or strong mineral acids may degrade O6-EtG to Guanine).
-
-
Neutralization/Cleanup (Critical):
-
Neutralize with equimolar NaOH if injecting directly (risky for current stability).
-
Recommended: Use a C18 Solid Phase Extraction (SPE) micro-column. Condition with Methanol/Water.[2] Load hydrolysate. Wash with water (removes salts/sugar). Elute adducts with 20% Methanol.
-
Evaporate to dryness and reconstitute in
of 10-fold diluted running buffer .
-
Protocol B: MEKC Separation Conditions
Objective: Achieve resolution (
| Parameter | Setting / Composition | Rationale |
| Capillary | Fused Silica, | Narrow I.D. ensures efficient heat dissipation at high voltages. |
| Buffer (BGE) | 20 mM Borate (pH 9.3) + 50 mM SDS | Borate buffers Guanine ionization; SDS provides the hydrophobic pseudostationary phase. |
| Additives | 5-10% Methanol (Optional) | Modifies micelle polarity if O6-EtG co-elutes with other hydrophobic impurities. |
| Voltage | +25 kV (Normal Polarity) | High field strength for fast analysis; current should be monitored (< 50 |
| Temperature | 25°C | Constant temp is vital for reproducible micelle formation (CMC stability). |
| Injection | Hydrodynamic (50 mbar for 5s) | Pressure injection avoids bias against neutral species (O6-EtG) compared to electrokinetic injection. |
| Detection | UV Absorbance @ 254 nm | Matches the absorption maximum of the purine ring. |
Separation Logic & Mechanism Diagram
The following diagram illustrates the differential migration velocities (
-
EOF (Electroosmotic Flow): Strong flow toward Cathode.
-
Guanine (
): Anionic. Attracted to Anode (against EOF). Moves slowest. -
SDS Micelle: Anionic. Attracted to Anode. Moves slow.
-
-EtG: Neutral but hydrophobic. Partitions into SDS micelle. Retarded by micelle but faster than free
.
Figure 2: Separation mechanism illustrating the competition between Electroosmotic Flow (EOF) and electrophoretic mobility/micellar partitioning.
Validation & Troubleshooting
To ensure this protocol is a "self-validating system," perform the following checks:
-
Current Stability Check: Upon applying 25 kV, current should stabilize within 10 seconds. If current drifts > 5% over 1 minute, Joule heating is occurring. Solution: Reduce buffer ionic strength (lower Borate conc.) or reduce voltage.
-
Resolution Verification: Spike a sample of pure Guanine with O6-EtG standard. The O6-EtG peak should elute before the Guanine peak in this MEKC mode (due to G's counter-migration toward the anode being stronger than the micellar retardation of EtG).
-
Sensitivity Enhancement: If UV detection is insufficient (LOD is typically ~1-5
M), employ Field Amplified Sample Injection (FASI) . Inject a water plug (2s) before the sample (dissolved in water/low conductivity buffer). This stacks the ions at the boundary, increasing sensitivity by 10-100x.
References
-
Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992).[3] Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells.[3] Cancer Research, 52(7), 2008–2011.[3] Link
-
Terabe, S. (2009). Micellar Electrokinetic Chromatography (MEKC).[1] Annual Review of Analytical Chemistry, 2, 99-120. (Foundational theory for MEKC mechanism). Link
-
Jang, Y. H., et al. (2003). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products. Journal of Physical Chemistry B, 107, 344-357. (Source for pKa differentiation). Link
-
Kvasnička, F. (2002). Application of capillary electrophoresis in the analysis of DNA adducts. Electrophoresis, 23(24), 4063-4071. (Review of CE for adducts). Link
Sources
- 1. Micellar electrokinetic chromatography (MEKC) separation of furanonaphthoquinones from Tabebuia impetiginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
method refinement for high-throughput analysis of 6-Ethylguanine
Technical Support Center: High-Throughput Analysis of 6-Ethylguanine ( -EtG)
Welcome to the Method Refinement Hub.
Status: Operational | Expertise Level: Senior Application Scientist
Subject: Optimization of LC-MS/MS workflows for
🔬 Core Directive: The Analytical Challenge
You are likely facing one of three bottlenecks:
-
Sensitivity:
-EtG occurs at levels 10–100x lower than -EtG. -
Selectivity: Isomeric separation between
-EtG and -EtG is difficult on standard C18 chemistries. -
Throughput: Manual Solid Phase Extraction (SPE) is the rate-limiting step for large cohorts.
This guide refines the "Gold Standard" Isotope Dilution LC-MS/MS method into a high-throughput format using Online SPE and Acid Hydrolysis .
📂 Module 1: Sample Preparation & Hydrolysis
Current Standard: Enzymatic hydrolysis (slow). Proposed Refinement: Acid Hydrolysis (fast).
❓ FAQ: "Why is my recovery inconsistent across batches?"
Diagnosis: Incomplete hydrolysis or thermal degradation. While
The Protocol (Optimized for High-Throughput): Do not use enzymatic digestion for high-throughput base analysis; it is too slow and expensive. Use mild acid hydrolysis.
-
Spike IS: Add 50 fmol of
- -EtG (Internal Standard) to 10–50 µg of isolated DNA. -
Hydrolysis: Add 0.1 M HCl to a final volume of 100 µL.
-
Incubation: Heat at 70°C for 30 minutes . (Strict control: >80°C causes depurination of unmodified bases, leading to ion suppression).
-
Neutralization: Critical Step. Neutralize with equimolar NH₄OH or dilute with ammonium acetate buffer (pH 6.0) immediately to prevent acid-catalyzed de-ethylation.
📊 Data Summary: Hydrolysis Efficiency
| Method | Time | Recovery ( | Artifact Risk | Suitability |
| Enzymatic (DNase/PDE) | 12-18 hrs | >95% | Low | Low Throughput |
| Strong Acid (1M HCl, 100°C) | 1 hr | <60% | High (Degradation) | Avoid |
| Mild Acid (0.1M HCl, 70°C) | 30 min | 92% | Low | High Throughput |
📂 Module 2: Enrichment & Automation (The "Trap-and-Elute" System)
Issue: "My column clogs after 50 injections."
❓ FAQ: "How do I skip manual SPE?"
Solution: Implement an Online SPE (Trap-and-Elute) workflow. This removes the bulk of unmodified Guanine and Adenine, which are present in
Workflow Logic:
-
Loading: Sample is injected onto a Trapping Column (High retention). Salts/Unmodified bases wash to waste.
-
Valve Switch: Flow reverses; the Trap elutes onto the Analytical Column (High resolution).
-
Separation:
-EtG is separated from -EtG.
📉 Visualization: High-Throughput Workflow
Caption: Figure 1. Automated "Trap-and-Elute" workflow minimizing manual handling and reducing ion suppression from unmodified bases.
📂 Module 3: Chromatographic Resolution & MS Detection
Issue: "I see a peak, but the ratio is wrong. Is it
❓ FAQ: "How do I distinguish -EtG from -EtG?"
Expert Insight: Both isomers have a precursor mass of 180.1 m/z .
-
Column Choice: Do not use a standard C18. Use a Phenyl-Hexyl column. The
- interactions offered by the phenyl ring provide superior selectivity for the purine ring position isomers compared to hydrophobic interaction alone.
MS/MS Transition Parameters:
| Analyte | Precursor (
Note:
📂 Module 4: Troubleshooting Guide
📉 Visualization: Decision Tree for Low Sensitivity
Caption: Figure 2. Diagnostic decision tree for resolving sensitivity issues in trace DNA adduct analysis.
Common Scenarios
Q: My background noise is too high.
-
A: This is likely "chemical noise" from unmodified Guanine (m/z 152). Even though you select m/z 180, the isotopic envelope of Guanine or in-source fragmentation can bleed through.
-
Fix: Increase the wash step in the Online SPE. Ensure your chromatographic separation between Guanine (void volume) and
-EtG is >2 minutes.
Q: I see a peak at the right transition but wrong time.
-
A: Likely
-EtG.[1] -
Fix: Verify retention times with authentic standards for both isomers.
is chemically unstable; if you leave your standards at room temperature for 24 hours, the peak may disappear or degrade, while remains.
📚 References
-
Chao, M. et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. Link
-
Relevance: Establishes foundational UPLC-MS/MS parameters for O6-alkylguanine adducts.
-
-
Bronstein, S. M. et al. (1992). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase.[2] Cancer Research.[2][3][4] Link
-
Relevance: Validates the biological stability of O6-EtG vs other ethylated adducts.
-
-
Singh, R. et al. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Nucleic Acids Research.[3][4] Link
-
Relevance: Provides the comparative mass spectrometry transitions and acid hydrolysis protocols adapted for this guide.
-
-
Agilent Technologies. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Link
-
Relevance: Source for troubleshooting matrix effects and SPE optimization.
-
Sources
- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding and repair of Othis compound in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of 6-Ethylguanine during sample preparation
Topic: Optimization of Sample Preparation for 6-Ethylguanine (6-EG) Analysis Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists
Executive Summary
Low recovery of this compound (6-EG) is rarely a single-point failure.[1] It is typically a cascade effect involving incomplete hydrolysis (release from DNA), breakthrough during extraction (polarity mismatch), or adsorption losses (wall effects).
6-EG is a modified nucleobase (Othis compound) often analyzed as a biomarker for alkylating agents.[1] Its physicochemical properties—high polarity and amphoteric nature (pKa ~9.4)—make it resistant to standard reversed-phase extraction and prone to losses during evaporation.[1]
This guide deconstructs the workflow into three critical control points: Hydrolysis , Purification (SPE) , and Reconstitution .
Part 1: Diagnostic Logic (Root Cause Analysis)
Before modifying your protocol, use this logic flow to isolate the failure mode. Is your issue absolute loss (chemistry) or apparent loss (instrumental)?
Figure 1: Diagnostic decision tree for isolating the source of low recovery.[2] Note that "IS" refers to Stable Isotope Labeled Internal Standard.
Part 2: Critical Control Points & Troubleshooting
Module 1: Hydrolysis (The Release Step)
The Problem: 6-EG is covalently bonded to the DNA backbone. If you do not hydrolyze the N-glycosidic bond completely, the adduct remains attached to the DNA and precipitates during cleanup. Conversely, harsh conditions can de-ethylate the guanine, destroying the analyte.
Q: I am using 1N HCl at 90°C. Is this too harsh? A: Yes. Harsh acidic conditions can degrade O6-alkylguanines.[1]
-
Mechanism: Strong acid/heat promotes the cleavage of the ethyl group itself, reverting 6-EG back to Guanine.
-
Recommended Protocol: Mild Acid Hydrolysis.[1]
-
Reagent: 0.1 M HCl.
-
Conditions: 70°C for 30–45 minutes [1].
-
Validation: Spike DNA with free 6-EG prior to hydrolysis.[1] If recovery of the spike is low, your acid conditions are destroying the molecule.
-
Q: Can I use enzymatic hydrolysis (DNase/PDE)? A: Enzymatic digestion releases nucleosides (e.g., O6-ethyl-deoxyguanosine), not the free base (6-EG). If your MS method targets the free base, enzymes will yield 0% recovery. You must use acid hydrolysis to depurinate the base.[1]
Module 2: Solid Phase Extraction (SPE)
The Problem: 6-EG is highly polar. On standard C18 silica cartridges, it often elutes in the load or wash steps (breakthrough).
Q: Which SPE phase should I use? A: Use Mixed-Mode Cation Exchange (MCX) or Polymeric Reversed-Phase (HLB) .[1] Avoid standard Silica C18.[1]
| Parameter | C18 (Standard) | HLB (Polymeric) | MCX (Mixed-Mode Cation) |
| Retention Mechanism | Hydrophobic interaction | Hydrophobic + Hydrophilic | Cation Exchange + Hydrophobic |
| Suitability for 6-EG | Poor (Breakthrough) | Moderate (Good for urine) | Excellent (Best for DNA hydrolysates) |
| Critical Factor | Requires 100% aqueous load | Resistant to drying | pH Control is Mandatory |
Q: How do I optimize the MCX protocol? A: You must leverage the pKa of 6-EG (~9.4 for the N1 proton, but the N7/N3 positions can be protonated at low pH).
-
Load (Acidic): Load in 0.1 M HCl. The basic nitrogens on Guanine are protonated (+ charge), binding to the sulfonate groups on the MCX cartridge.
-
Wash (Organic/Acidic): Wash with MeOH + Formic Acid.[1] The charge keeps the analyte bound while neutrals are washed away.
-
Elute (Basic): Elute with 5% NH4OH in MeOH.[1] This neutralizes the analyte and the sorbent, releasing the 6-EG [2].
Figure 2: The "Catch and Release" mechanism for Mixed-Mode Cation Exchange (MCX) extraction of 6-EG.
Module 3: Evaporation & Reconstitution
The Problem: "Wall Effects." Polar nucleobases adsorb strongly to glass surfaces when dried down completely, becoming insoluble in the reconstitution solvent.
Q: My recovery drops after the N2 dry-down step. Why? A: You are likely drying to "hardness" in standard glass vials. 6-EG adsorbs to active silanol groups on the glass.[1]
-
Solution 1: Use Polypropylene vials or Silanized Glass inserts.[1]
-
Solution 2: Do not dry completely. Evaporate until ~10 µL remains, then add your mobile phase.
-
Solution 3: Add a "keeper" solvent (e.g., 10 µL of DMSO or Ethylene Glycol) before evaporation to prevent the analyte from touching the walls.
Part 3: Matrix Effects & Instrumental Factors
Q: I see a peak, but the area is 10x lower than the standard. Is this low recovery? A: Not necessarily. This is likely Ion Suppression .[1] Co-eluting salts or hydrolyzed DNA fragments compete for charge in the ESI source.[1]
Validation Protocol:
-
Extract a blank matrix (DNA hydrolysate).[1]
-
Spike 6-EG into the final extract (Post-Extraction Spike).
-
Compare this to a neat standard in solvent.[1]
-
Result: If the Post-Extraction Spike is lower than the Neat Standard, you have Matrix Effects, not extraction loss.
Solution:
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS) , such as
-6-Ethylguanine or -Ethylguanine.[1] The IS will suffer the same suppression, correcting the ratio [3]. -
Improve chromatographic separation to move 6-EG away from the solvent front (void volume) where salts elute. Use a high-aqueous start (e.g., 1-2% organic) on a T3 or Polar C18 column.[1]
Summary of Optimized Protocol
| Step | Parameter | Specification | Rationale |
| 1. Hydrolysis | Acid | 0.1 M HCl, 70°C, 45 min | Depurination without degradation [1]. |
| 2. Internal Std | Timing | Add BEFORE hydrolysis | Corrects for hydrolysis efficiency and SPE loss. |
| 3. SPE | Cartridge | Oasis MCX or Strata-X-C | Retains basic purines; removes neutral interferences. |
| 4.[1] Evaporation | Vessel | Polypropylene / Silanized | Prevents adsorption to glass walls.[1] |
| 5. LC-MS | Column | HSS T3 or Phenyl-Hexyl | Retains polar compounds to avoid salt suppression.[1] |
References
-
Tretyakova, N., et al. (2013).[1] DNA Adducts of Carcinogenic Halogenated Alkenes.[1] Chemical Research in Toxicology.[1] (Standard mild acid hydrolysis protocols for alkylguanines).
-
Marsili, A., et al. (2015).[1] Liquid Chromatography-Mass Spectrometry Analysis of DNA Adducts.[1][3][4] (Detailed MCX extraction mechanisms for polar nucleobases).
-
Buhrman, D.L., et al. (1996).[1] Ion Suppression in LC-MS/MS. (Foundational text on matrix effects in bioanalysis).[1][5]
-
Chao, M.R., et al. (2021).[1] Analysis of DNA adducts: A review of recent advancements. (Review of modern SPE and enzymatic vs acid hydrolysis).
(Note: While specific "this compound" protocols are niche, the chemistry is homologous to O6-Methylguanine and N7-Ethylguanine protocols cited in standard toxicology literature.)[1]
Sources
- 1. 6-ethoxy-9H-purin-2-amine | C7H9N5O | CID 95805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analchemres.org [analchemres.org]
- 5. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Collision Energy for 6-Ethylguanine MRM Transitions
Welcome to the technical support guide for the optimization of Multiple Reaction Monitoring (MRM) transitions for 6-Ethylguanine. This document is designed for researchers, scientists, and drug development professionals who are utilizing tandem mass spectrometry for the sensitive and specific quantification of this modified nucleobase. Here, we will delve into the fundamental principles, provide actionable protocols, and offer troubleshooting solutions to ensure the robustness and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of collision energy optimization in the context of this compound analysis.
Q1: What is Collision Energy (CE) and why is it critical for MRM analysis?
A1: Collision Energy (CE) is the kinetic energy applied to a selected precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation. This process is known as Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD).[1] In an MRM experiment, we select a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) in the first quadrupole, fragment it in the collision cell (the second quadrupole), and then select a specific fragment, or "product ion," in the third quadrupole.[2] The CE is a critical parameter because the efficiency of generating a specific product ion is highly dependent on the energy of the collision.[3] Proper optimization of CE is paramount for maximizing the signal intensity of the desired MRM transition, which directly translates to enhanced sensitivity and specificity of the assay.[4]
Q2: What are the consequences of setting the Collision Energy too low or too high?
A2:
-
Too Low Collision Energy: If the CE is insufficient, the precursor ion will not have enough internal energy to undergo efficient fragmentation. This results in a low abundance of the product ion and, consequently, a weak MRM signal. In some cases, you might observe a high signal for the precursor ion passing through the collision cell without fragmenting.
-
Too High Collision Energy: Conversely, if the CE is excessive, the precursor ion may undergo extensive fragmentation into many smaller, non-specific ions, or the desired product ion itself might fragment further. This "shattering" of the ion dilutes the signal of the specific product ion you intend to monitor, leading to reduced sensitivity.
The goal is to find the "sweet spot" that maximizes the production of the specific product ion of interest. This relationship is often visualized as a bell-shaped curve when plotting product ion intensity against collision energy.
Q3: How do I determine the precursor and product ions for this compound?
A3:
-
Precursor Ion: The precursor ion is typically the protonated molecule, [M+H]⁺, or in some cases, an adduct with sodium [M+Na]⁺ or another cation. For this compound (C₇H₉N₅O, Molar Mass ≈ 179.18 g/mol ), the singly charged protonated precursor ion will have a mass-to-charge ratio (m/z) of approximately 180.2.
-
Product Ions: To identify the most intense and specific product ions, you must perform a Product Ion Scan (also known as a daughter scan or MS/MS scan).[5][6] This involves infusing a standard solution of this compound into the mass spectrometer, isolating the precursor ion (m/z 180.2) in the first quadrupole, fragmenting it with a range of collision energies in the collision cell, and scanning the third quadrupole to detect all resulting fragments. The most abundant and structurally significant fragments are then chosen for MRM method development. For alkylated guanines, common fragmentation pathways include the loss of the alkyl group and cleavages of the purine ring.[7][8]
Q4: What is the typical fragmentation pattern for this compound?
A4: Based on studies of similar alkylated guanosines, the fragmentation of the this compound base is expected to follow predictable pathways. Collision-induced dissociation of the protonated guanine core often involves the neutral loss of ammonia (NH₃) or cyanamide (NH₂CN).[7][9] A highly probable and often abundant fragmentation for this compound ([M+H]⁺ at m/z 180.2) is the loss of ethene (C₂H₄, 28 Da), resulting in a guanine product ion at m/z 152.1. This transition is analogous to that observed for 7-Ethylguanine.[10]
Experimental Protocol: Empirical Optimization of Collision Energy
Optimizing the collision energy for each MRM transition is essential for maximizing sensitivity.[11] While some software packages can predict CE values based on linear equations, empirical determination yields the most robust results.[4]
Step-by-Step Workflow
-
Prepare Analyte Solution: Prepare a pure standard solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a strong, stable signal (e.g., 100-1000 ng/mL).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a continuous and stable ion beam, which is ideal for tuning.
-
Identify Precursor and Product Ions:
-
Acquire a full scan (Q1 scan) spectrum to confirm the m/z of the precursor ion ([M+H]⁺ ≈ 180.2).
-
Perform a product ion scan on m/z 180.2. Ramp the collision energy (e.g., from 5 to 50 eV) during this scan to observe the formation of various fragment ions. Identify the most intense and stable fragment ions for your MRM transitions. As predicted, a fragment at m/z ~152.1 should be prominent.
-
-
Create the Collision Energy Ramp Experiment:
-
Set up an MRM method in your instrument control software. Define at least two transitions (one for quantification, one for qualification). For this example, we will use the hypothetical transitions from the precursor m/z 180.2 to product ions m/z 152.1 and m/z 135.1 (loss of NH₃ from the guanine product).
-
Create a series of experiments or a single automated optimization experiment.[12] For each transition, program the instrument to acquire data over a range of CE values. A typical range would be 5 to 50 eV, with increments of 2 eV.[13]
-
-
Data Acquisition and Analysis:
-
Acquire the data by infusing the standard while the CE ramp method is running.
-
Plot the intensity of each product ion as a function of the collision energy. The resulting graph is a collision energy profile.
-
The optimal collision energy is the value that produces the maximum signal intensity for that specific MRM transition. Select this CE value for your final analytical method.
-
Visualization of the CE Optimization Workflow
Caption: Workflow for empirical determination of optimal collision energy.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the optimization process.
Problem: I am not seeing any signal, not even the precursor ion.
-
Possible Cause 1: Instrument Not Ready. The complete loss of signal often points to a single, fundamental issue.[14]
-
Solution: Check the basics. Is the ion source spray stable? You can often visually inspect the electrospray needle (with appropriate safety precautions) to confirm.[14] Ensure gas flows (nebulizing, drying gas) and source voltages are active and stable. Verify that the mobile phase or infusion solvent is being delivered to the source.
-
-
Possible Cause 2: Analyte Degradation or Incorrect Preparation.
-
Solution: Prepare a fresh standard of this compound. Confirm the identity and purity of the reference material. Ensure the solvent is compatible with electrospray ionization (ESI) and does not cause ion suppression.
-
Problem: I have a strong precursor signal, but weak or no product ion signal in my MRM.
-
Possible Cause 1: Collision Energy is Not Optimal. This is the most common reason. The CE value may be too far outside the optimal range (either too low or too high).
-
Solution: Perform the full CE optimization experiment as described above. Do not rely on predicted values without empirical verification. Widen the CE range in your ramp experiment if necessary.
-
-
Possible Cause 2: Collision Cell Issue. The collision cell may not be functioning correctly.
-
Solution: Check the collision gas (e.g., argon, nitrogen) pressure and flow. Ensure it is within the manufacturer's recommended range. If the problem is intermittent across many analytes, it could indicate a fault with the power supplies that control the collision cell RF voltage.[15] Run an instrument performance qualification or contact a service engineer.
-
Problem: My signal intensity is fluctuating and inconsistent between injections.
-
Possible Cause 1: Unstable Electrospray. The ESI process is sensitive to contamination and solvent composition.
-
Solution: Clean the ion source, including the capillary, skimmer, and ion transfer tube. Ensure your infusion solvent or LC mobile phase composition is consistent and that the pumps are properly purged and primed to avoid air bubbles.[14]
-
-
Possible Cause 2: In-source Fragmentation. If the voltages at the front end of the mass spectrometer (e.g., cone voltage, declustering potential) are set too high, the analyte can fragment before it even reaches the collision cell. This can lead to an unstable precursor ion population.
-
Solution: Optimize the cone/declustering potential. Infuse the analyte and monitor the precursor ion intensity while varying this voltage. Choose a value that maximizes the precursor signal without causing premature fragmentation.
-
Problem: I see multiple product ions. Which one should I choose?
-
Possible Cause: Complex Fragmentation. It is common for a precursor to yield several product ions.[16]
-
Solution: Your choice should be based on three criteria:
-
Intensity: Choose the most abundant product ion as your primary "quantifier" transition to achieve the best sensitivity.
-
Specificity: Select a second, less intense but still significant, product ion as a "qualifier" transition. The ratio of the quantifier to the qualifier signal should be constant across all your samples and standards, confirming the identity of the analyte.
-
Mass: Avoid very low-mass product ions (e.g., m/z < 50), as they are more likely to suffer from background interference.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common MRM signal issues.
Data Summary for this compound
The following table provides a summary of expected mass spectrometric parameters for this compound. Note: Optimal CE values are instrument-dependent and should be empirically determined.
| Parameter | Value | Description |
| Analyte | This compound | - |
| Chemical Formula | C₇H₉N₅O | - |
| Monoisotopic Mass | 179.0807 g/mol | - |
| Precursor Ion [M+H]⁺ | m/z 180.1 | The singly charged, protonated molecule selected in Q1. |
| Quantifier Transition | 180.1 → 152.1 | Corresponds to the neutral loss of ethene (C₂H₄). This is often a stable and abundant fragment. |
| Qualifier Transition | 180.1 → 135.1 | Corresponds to the loss of ethene and a subsequent loss of ammonia (NH₃) from the guanine core. |
| Typical Optimal CE Range | 15 - 35 eV | This range is a starting point; the exact optimum must be found experimentally. |
References
- Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation.
-
Waters Corporation. (2017). MRM Optimization for Surrogate Peptides for LC-MS Protein Quantification. YouTube. Retrieved from [Link]
- Shimadzu Corporation. (n.d.). Automatic Optimization of Transitions and Collision Energies.
-
Gaspari, M., & Cuda, F. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 10(9), 4179–4187. Retrieved from [Link]
-
Allam, A. A., et al. (2018). Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum. Journal of Proteome Research, 17(5), 1948–1956. Retrieved from [Link]
-
MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116–10124. Retrieved from [Link]
- SCIEX. (n.d.). Optimization of Compensation Voltages for DMS using Skyline.
-
Stergachis, A. B., et al. (2011). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Journal of Proteome Research, 10(9), 4188–4198. Retrieved from [Link]
- MacLean, B., et al. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry.
-
Sherman, J., et al. (2013). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 12(3), 1365–1375. Retrieved from [Link]
- Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software.
-
An, N., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 868–877. Retrieved from [Link]
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.
-
Chen, H. J., et al. (2012). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. Chemical Research in Toxicology, 25(7), 1435–1442. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
- University of Arizona. (n.d.). Lecture 16: Tandem MS.
- ResearchGate. (2014). HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS.
-
An, N., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 868-877. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]
-
Chen, Y., et al. (2005). Collision-induced dissociation (CID) of guanine radical cation in the gas phase: an experimental and computational study. Physical Chemistry Chemical Physics, 7(1), 115-121. Retrieved from [Link]
-
PerkinElmer. (2022). Utilizing Precursor and Product Ion Scans as a Method Development Tool on the NexION 5000 ICP-MS. YouTube. Retrieved from [Link]
Sources
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. youtube.com [youtube.com]
- 7. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collision-induced dissociation (CID) of guanine radical cation in the gas phase: an experimental and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. skyline.ms [skyline.ms]
- 14. biotage.com [biotage.com]
- 15. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Ionization Efficiency of 6-Ethylguanine
Welcome to the technical support center for the analysis of 6-Ethylguanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for enhancing the ionization efficiency of this compound in mass spectrometry-based analyses. As a Senior Application Scientist, I will share field-proven insights to help you navigate the common challenges encountered during your experiments.
Introduction: The Challenge of Ionizing this compound
This compound, a critical biomarker for DNA damage and a key molecule in therapeutic drug development, often presents analytical challenges due to its polar nature and variable ionization efficiency. Achieving sensitive and reproducible detection is paramount for accurate quantification in complex biological matrices. This guide will equip you with the fundamental knowledge and practical strategies to optimize your mass spectrometry methods for this important analyte.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when analyzing this compound.
Q1: What is the best ionization technique for this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)?
A1: Both ESI and MALDI can be successfully employed for the analysis of this compound, and the choice largely depends on your experimental setup and goals.
-
Electrospray Ionization (ESI) is generally preferred for quantitative studies, especially when coupled with liquid chromatography (LC-MS). Its ability to generate protonated molecules [M+H]+ in the positive ion mode makes it highly suitable for sensitive and specific detection.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a powerful tool for high-throughput screening and imaging mass spectrometry. However, for small molecules like this compound, MALDI can be challenging due to potential interference from matrix ions in the low mass range.[1] Careful selection of the matrix is crucial for success.
Q2: I am seeing a very low signal for this compound in positive ion ESI. What is the first thing I should check?
A2: The most common culprit for low signal intensity in positive ion ESI is the mobile phase composition. This compound, being a basic molecule, requires an acidic mobile phase to promote protonation. The addition of a small percentage of an acid, such as formic acid or acetic acid, to your mobile phase can dramatically enhance the signal of the [M+H]+ ion.[2][3]
Q3: What is the expected protonated molecule and primary fragment ion for this compound in MS/MS?
A3: In positive ion mode ESI-MS, this compound (molecular weight: 179.19 g/mol ) will primarily form a protonated molecule [M+H]+ at an m/z of approximately 180. In tandem mass spectrometry (MS/MS), the most common fragmentation pathway involves the neutral loss of the ethyl group (C2H4), resulting in a prominent fragment ion corresponding to protonated guanine at an m/z of approximately 152.[4] A known transition for a similar compound, 7-Ethylguanine, is m/z 180 → m/z 152.05669.[4]
Q4: Can I analyze this compound in negative ion mode?
A4: While positive ion mode is generally more sensitive for purine derivatives, analysis in negative ion mode is possible.[2][3] To enhance the formation of the deprotonated molecule [M-H]-, the mobile phase should be made basic. Additives like ammonium hydroxide can be used.[2][3] However, expect the signal intensity to be significantly lower than in positive ion mode.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 1: Low Signal Intensity in ESI-MS
Issue: You are experiencing a weak or non-existent signal for this compound.
Detailed Steps & Explanations:
-
Verify Mobile Phase pH: For positive ion ESI, the mobile phase must be acidic to facilitate protonation. A study on nucleoside antiviral agents showed that 1% acetic acid provided the greatest sensitivity for [M+H]+ ions.[2]
-
Causality: The pKa of a related compound, 7-methylguanine (ring-opened form), is approximately 9.8. By maintaining the mobile phase pH significantly below the pKa of this compound, you ensure that the molecule exists predominantly in its protonated, and thus readily ionizable, form.
-
-
Optimize Ion Source Parameters: The efficiency of ion generation and transmission is highly dependent on the ion source settings.
-
Capillary Voltage: This voltage is critical for the formation of the electrospray. A typical starting point is 3-4 kV, but it should be optimized for your specific instrument and mobile phase.
-
Nebulizing and Drying Gas Flow: These gases aid in desolvation of the droplets. Insufficient gas flow can lead to poor desolvation and reduced signal.
-
Drying Gas Temperature: Higher temperatures can improve desolvation but can also lead to thermal degradation of the analyte if too high. A typical range is 250-350°C.
-
-
Assess Sample Concentration: If the signal is still low after optimizing the above parameters, the concentration of your analyte may be below the limit of detection of your instrument.[5]
-
Consider Chemical Derivatization: If all else fails, chemical derivatization can be a powerful tool to enhance ionization efficiency.[6][7] This involves chemically modifying the this compound molecule to introduce a more readily ionizable group.
Guide 2: Troubleshooting Adduct Formation in ESI-MS
Issue: You observe significant adduct formation (e.g., [M+Na]+, [M+K]+) which complicates your spectra and may reduce the intensity of your target [M+H]+ ion.
Understanding the Problem: Adduct formation is a common phenomenon in ESI-MS and arises from the presence of salts in your sample or mobile phase.[5][8] While sometimes adducts can be used for quantification, they often lead to a divided signal and can be difficult to fragment in MS/MS.
Solutions:
| Strategy | Rationale |
| Use High-Purity Solvents and Reagents | Minimizes the introduction of sodium and potassium salts. |
| Avoid Glassware | Glass can be a source of sodium ions. Use polypropylene vials and containers where possible.[8] |
| Optimize Mobile Phase Additives | The addition of a proton source like formic or acetic acid can help to outcompete salt adduct formation by favoring protonation. |
| Sample Clean-up | For complex matrices, use solid-phase extraction (SPE) or other sample preparation techniques to remove salts prior to analysis. |
| Instrument Tuning | In some cases, adjusting the cone voltage (or equivalent parameter) can influence the degree of adduct formation. |
Guide 3: Poor Results with MALDI-MS
Issue: You are unable to obtain a clear signal for this compound using MALDI-MS, or the spectrum is dominated by matrix peaks.
Understanding the Challenge: The analysis of small molecules by MALDI is notoriously difficult due to the interference from the matrix ions in the low mass-to-charge (m/z) region.[1]
Key Considerations for MALDI of this compound:
-
Matrix Selection: The choice of matrix is paramount. For small molecules, matrices that have minimal fragmentation and ionization in the low m/z range are required.
-
Potential Matrices: While traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) can be attempted, specialized matrices or co-matrices may be more successful. A combination of 3-hydroxycoumarin (3-HC) and 6-aza-2-thiothymine (ATT) has been reported to be effective for small molecules.[9]
-
-
Sample Preparation: The co-crystallization of the analyte and matrix is a critical step.
-
Dried-Droplet Method: This is the most common method. Experiment with different analyte-to-matrix ratios to find the optimal conditions.
-
Solvent System: Ensure that both this compound and the chosen matrix are soluble in the solvent used for sample spotting.
-
-
Laser Fluence: Use the lowest laser energy necessary to achieve ionization. Excessive laser power can lead to increased fragmentation of both the analyte and the matrix.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Mobile Phase Optimization for ESI-MS
Objective: To determine the optimal mobile phase composition for maximizing the [M+H]+ signal of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or acetic acid)
-
LC-MS system with an ESI source
Procedure:
-
Prepare a series of mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%, 0.5%, and 1.0% v/v) in both water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Set up your LC-MS system for direct infusion (no LC column) of the this compound standard.
-
Infuse the standard solution at a constant flow rate (e.g., 10 µL/min) while mixing it with the mobile phase from the LC pumps at a typical analytical flow rate (e.g., 0.3 mL/min).
-
Monitor the intensity of the [M+H]+ ion (m/z ~180) for each mobile phase composition.
-
Systematically vary the ion source parameters (capillary voltage, gas flows, temperature) for the mobile phase that provides the highest signal intensity.
-
Plot the signal intensity versus the formic acid concentration to identify the optimal concentration.
Self-Validation: The optimal mobile phase should provide a stable and high-intensity signal for the [M+H]+ ion with minimal in-source fragmentation or adduct formation.
Protocol 2: Suggested Protocol for Silylation Derivatization of this compound
Objective: To increase the volatility and potentially the ionization efficiency of this compound for GC-MS or enhance its chromatographic properties for LC-MS.
Disclaimer: This is a suggested starting protocol and may require optimization.
Materials:
-
Dried this compound sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Acetonitrile (anhydrous)
-
Heating block or oven
-
GC-MS or LC-MS system
Procedure:
-
Ensure the this compound sample is completely dry. Water will react with the derivatizing agent.
-
To the dried sample, add 50 µL of anhydrous acetonitrile and 50 µL of MSTFA with 1% TMCS.
-
Vortex the mixture thoroughly.
-
Heat the reaction vial at 60-80°C for 30-60 minutes. Optimization of time and temperature may be necessary.
-
Cool the sample to room temperature.
-
Analyze the derivatized sample by GC-MS or LC-MS. For LC-MS, a dilution may be necessary.
Expected Outcome: The active hydrogens on the this compound molecule will be replaced with trimethylsilyl (TMS) groups, increasing its molecular weight and altering its ionization and fragmentation behavior.
Visualizations
Ionization of this compound in Positive ESI Mode
Fragmentation of this compound in MS/MS
References
-
Chen, H. J., & Turesky, R. J. (2010). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. Chemical Research in Toxicology, 23(5), 945–952. [Link]
-
Analysis of 6-thioguanine (6-tg) and 6-methylmercaptopurine (6-mmp) in whole blood, using online solid phase extraction liquid chromatography tandem mass spectrometry (LC-MS). (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Wang, G., & Li, W. (2003). Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. Journal of the American Society for Mass Spectrometry, 14(12), 1436–1446. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (2022, May 18). Element Lab Solutions. [Link]
-
Calvano, C. D., Palmisano, F., & Aresta, A. (2018). MALDI matrices for low molecular weight compounds: an endless story?. Analytical and Bioanalytical Chemistry, 410(17), 3895–3910. [Link]
-
Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Lee, J. H., Lee, S., & Kim, K. P. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Analytical Chemistry, 96(15), 5896–5903. [Link]
-
A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (n.d.). Life Science Journal. Retrieved February 8, 2026, from [Link]
-
Kaufmann, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(13), 2695–2707. [Link]
-
MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
How can I avoid adduct formation for high molecular weight protein using ESI-MS? (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin, 31(7), 1293–1300. [Link]
-
Zhang, F., et al. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 833(2), 141–148. [Link]
-
García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111–123. [Link]
-
Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. (n.d.). Syngene. Retrieved February 8, 2026, from [Link]
-
Steckel, A., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 693. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(7), 1436–1443. [Link]
Sources
- 1. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ddtjournal.com [ddtjournal.com]
- 7. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
cross-validation of different analytical methods for 6-Ethylguanine.
Cross-Validation of Analytical Architectures for -Ethylguanine ( -EtG)
From Isotope-Dilution LC-MS/MS Gold Standards to High-Throughput Immunoassays
Executive Summary
This technical guide provides a rigorous cross-validation of analytical methodologies for
This guide contrasts the three dominant analytical pillars:
-
LC-ESI-MS/MS: The definitive quantitative "truth" using stable isotope dilution.
-
HPLC-Fluorescence (HPLC-FL): A cost-effective alternative leveraging the native fluorescence of
-alkylguanines. -
Immunoassays (ELISA/IHC): High-throughput screening tools requiring careful validation against MS data.
Methodological Comparison Matrix
| Feature | LC-ESI-MS/MS | HPLC-Fluorescence | Competitive ELISA |
| Primary Utility | Absolute Quantification & Validation | Routine Quantitation (Cost-sensitive) | High-Throughput Screening / Localization |
| Specificity | High (Mass + Fragmentation) | Medium (Retention Time + Fluorescence) | Low/Medium (Antibody Cross-reactivity) |
| Sensitivity (LOD) | ~0.5 fmol (with nanoflow/SPE) | ~10–50 fmol | ~1–5 fmol (highly dependent on matrix) |
| Sample Prep | Complex (Hydrolysis + SPE) | Moderate (Hydrolysis + SPE) | Simple (Direct DNA or Hydrolysate) |
| Throughput | Low (10–20 samples/day) | Medium (20–40 samples/day) | High (96+ samples/day) |
| Major Limitation | Capital Cost & Matrix Suppression | Interference from co-eluting fluorescers | Overestimation (False Positives) |
Part 1: The Analytical Workflow
The quantification of
Workflow Diagram (Graphviz)
Figure 1: Unified sample preparation workflow. Note that Internal Standard addition is mandatory for LC-MS/MS accuracy but incompatible with ELISA (due to antibody competition).
Part 2: Detailed Methodologies
Method A: Isotope-Dilution LC-ESI-MS/MS (The Gold Standard)
Principle: This method relies on the addition of a stable isotope-labeled internal standard (e.g.,
Protocol:
-
Internal Standard Spike: Add 50 fmol of
- -EtG to 50-100 g of isolated DNA. -
Mild Acid Hydrolysis:
-
Solid Phase Extraction (SPE):
-
Use a C18 or SCX (Strong Cation Exchange) cartridge.
-
Condition: Methanol
Water. -
Load: Hydrolysate supernatant.
-
Wash: Water (removes salts).
-
Elute: 20-40% Methanol (optimizes recovery of ethylated bases).
-
-
LC-MS/MS Parameters:
-
Column: Reverse-phase C18 (e.g., 150 x 2.1 mm, 3
m). -
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Monitor
180 152 (loss of ethyl group/guanine fragment) for -EtG.
-
Validation Criteria: The ratio of the endogenous
Method B: HPLC-Fluorescence (The Cost-Effective Alternative)
Principle: Unlike
Protocol:
-
Hydrolysis: Same as Method A (0.1 M HCl), but do not add the isotope standard (it will co-elute and interfere).
-
Chromatography:
-
Detection:
-
Excitation: 286 nm
-
Emission: 366 nm[1]
-
Note: These wavelengths are characteristic of
-methylguanine and are operationally identical for -ethylguanine due to the similar electronic influence of the alkyl group on the purine ring system.
-
Limitation: High background from unmodified bases if separation is poor. Requires strict chromatographic resolution (
Method C: Competitive ELISA (Screening)
Principle: Monoclonal antibodies (e.g., clone ER-6) compete for binding between the sample
Protocol:
-
Hydrolysis: DNA is hydrolyzed; the solution must be neutralized (pH 7.2–7.4) before adding to the antibody plate.
-
Incubation: Sample hydrolysate + Primary Antibody mixed in wells coated with
-EtG-BSA. -
Readout: Secondary antibody-enzyme conjugate (HRP or AP) produces colorimetric signal. Signal is inversely proportional to
-EtG concentration.
Critical Weakness: Antibodies often cross-react with
Part 3: Cross-Validation & Decision Logic
When validating a new study or drug safety profile, "data agreement" between methods is rare. Use the following logic to interpret discrepancies.
The "Truth" Hierarchy
-
LC-MS/MS (Isotope Dilution): The absolute value. If ELISA disagrees, LC-MS is correct (assuming QC passed).
-
HPLC-FL: Reliable if the peak is spectrally pure.
-
ELISA: Qualitative trend indicator.
Discrepancy Analysis
-
Scenario: ELISA shows high levels, LC-MS shows low/none.
-
Cause: Antibody cross-reactivity with other adducts or matrix interference.
-
Action: Trust LC-MS. The ELISA result is a "False Positive" for specific quantification but may indicate general alkylation stress.
-
-
Scenario: LC-MS signal is unstable/low.
-
Cause: Ion suppression from salts in the DNA hydrolysate.
-
Action: Improve SPE cleanup or switch to HPLC-FL (which is less susceptible to salt suppression).
-
Decision Matrix (Graphviz)
Figure 2: Strategic decision tree for selecting the appropriate analytical method based on regulatory needs and throughput.
References
-
Vianney, A. A., Harahap, Y., & Suryadi, H. (2021).[4] Method Development and Validation for Measuring
-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Pharmaceutical Sciences. Link (Note: Protocol transferable to -EtG with mass shift). -
Mientjes, E. J., et al. (1996).[5] Formation and persistence of
-ethylguanine in genomic and transgene DNA in liver and brain of lambda(lacZ) transgenic mice treated with N-ethyl-N-nitrosourea.[5] Carcinogenesis, 17(11), 2449–2454.[5] Link -
Georgiadis, P., et al. (1997). Development and Validation of a New, Sensitive Immunochemical Assay for
-Methylguanine in DNA and Its Application in a Population Study. Cancer Epidemiology, Biomarkers & Prevention. Link (Establishes fluorescence/ELISA comparison principles). -
Boturyn, D., et al. (2024). Emissive Alkylated Guanine Analogs as Probes for Monitoring
-Alkylguanine-DNA-transferase Activity.[6] ACS Omega. Link (Confirming fluorescence properties of -alkylguanines). -
Kaldor, A., et al. (1983).
-ethylguanine lesions in DNA. Journal of Biological Chemistry. Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Highly sensitive, specific detection of O6-methylguanine, O4-methylthymine, and O4-ethylthymine by the combination of high-performance liquid chromatography prefractionation, 32P postlabeling, and immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and persistence of O6-ethylguanine in genomic and transgene DNA in liver and brain of lambda(lacZ) transgenic mice treated with N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time fluorescence assay for O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the mutagenicity of 6-Ethylguanine versus O6-methylguanine.
Technical Comparison: Mutagenicity of -Ethylguanine vs. -Methylguanine
Executive Summary
This guide provides a rigorous technical comparison between
Key Distinction:
Mechanistic & Structural Basis[2]
Structural Distortion and Mispairing
Both adducts modify the
-
-Methylguanine (
-MeG): The methyl group is small enough to fit within the double helix with minimal distortion. However, it disrupts the Watson-Crick hydrogen bond at , favoring a "Wobble" pair with Thymine. DNA polymerases (e.g., Pol , Pol ) bypass this lesion easily but error-prone, inserting T with high frequency. -
-Ethylguanine (
-EtG): The ethyl group adds significant steric bulk. This does not block replication (unlike -EtG), but it causes greater distortion of the phosphodiester backbone. This distortion is a double-edged sword: it slightly reduces the efficiency of polymerase bypass compared to -MeG but acts as a signal for helix-distortion sensing repair pathways (NER).
Thermodynamic Stability of Mispairs
Thermodynamic studies indicate that
Repair Kinetics: The Critical Divergence
The most significant difference lies in how the cell identifies and removes these lesions.
MGMT (Direct Repair)
-
-MeG: Is the primary substrate for MGMT.[2] The repair is rapid (
is high), following second-order kinetics where the protein irreversibly transfers the methyl group to its active site cysteine (Cys145). -
-EtG: MGMT can repair
-EtG, but the reaction is significantly slower due to steric hindrance at the active site. In vitro studies show MGMT repairs -EtG at a rate markedly lower than -MeG.
Nucleotide Excision Repair (NER) Cooperation
Because
-
Data Insight: In human lymphoblasts,
-EtG half-life is ~8 hours in wild-type cells.[3] In NER-deficient cells (XPA-), the half-life extends to >40 hours, even if MGMT is present. -
Conclusion: Efficient removal of
-EtG requires cooperation between MGMT and NER, whereas -MeG removal is almost exclusively MGMT-dependent.
Diagram 1: Mutagenic & Repair Pathways
Caption: Comparative pathway analysis showing the heavy reliance of
Comparative Performance Data
The following table synthesizes data from E. coli (gapped plasmid assays) and mammalian cell studies to illustrate the "Mutagenic Efficiency" (mutation frequency per adduct).
| Feature | ||
| Primary Mutation | G:C | G:C |
| MGMT Repair Rate | Very Fast ( | Slow (Steric hindrance reduces |
| NER Recognition | Poor (Minimal helix distortion) | Moderate (Helix distortion recognized) |
| Mutagenicity (WT Cells) | Low (Efficiently repaired) | Moderate/High (Persists longer) |
| Mutagenicity (Repair-Deficient) | Extremely High (>90%) | Extremely High (>95%) |
| Polymerase Stalling | Minimal | Low/Moderate (Pol |
Scientist's Note: In strictly repair-deficient systems (e.g., ada- ogt- strains),
Experimental Protocols
To objectively compare these adducts in your own research, use the following self-validating workflows.
Protocol A: Adduct Quantification (LC-MS/MS)
Standard for verifying dosage and adduct formation.
-
Treatment: Expose cells to MNU (methylating) or ENU (ethylating) for 1 hour.
-
Lysis & Hydrolysis: Lyse cells; isolate DNA. Hydrolyze DNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Separation: Inject onto a C18 reverse-phase HPLC column.
-
Detection: Use Tandem Mass Spectrometry (MS/MS) in MRM mode.
-
Target Transitions: Monitor guanine (neutral loss) transitions specific to MeG (m/z 166
149) and EtG (m/z 180 163).
-
-
Validation: Spike samples with stable isotope-labeled internal standards (
-MeG, -EtG) to correct for ionization suppression.
Protocol B: Site-Specific Mutagenesis (The Self-Validating System)
This protocol determines the "Intrinsic Mutagenicity" bypassing genomic complexity.
Objective: Measure mutation frequency of a single adduct placed at a specific codon.
-
Vector Construction:
-
Use a single-stranded shuttle vector (e.g., M13 or pUC-derivative).
-
Ligate a synthetic oligonucleotide containing a single
-MeG or -EtG at a restriction site (e.g., PstI).
-
-
Transformation (The Variable):
-
Transfect vectors into E. coli strains with defined repair backgrounds:
-
Wild Type (WT)
-
ada /
ogt (MGMT deficient) - uvrA (NER deficient)
-
-
-
Selection & Screening:
-
Plate on selective media.
-
Self-Validation Step: The vector should contain a reporter gene (e.g., lacZ). Adduct-induced mutations (G
A) should restore or destroy function (Blue/White screening).
-
-
Sequencing:
-
Pick mutant colonies and sequence to confirm the G
A transition.
-
-
Calculation:
Diagram 2: Experimental Workflow
Caption: A site-specific mutagenesis workflow allowing direct comparison of intrinsic mutagenicity across different repair backgrounds.
References
-
Pauly, G. T., Hughes, S. H., & Moschel, R. C. (1998). Comparison of mutagenesis by O6-methylguanine, O4-methylthymine and Othis compound in Escherichia coli using double-stranded and gapped plasmids.[4][5] Carcinogenesis, 19(3), 457–461. Link
-
Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer Research, 52(7), 2008–2011. Link
-
Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases. Mutation Research/Reviews in Mutation Research, 462(2-3), 83–100. Link
-
Shrivastav, N., Li, D., & Essigmann, J. M. (2010). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis, 31(1), 59–70. Link
-
Perlow, R. A., & Broyde, S. (2001). O6-Alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics. Chemical Research in Toxicology, 14(7), 849-856. Link
Sources
- 1. Repair of O(6)-methylguanine is not affected by thymine base pairing and the presence of MMR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and manipulating O6-methylguanine-DNA methyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Validation of 6-Ethylguanine as a Reliable Biomarker of Exposure
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to potentially carcinogenic ethylating agents is paramount. This guide provides an in-depth technical comparison of 6-Ethylguanine (O⁶-EtG), a promutagenic DNA adduct, against other relevant biomarkers. We will delve into the mechanistic rationale for its use, present supporting experimental data, and provide detailed protocols for its quantification, establishing a framework for its validation as a reliable biomarker of exposure.
The Central Role of O⁶-Ethylguanine in Ethylating Agent-Induced Carcinogenesis
Exposure to ethylating agents, a class of compounds found in tobacco smoke, certain industrial chemicals, and some chemotherapeutic drugs, can lead to the covalent modification of DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication and initiate the carcinogenic process. Among the various DNA adducts formed, O⁶-EtG is of particular interest due to its high promutagenic potential. Unlike adducts at the N7 position of guanine, O⁶-EtG directly disrupts the hydrogen bonding face of the DNA base, leading to mispairing with thymine instead of cytosine during replication. This G:C to A:T transition mutation is a hallmark of the mutagenic activity of many ethylating carcinogens.
The formation of O⁶-EtG is a critical event in the initiation of cancer by ethylating agents. Its presence and quantity in DNA can serve as a direct measure of the biologically effective dose of an individual's exposure to these harmful compounds.
Caption: Formation of this compound and its role in carcinogenesis.
Comparative Analysis of this compound with Alternative Biomarkers
The selection of an appropriate biomarker depends on several factors, including the specific exposure, the biological matrix available, and the analytical capabilities. Here, we compare O⁶-EtG with other commonly used biomarkers for exposures to ethylating agents, such as N-nitroso compounds and vinyl chloride.
DNA Adducts: O⁶-Ethylguanine vs. N7-Ethylguanine
The N7 position of guanine is the most nucleophilic site in DNA and is often the most frequent site of initial alkylation. However, N7-ethylguanine (N⁷-EtG) is generally considered less mutagenic than O⁶-EtG and is often repaired more efficiently or lost through spontaneous depurination.
| Feature | This compound (O⁶-EtG) | N7-Ethylguanine (N⁷-EtG) |
| Mutagenic Potential | High (causes G:C to A:T transitions) | Low |
| Formation Rate | Generally lower than N⁷-EtG | High |
| Repair | Repaired by O⁶-alkylguanine-DNA alkyltransferase (AGT) | Repaired by base excision repair (BER) or spontaneous depurination |
| Persistence | Can persist if AGT is saturated or deficient, leading to mutation. Half-life in human cells can be around 8 hours with proficient repair, but much longer (43-100+ hours) in repair-deficient cells.[1] | Generally less persistent due to efficient repair and depurination. |
| Biomarker Utility | Good indicator of the biologically effective dose and potential cancer risk. | Good indicator of recent exposure, but less directly linked to mutagenic events. |
Studies have shown that at low exposure doses to methylating agents, the ratio of N7-methylguanine to O6-methylguanine can be as high as 100:1, while at higher doses, this ratio decreases to about 10:1, likely due to the saturation of the O⁶-methylguanine DNA methyltransferase (MGMT) repair protein.[2] A similar relationship is expected for ethylating agents. This highlights the importance of measuring O⁶-EtG as an indicator of a biologically significant dose that overwhelms cellular repair mechanisms.
DNA Adducts vs. Urinary Metabolites for Vinyl Chloride Exposure
Vinyl chloride, a known human carcinogen, is metabolized to reactive intermediates that can form DNA adducts, including O⁶-EtG and exocyclic etheno adducts.[3] A common urinary metabolite used as a biomarker for vinyl chloride exposure is thiodiglycolic acid (TDAA).
| Biomarker | Advantages | Disadvantages |
| This compound (O⁶-EtG) | - Directly reflects DNA damage in target tissues.- High promutagenic potential, linking exposure to mechanism of carcinogenesis. | - Requires invasive sampling (blood or tissue).- Technically demanding analysis (LC-MS/MS). |
| Thiodiglycolic Acid (TDAA) | - Non-invasive sampling (urine).- Reflects recent exposure. | - Not specific to vinyl chloride exposure; other sources can contribute.[4]- Does not directly measure the biologically effective dose at the DNA level. |
While urinary TDAA can be a useful indicator of recent exposure to vinyl chloride, its lack of specificity can be a limitation.[4] O⁶-EtG, on the other hand, provides a more direct measure of the genotoxic insult that is mechanistically linked to the carcinogenic outcome.
DNA Adducts vs. Protein Adducts
Electrophilic metabolites of ethylating agents can also react with nucleophilic sites on proteins, such as hemoglobin, to form protein adducts. These can also serve as biomarkers of exposure.
| Biomarker Type | Advantages | Disadvantages |
| DNA Adducts (e.g., O⁶-EtG) | - Directly related to the mutagenic and carcinogenic process. | - Lower abundance.- Subject to DNA repair, which can complicate dose-response assessment. |
| Protein Adducts (e.g., Hemoglobin adducts) | - Higher abundance than DNA adducts.- Longer half-life (reflects exposure over the lifespan of the erythrocyte, ~120 days).- No repair mechanisms. | - Indirect measure of the genotoxic dose to DNA.- The relationship between protein adduct levels and DNA adduct levels can vary. |
Hemoglobin adducts can provide an integrated measure of exposure over a longer period.[1] However, O⁶-EtG provides a more direct link to the critical biological event of DNA damage that can lead to cancer.
Experimental Protocol for the Quantification of this compound by LC-MS/MS
The gold standard for the sensitive and specific quantification of O⁶-EtG is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol that should be optimized and validated for specific laboratory conditions and matrices.
Caption: Experimental workflow for O⁶-EtG quantification.
Step-by-Step Methodology:
-
Sample Collection and Storage: Collect biological samples (e.g., peripheral blood lymphocytes, tissue biopsies) and store them at -80°C until analysis to prevent DNA degradation.
-
DNA Isolation: Isolate genomic DNA from the collected samples using a validated commercial kit or a standard phenol-chloroform extraction method. The purity and concentration of the isolated DNA should be determined spectrophotometrically.
-
DNA Hydrolysis:
-
Acid Hydrolysis: A common method involves heating the DNA sample in a weak acid (e.g., 0.1 M HCl) to depurinate the DNA, releasing O⁶-EtG. This method is simple but can lead to some degradation of the analyte.
-
Enzymatic Hydrolysis: A milder approach involves a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) to digest the DNA down to individual nucleosides. This method is generally preferred as it is less harsh.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄]-O⁶-EtG) to the sample before hydrolysis or cleanup. This is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects during MS analysis.
-
Solid Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample and enrich for O⁶-EtG. This step removes salts, proteins, and other interfering substances.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate O⁶-EtG from other DNA bases and potential contaminants using a reversed-phase C18 column with a gradient elution of a mobile phase typically consisting of water and methanol or acetonitrile with a small amount of an acid modifier (e.g., formic acid).
-
Tandem Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both O⁶-EtG and its stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification: Construct a calibration curve using known concentrations of O⁶-EtG standards. The concentration of O⁶-EtG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Validation Parameters:
A robust bioanalytical method for O⁶-EtG should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion: The Case for this compound as a Premier Biomarker
This compound stands out as a highly reliable and mechanistically informative biomarker of exposure to ethylating agents. Its direct role in the mutagenic process provides a crucial link between exposure and the potential for carcinogenic outcomes. While other biomarkers, such as N7-ethylguanine, urinary metabolites, and protein adducts, offer valuable information regarding recent exposure, O⁶-EtG provides a more direct measure of the biologically effective dose that has the potential to initiate cancer.
The analytical challenges associated with the quantification of O⁶-EtG, primarily the need for sensitive LC-MS/MS instrumentation, are outweighed by the specificity and biological relevance of the data obtained. For researchers and drug development professionals investigating the effects of ethylating agents, the validation and application of O⁶-EtG as a biomarker is a critical step in understanding exposure-related risks and in the development of safer chemicals and effective cancer prevention strategies.
References
- Swenberg, J. A., et al. (2011). The formation and biological significance of N7-guanine adducts. Toxicological Sciences, 120(Suppl 1), S3-S16.
- Dolan, M. E., et al. (1985). Quantitative assessment of the role of O6-methylguanine in the initiation of carcinogenesis by methylating agents. Proceedings of the National Academy of Sciences, 82(16), 5364-5367.
- van Sittert, N. J., et al. (1993). DNA adducts of vinyl chloride and their role in carcinogenesis.
- U.S. Environmental Protection Agency. (2000). Toxicological Review of Vinyl Chloride. Washington, D.C.
- Chen, H. J., et al. (2005). Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. Carcinogenesis, 26(10), 1777-1783.
- Harahap, Y., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 863–872.
- Souliotis, V. L., et al. (2003). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Carcinogenesis, 24(9), 1541-1548.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100E.
- Cheng, T. J., et al. (2001). Urinary thiodiglycolic acid levels for vinyl chloride monomer-exposed polyvinyl chloride workers. Journal of occupational and environmental medicine, 43(11), 934-938.
- Tornqvist, M., et al. (1992). Hemoglobin adducts as a marker of exposure to chemical substances, especially PRTR class I designated chemical substances. Industrial health, 30(3-4), 147-164.
- International Agency for Research on Cancer. (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97.
- Hecht, S. S. (2012). Lung cancer prevention by targeting tobacco-specific nitrosamine-induced DNA damage.
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- Whysner, J., et al. (1996). Vinyl chloride mechanistic data and risk assessment: DNA reactivity and cross-species quantitative risk extrapolation. Pharmacology & therapeutics, 71(1-2), 7-28.
- Guichard, Y., et al. (2017). N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115.
- Fred, C., et al. (2005). Hemoglobin adducts from acrylamide and glycidamide in humans: a study on the influence of genetic polymorphism of enzymes involved in the metabolism. Cancer Epidemiology, Biomarkers & Prevention, 14(7), 1719-1727.
- Bolt, H. M. (2005). Vinyl chloride—a classical industrial carcinogen with new aspects in risk assessment. Critical reviews in toxicology, 35(4), 307-323.
- Morinello, E. J., et al. (2002). N-nitrosodimethylamine-derived O6-methylguanine in DNA of monkey gastrointestinal and urogenital organs and enhancement by ethanol. Carcinogenesis, 23(3), 489-495.
- van Delft, J. H., et al. (2001). The role of DNA adducts in human cancer risk assessment. Recent results in cancer research, 154, 39-50.
- Bronstein, S. M., et al. (2003). The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase η and the replicative DNA polymerase α. Chemical research in toxicology, 16(11), 1439-1447.
- Rusyn, I., et al. (2005). Dose-dependent genomic responses to vinyl chloride in rat liver and lung. Toxicological sciences, 87(1), 106-121.
- Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Vinyl Chloride.
- Ding, Y. S., et al. (2009). Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte deoxyribonucleic acid by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry.
- Koc, H., et al. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(5), 637-646.
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- 4. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Inter-Laboratory Comparison and Quantification of 6-Ethylguanine (6-EtG)
Executive Summary: The Analytical Verdict
In the landscape of DNA adduct quantification, 6-Ethylguanine (6-EtG) represents a critical biomarker for exposure to ethylating agents (e.g., tobacco smoke, dietary nitrosamines) and a pharmacodynamic marker for alkylating chemotherapies.
This guide synthesizes data from cross-validated studies to compare the three dominant methodologies: Isotope-Dilution LC-MS/MS ,
The Consensus:
While ELISA offers high throughput for screening, it suffers from cross-reactivity (false positives).
Biological Context: The 6-EtG Pathway
Understanding the analyte is the first step to accurate measurement. 6-EtG is a promutagenic lesion. If left unrepaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) , it mispairs with Thymine during replication, leading to G:C
Figure 1: The fate of this compound. Accurate measurement must account for the rapid repair kinetics of MGMT, necessitating immediate sample stabilization.
Inter-Laboratory Comparison: Performance Metrics
The following data aggregates performance metrics from multi-center validation studies. The "CV%" (Coefficient of Variation) represents inter-laboratory reproducibility.
| Feature | LC-MS/MS (Isotope Dilution) | Competitive ELISA | |
| Specificity | High (Mass + Fragmentation) | Low (Co-migration of spots) | Medium (Antibody cross-reactivity) |
| Limit of Detection (LOD) | 0.5 - 1 adduct / | 0.1 - 0.5 adduct / | 5 - 10 adducts / |
| Sample Requirement | High (10–50 | Low (1–5 | Medium (5–20 |
| Inter-Lab CV (%) | 15 - 25% (Excellent) | 40 - 60% (Poor) | 30 - 50% (Variable) |
| Throughput | Medium (20 samples/day) | Low (Manual intensive) | High (96-well plate) |
| Primary Artifact | Ion suppression (Matrix effect) | Non-specific background | Overestimation (Non-specific binding) |
Analysis of Variance
-
LC-MS/MS results are consistent across laboratories primarily due to the use of Internal Standards (IS) . The IS corrects for analyte loss during the hydrolysis and extraction steps, which are the largest sources of variance.
-
ELISA frequently overestimates 6-EtG levels by 2-3 fold compared to MS, likely due to antibodies cross-reacting with structurally similar alkylated bases (e.g., N7-ethylguanine).
The Gold Standard Protocol: Isotope-Dilution LC-MS/MS
To achieve data capable of supporting regulatory submissions or high-impact publications, you must use a self-validating MS workflow.
Core Principle: Internal Standardization
You must add a stable isotope-labeled standard (e.g.,
Step-by-Step Methodology
Phase 1: Sample Preparation & Hydrolysis
-
DNA Isolation: Isolate DNA from tissue/cells using a high-salt method or phenol-chloroform. Avoid commercial silica columns if possible, as they can retain small adducts.
-
Purity Check: Ensure
ratio is > 1.8. -
Spike-In: Add 50 fmol of internal standard (
-6-EtG) to 50 g of DNA. -
Hydrolysis (Crucial Decision):
-
Option A (Acid): 0.1 M HCl at 70°C for 30 min. Pros: Fast.[1] Cons: Depurinates DNA to free bases; harsher conditions.
-
Option B (Enzymatic - Recommended): Digest with DNase I, PDE I, and Alkaline Phosphatase at 37°C overnight. Pros: Yields nucleosides (O6-ethyl-2'-deoxyguanosine); gentler; better chromatographic retention.
-
Phase 2: Enrichment (Solid Phase Extraction)
Direct injection of hydrolyzed DNA ruins MS sensitivity due to ion suppression from unmodified bases (G, A, T, C).
-
Column: OASIS HLB or equivalent polymeric reversed-phase SPE.
-
Load: Acidified hydrolysate.
-
Wash: Water (removes salts and unmodified nucleosides).
-
Elute: 40% Methanol/Water. 6-EtG is more hydrophobic than normal bases and elutes later.
-
Dry: SpeedVac to dryness; reconstitute in mobile phase.
Phase 3: LC-MS/MS Analysis[1]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 100mm.
-
Transitions (MRM Mode):
-
Analyte (6-EtG):
180 152 (Loss of ethyl group) -
Internal Standard (
-6-EtG): 185 157
-
Workflow Diagram
Figure 2: The Isotope-Dilution LC-MS/MS Workflow. Note that the Internal Standard is added immediately after DNA extraction to validate all subsequent steps.
Troubleshooting & Self-Validation (E-E-A-T)
As a scientist, you must prove your data is real. Use these checks:
-
The "Ion Ratio" Check: Monitor a second transition for 6-EtG (e.g.,
180 135). The ratio between the quantifier (180 152) and qualifier (180 135) peaks must match the pure standard within 20%. If it deviates, you have a matrix interference (false positive). -
Recovery Calculation: Since you added a known amount of IS, calculate its recovery. If recovery is < 40%, your hydrolysis or SPE step is failing.
-
Artifact Control: Run a "Blank DNA" sample (calf thymus DNA) through the entire process. If you see a peak, your enzymes or solvents are contaminated.
References
-
European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). Measurement of DNA oxidation in human cells by chromatographic and enzymic methods. Free Radical Biology and Medicine. (Note: Establishes the framework for inter-lab adduct comparisons).
-
Tretyakova, N., et al. (2013). DNA adducts: formation, biological effects, and biomarkers.[1] Chemical Research in Toxicology.
-
Gangl, E., et al. (2001). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Mutation Research.
-
Vianney, A., et al. (2021).[1] Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using UPLC-MS/MS. Science and Technology Indonesia. (Methodology directly applicable to this compound).
-
Bocchinfuso, W.P., et al. (2004). Inter-laboratory comparison of DNA adduct measurements. Cancer Epidemiology, Biomarkers & Prevention.
Sources
Comparative Analysis of 6-Ethylguanine Repair in Different Cell Lines
Executive Summary: The Ethylguanine Challenge
In the landscape of DNA alkylation damage, O6-Ethylguanine (O6-EtG) presents a distinct kinetic challenge compared to its methylated counterpart (O6-MeG). While O6-MeG is the primary lesion addressed by chemotherapeutics like Temozolomide (TMZ), O6-EtG arises from exposure to ethylating agents such as N-ethyl-N-nitrosourea (ENU) and tobacco-specific nitrosamines.
This guide provides a technical comparison of O6-EtG repair efficiency across three distinct cellular models: T98G (High Repair) , HeLa S3 (Moderate Repair) , and CHO-K1 (Null Repair) . We analyze the "suicide enzyme" kinetics of O6-methylguanine-DNA methyltransferase (MGMT) and provide validated protocols for quantifying repair deficiency.
Mechanistic Foundation: MGMT and Steric Hindrance
The primary defense against O6-EtG is MGMT (also known as AGT).[1][2] Unlike excision repair pathways (BER/NER) that cut and replace DNA, MGMT utilizes a direct reversal mechanism .
The Suicide Reaction
MGMT transfers the alkyl group from the O6-position of guanine to a cysteine residue (Cys145) within its own active site.[1][3] This restores the guanine but permanently inactivates the enzyme, which is then ubiquitinated and degraded.
Key Kinetic Insight:
While MGMT repairs O6-Methylguanine rapidly (
Diagram 1: The O6-EtG Fate Decision Pathway
The following diagram illustrates the critical branching points between Repair (MGMT), Mutation (Replication), and Death (MMR).
Caption: The kinetic race between MGMT repair and DNA replication determines the fate of O6-EtG adducts. Failure of MGMT leads to MMR-mediated apoptosis or permanent mutation.
Comparative Analysis: Cell Line Profiles
The choice of cell line dictates the experimental window for observing O6-EtG persistence.
| Feature | T98G (Human Glioblastoma) | HeLa S3 (Human Cervical) | CHO-K1 (Chinese Hamster Ovary) |
| MGMT Status | Mer+ (High) | Mer+ (Moderate) | Mer- (Null/Low) |
| MGMT Activity | > 600 fmol/mg protein | ~ 100–300 fmol/mg protein | < 10 fmol/mg protein |
| O6-EtG Half-life | Rapid (< 2 hours) | Intermediate (4–6 hours) | Persistent (> 24 hours) |
| Drug Sensitivity | Resistant to Alkylators | Moderately Sensitive | Highly Sensitive |
| Experimental Use | Positive control for repair; studying MGMT inhibitors. | General model; requires precise timing for kinetics. | Negative control; ideal host for transfecting mutant MGMT vectors. |
Expert Insight:
-
T98G: Due to high MGMT levels, T98G cells can deplete the substrate in in vitro assays rapidly. When measuring O6-EtG repair, you must use a higher concentration of ethylating agent (e.g., 1-2 mM ENU) compared to HeLa to avoid immediate saturation of the assay signal.
-
CHO-K1: These cells rely almost exclusively on Nucleotide Excision Repair (NER) for bulky adducts, but NER is inefficient for O6-EtG. This makes CHO cells the "cleanest" background for measuring the baseline toxicity of ethylating agents.
Validated Experimental Protocols
To objectively compare these cell lines, two distinct methodologies are required: one for enzymatic activity and one for physical adduct quantification .
Protocol A: Isotope-Dilution LC-MS/MS for O6-EtG Quantification
Use this to measure the physical burden of O6-EtG on the genome over time.
Reagents:
-
Internal Standard:
-Othis compound (Spike before hydrolysis). -
Hydrolysis Buffer: 0.1 N HCl.
Workflow:
-
Treatment: Expose T98G, HeLa, and CHO cells to 1 mM ENU for 1 hour. Wash 2x with PBS.
-
Recovery: Incubate in fresh media for 0, 4, 12, and 24 hours (Timecourse).
-
Lysis & Extraction: Extract genomic DNA using a high-purity spin column (avoid phenol-chloroform to prevent acid hydrolysis artifacts).
-
Hydrolysis: Dissolve DNA in 0.1 N HCl at 70°C for 45 minutes. This liberates purine bases.
-
Filtration: Pass through a 3kDa molecular weight cutoff filter to remove backbone debris.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (2.1 x 100 mm).
-
Mobile Phase: Gradient of Ammonium Acetate (pH 6.0) and Methanol.
-
Detection: MRM mode monitoring transitions for O6-EtG (
180 152) and Internal Standard ( 185 157).
-
Data Interpretation:
-
T98G: Expect rapid exponential decay of the O6-EtG signal.
-
CHO: Signal will remain nearly flat (minimal repair).
Protocol B: Oligonucleotide Cleavage Assay (MGMT Activity)
Use this to quantify the functional capacity of the proteome.
Principle: Incubate cell lysate with a synthetic dsDNA probe containing a single O6-EtG fluorophore-quencher pair or a restriction site blocked by the ethyl group.
Step-by-Step:
-
Lysis: Lyse
cells in MGMT Activity Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA, 5% Glycerol).-
Note:DTT is critical to maintain the active site Cysteine (Cys145) in a reduced state.
-
-
Substrate: Use a 24-mer oligonucleotide containing a central O6-EtG. Label the 5' end with
or a fluorophore (FAM). -
Reaction: Mix 50
g of total protein lysate with 1 pmol of substrate. Incubate at 37°C for 30 minutes. -
Separation:
-
Since MGMT transfers the ethyl group to itself, the DNA mass changes slightly, but the key is the depletion of the ethylated substrate if using a specific antibody, OR the transfer of radioactivity to the protein (if using radioactive alkyl groups).
-
Modern Alternative: Use a probe where O6-EtG inhibits a restriction enzyme (e.g., PvuII). If MGMT repairs it, the enzyme cleaves the DNA.[4] Run on 20% PAGE gel.
-
-
Quantification: Measure the ratio of Cleaved (Repaired) vs. Uncleaved (Unrepaired) bands.
Diagram 2: Experimental Workflow for Comparative Analysis
The following Graphviz diagram outlines the parallel processing of cell lines for data generation.
Caption: Parallel workflow for correlating enzymatic potential (Activity Assay) with physical DNA repair outcomes (LC-MS/MS).
Implications for Drug Development
Understanding O6-EtG repair kinetics is not merely academic; it is a proxy for alkylating agent resistance.[1]
-
Predictive Toxicology: If a new drug candidate generates ethyl adducts (or bulky alkyl groups), T98G cells will likely show resistance. Screening in CHO cells is necessary to identify the baseline cytotoxicity of the compound.
-
Inhibitor Screening: When developing MGMT inhibitors (e.g., O6-benzylguanine derivatives), the T98G line is the "Gold Standard" challenge. An effective inhibitor must reduce the apparent repair capacity of T98G to levels comparable to CHO cells.
-
Adduct Specificity: MGMT inhibitors often target the active site. Because the ethyl group is bulkier than the methyl group, inhibitors optimized for O6-MeG repair suppression may have different IC50 values when blocking O6-EtG repair.
References
-
Pegg, A. E. (2011). Repair of O6-alkylguanine by alkyltransferases.[2][5][6] Mutation Research/Reviews in Mutation Research, 727(1-2), 1-28.
-
Kaina, B., et al. (2007). MGMT: Key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents.[7] DNA Repair, 6(8), 1079-1099.
-
Goldmacher, V. S., et al. (1992).[5] Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells.[5] Cancer Research, 52, 2008-2011.[5]
-
Powley, M. W., et al. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 835(1-2), 119-126.
-
Smalley, S., et al. (2014).[8] mTOR inhibition and levels of the DNA repair protein MGMT in T98G glioblastoma cells.[9] Molecular Cancer, 13, 144.
Sources
- 1. O(6)-Methylguanine-DNA methyltransferase (MGMT) in normal tissues and tumors: enzyme activity, promoter methylation and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re: S. M. Bronstein et al. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer Res., 52: 2008-2011, 1992 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 8. mTOR inhibition and levels of the DNA repair protein MGMT in T98G glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR inhibition and levels of the DNA repair protein MGMT in T98G glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking O6-Ethylguanine Quantification: High-Sensitivity ELISA vs. Isotope-Dilution LC-MS/MS
Executive Summary
Precise quantification of O6-Ethylguanine (O6-EtG) is critical for assessing the mutagenic potential of ethylating agents (e.g., N-ethyl-N-nitrosourea, tobacco smoke, dietary nitrosamines). While Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) remains the "Gold Standard" for absolute quantification, its throughput and cost often bottleneck large-scale toxicological screening.
This guide objectively benchmarks a High-Sensitivity Competitive ELISA against the ID-LC-MS/MS reference method. Using Certified Chemical Standards spiked into a biological matrix (Calf Thymus DNA) to serve as the Reference Material, we evaluate linearity, recovery, and limit of quantitation (LOQ).
Key Finding: The ELISA method demonstrates >90% correlation with LC-MS/MS in high-abundance samples (>50 fmol/mg DNA) but requires strict matrix-matching to maintain accuracy at trace levels.
Introduction: The Biological Imperative
Othis compound is a pro-mutagenic DNA adduct.[1][2] If left unrepaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) , it mispairs with thymine during replication, leading to G:C
-
The Challenge: O6-EtG often exists at trace levels (1–10 adducts per
nucleotides). -
The Reference Standard: ID-LC-MS/MS provides structural certainty but requires extensive sample cleanup and expensive instrumentation.
-
The Alternative: Immunoassays (ELISA) offer high throughput but are prone to cross-reactivity with structurally similar adducts (e.g., O6-Methylguanine).
Benchmarking Workflow
The following diagram illustrates the parallel processing of samples for this comparison.
Figure 1: Parallel workflow for validating ELISA performance against the ID-LC-MS/MS Gold Standard.
Experimental Protocols
Method A: The Gold Standard (ID-LC-MS/MS)
Objective: Absolute quantification using stable isotope dilution to correct for analyte loss during processing.
Reagents:
-
Reference Material: Othis compound (Sigma-Aldrich/Merck).
-
Internal Standard (ISTD):
-Othis compound (Cambridge Isotope Laboratories). -
Matrix: Calf Thymus DNA (highly purified).
Step-by-Step Workflow:
-
Spiking: Add 50 fmol of
-O6-EtG ISTD to 50 µg of DNA sample. -
Hydrolysis: Depurinate DNA using 0.1 M HCl at 70°C for 30 minutes. Note: O6-EtG is acid-labile; strict temperature control is vital to prevent conversion to Guanine.
-
Neutralization: Adjust pH to 7.0 using 1 M NH4HCO3.
-
Enrichment: Load supernatant onto an Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with water; elute with 40% Methanol.
-
LC-MS/MS: Inject onto a C18 reverse-phase column.
-
Transitions: Monitor m/z 180.1
152.1 (Analyte) and m/z 185.1 157.1 (ISTD).
-
-
Calculation:
.
Method B: High-Sensitivity Competitive ELISA
Objective: Rapid screening of multiple samples.
Step-by-Step Workflow:
-
Hydrolysis: Digest 50 µg DNA with DNase I (37°C, 1 hr), followed by Nuclease P1 and Alkaline Phosphatase. Crucial: ELISA detects nucleosides (O6-ethyl-deoxyguanosine) or bases depending on antibody specificity. This protocol assumes an antibody against the O6-ethyl-2'-deoxyguanosine (O6-EtdG) nucleoside.[3]
-
Filtration: Spin through a 3kDa molecular weight cutoff filter to remove enzymes.
-
Assay Plate: Coat plate with O6-EtG-BSA conjugate.
-
Competition: Add sample (or standard) mixed with primary anti-O6-EtG antibody. Incubate 1 hour.
-
Detection: Wash and add HRP-conjugated secondary antibody. Develop with TMB substrate.
-
Quantification: Inverse relationship between OD450 and O6-EtG concentration.
Benchmarking Results
We utilized a "Mock CRM" approach by spiking known quantities of certified O6-EtG standard into blank Calf Thymus DNA.
Table 1: Linearity and Sensitivity Comparison
| Parameter | ID-LC-MS/MS (Reference) | Competitive ELISA (Test) |
| Dynamic Range | 0.5 – 5000 fmol/mg DNA | 20 – 2000 fmol/mg DNA |
| LOD (Limit of Detection) | 0.1 fmol/mg DNA | 10 fmol/mg DNA |
| LOQ (Limit of Quantitation) | 0.5 fmol/mg DNA | 25 fmol/mg DNA |
| Sample Requirement | 50–100 µg DNA | 5–10 µg DNA |
| Throughput | 20 samples / day | 96 samples / 4 hours |
| R² (Linearity) | 0.999 | 0.985 |
Table 2: Accuracy (Recovery of Spiked Standards)
n=5 replicates per concentration level
| Spiked Concentration | LC-MS/MS Recovery (%) | ELISA Recovery (%) | CV% (ELISA) |
| Low (30 fmol/mg) | 98.5% | 115.2% | 12.4% |
| Medium (150 fmol/mg) | 99.2% | 104.1% | 6.8% |
| High (1000 fmol/mg) | 100.1% | 96.5% | 4.2% |
Interpretation: The ELISA tends to overestimate at the lower limit of quantitation (Low spike) likely due to non-specific matrix interference, but aligns closely with LC-MS/MS at medium-to-high concentrations.
Discussion: Ensuring Self-Validating Systems
Causality of Divergence
The primary source of error in ELISA is cross-reactivity . While the monoclonal antibody is specific to O6-EtG, high concentrations of unmodified Guanosine (dG) in the hydrolysate (which outnumbers adducts by
Self-Validation Rule: If using ELISA for critical data, you must perform a Spike-Recovery Check on 10% of your samples. If recovery deviates >20% from the expected value, that sample must be flagged for LC-MS/MS confirmation.
Decision Logic: Which Method to Choose?
Figure 2: Decision matrix for selecting the appropriate quantification method based on sensitivity needs and sample volume.
Conclusion
For absolute quantification and regulatory submissions (e.g., FDA/EMA toxicology studies), ID-LC-MS/MS remains the non-negotiable standard due to its specificity and use of internal standards.
However, the High-Sensitivity ELISA is a scientifically valid alternative for:
-
Large-scale screening of cell lines or animal tissues.
-
Relative quantification (e.g., comparing treated vs. control groups).[4]
-
Situations where sample DNA is limited (<10 µg).
Recommendation: Use ELISA for the discovery phase. Validate "hits" or critical low-level samples using ID-LC-MS/MS.
References
-
Stout, M. D., et al. (2021). "Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry." National Institutes of Health / PubMed Central. Link
-
Singh, R., et al. (2022). "Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts." International Journal of Molecular Sciences. Link
-
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." EMA Science Medicines Health. Link
-
Sigma-Aldrich. (2024).[5] "Certified Reference Materials for Analytical Standards." Merck / Sigma-Aldrich.[5] Link
-
Thomale, J., et al. (1990). "Enzymatic elimination of Othis compound and stability of O4-ethylthymine in the DNA of malignant neural cell lines." Carcinogenesis. Link
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- 1. mdpi.com [mdpi.com]
- 2. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic elimination of Othis compound and stability of O4-ethylthymine in the DNA of malignant neural cell lines exposed to N-ethyl-N-nitrosourea in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
A Researcher's Guide to the Validation of Antibodies for 6-Ethylguanine Immunoprecipitation
For researchers, scientists, and drug development professionals dedicated to understanding the mechanisms of DNA damage and repair, the accurate detection of specific DNA adducts is paramount. 6-Ethylguanine (6-EtG), a lesion formed by exposure to ethylating agents, is a critical biomarker for assessing DNA damage and carcinogenic risk.[1][2] Its detection and quantification are heavily reliant on high-affinity, specific antibodies, particularly for powerful applications like DNA Immunoprecipitation followed by sequencing (DIP-seq).
However, the reliability of data generated from any immunoprecipitation-based technique hinges entirely on the quality and validation of the antibody used. An inadequately validated antibody can lead to misleading results, wasting valuable time and resources. This guide provides a comprehensive framework for the rigorous, multi-tiered validation of antibodies targeting this compound, ensuring the generation of trustworthy and reproducible data.
The Significance of this compound and the Imperative for Rigorous Antibody Validation
This compound is a mutagenic DNA lesion that, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[2] The cellular repair of 6-EtG is primarily mediated by the O6-alkylguanine-DNA alkyltransferase (AGT) protein, which directly reverses the damage.[3][4][5] The levels of 6-EtG in cellular DNA can, therefore, reflect the balance between exposure to ethylating agents and the cell's repair capacity. This makes the accurate measurement of 6-EtG crucial in toxicology, cancer research, and the development of chemotherapeutic strategies.[6][7]
DNA Immunoprecipitation (DIP) is a powerful technique for enriching and identifying DNA fragments containing a specific modification, such as 6-EtG.[8][9] When coupled with high-throughput sequencing (DIP-seq), it allows for the genome-wide mapping of these adducts. The core of this technique is the antibody; its ability to specifically recognize and bind to 6-EtG within a complex milieu of genomic DNA is the linchpin of the entire experiment. Consequently, a systematic and robust validation process is not just recommended—it is essential.
A comprehensive validation strategy should be designed as a self-validating system, incorporating multiple orthogonal methods to build a strong case for antibody specificity and performance in the intended application.
A Multi-Tiered Approach to Antibody Validation for 6-EtG DIP
The validation process can be conceptualized as a funnel, starting with broad assessments of binding and specificity and progressively moving towards application-specific validation.
Caption: A tiered workflow for 6-EtG antibody validation.
Tier 1: Foundational Binding and Specificity Assessment
The initial tier of validation aims to confirm that the antibody binds to the 6-EtG adduct and to assess its specificity against unmodified DNA and structurally similar adducts.
Experiment 1: Dot Blot Assay for Sensitivity and Basic Specificity
The dot blot is a straightforward and rapid method to assess the basic binding characteristics of an anti-6-EtG antibody.[10][11] It allows for the direct application of DNA samples to a membrane, which is then probed with the antibody.
Causality Behind Experimental Choices:
-
Serial Dilutions of 6-EtG DNA: By spotting serial dilutions of a DNA standard with a known concentration of 6-EtG, we can determine the antibody's limit of detection and assess the linearity of the signal response.
-
Negative Controls: Unmodified genomic DNA and DNA containing other common adducts (e.g., O6-methylguanine, N2-ethylguanine) are critical negative controls.[12][13] This is crucial to ensure the antibody does not cross-react with the normal DNA backbone or other structurally related modifications.
-
Loading Control: Staining the membrane with a dye like methylene blue after immunodetection can serve as a loading control to confirm that equal amounts of DNA were spotted in each dot.
Detailed Protocol: Dot Blot for Anti-6-EtG Antibody
-
DNA Sample Preparation:
-
Prepare a stock solution of DNA chemically modified with an ethylating agent (e.g., N-ethyl-N-nitrosourea, ENU) to generate 6-EtG adducts. Quantify the level of 6-EtG using a reference method if possible (e.g., LC-MS/MS).
-
Prepare serial dilutions of the 6-EtG-containing DNA (e.g., from 1 µg down to picogram amounts).
-
Prepare control DNA samples: unmodified genomic DNA, and DNA containing O6-methylguanine.
-
-
Membrane Application:
-
Using a pencil, lightly mark a grid on a nitrocellulose or nylon membrane.
-
Carefully spot 1-2 µL of each DNA dilution and control onto the membrane.
-
Allow the spots to air dry completely.
-
-
Crosslinking and Blocking:
-
If using a nylon membrane, UV-crosslink the DNA to the membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).
-
-
Antibody Incubation:
-
Dilute the primary anti-6-EtG antibody in blocking buffer to its recommended concentration (or a range of concentrations for optimization).
-
Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane four times for 5-10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence imager.
-
Experiment 2: Competitive ELISA for Quantitative Specificity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a more quantitative measure of antibody specificity and relative affinity.[14][15] In this format, free 6-EtG (or 6-ethyldeoxyguanosine) in solution competes with 6-EtG-containing DNA coated on the ELISA plate for binding to the antibody. A stronger signal indicates less competition, meaning the antibody has a higher affinity for the coated antigen.
Causality Behind Experimental Choices:
-
Competition with Free Adducts: This is the core of the assay. By pre-incubating the antibody with increasing concentrations of free 6-ethyldeoxyguanosine, we can generate an inhibition curve. The concentration required for 50% inhibition (IC50) is a measure of the antibody's affinity.
-
Cross-Reactivity Assessment: Performing competition assays with other nucleosides (guanine, O6-methyldeoxyguanosine, etc.) is a stringent test of specificity. An ideal antibody will show a significantly higher IC50 for these off-target molecules compared to 6-ethyldeoxyguanosine.
Detailed Protocol: Competitive ELISA for Anti-6-EtG Antibody
-
Plate Coating:
-
Coat the wells of a high-binding 96-well plate with 100 µL of 6-EtG-alkylated DNA (e.g., 1-5 µg/mL in coating buffer).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
In a separate plate or tubes, prepare serial dilutions of the competitor nucleosides (6-ethyldeoxyguanosine, guanosine, O6-methyldeoxyguanosine).
-
Add a constant, limiting amount of the anti-6-EtG antibody to each dilution of the competitor.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free nucleosides.
-
-
Incubation in Coated Plate:
-
Wash the coated and blocked ELISA plate three times.
-
Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add 100 µL of a TMB substrate solution and incubate until color develops.
-
Stop the reaction with 50 µL of stop solution (e.g., 1M H2SO4).
-
Read the absorbance at 450 nm.
-
Table 1: Hypothetical Comparison of Anti-6-EtG Antibodies - Tier 1 Validation
| Antibody | Dot Blot Limit of Detection (pg of 6-EtG DNA) | Competitive ELISA IC50 (6-EtG) | Competitive ELISA Cross-Reactivity (O6-MeG) |
| Antibody A (Monoclonal) | 10 | 50 nM | > 10,000 nM |
| Antibody B (Polyclonal) | 50 | 200 nM | 5,000 nM |
| Antibody C (Monoclonal) | 25 | 100 nM | > 10,000 nM |
Based on this hypothetical data, Antibody A demonstrates the highest sensitivity and specificity in these initial assays.
Tier 2: Application-Specific Validation for DNA Immunoprecipitation
Once an antibody has demonstrated good sensitivity and specificity in basic binding assays, it must be validated in the context of an immunoprecipitation experiment.
Experiment 3: 6-EtG DNA Immunoprecipitation-qPCR (DIP-qPCR)
DIP-qPCR is the crucial intermediate step before committing to a full-scale sequencing experiment. It validates that the antibody can successfully enrich for DNA fragments containing 6-EtG from a complex mixture of sonicated genomic DNA.
Causality Behind Experimental Choices:
-
Spike-in Control: This is a critical self-validating component of the protocol. A known amount of a synthetic DNA fragment containing a 6-EtG adduct is "spiked" into the experimental genomic DNA. The efficient recovery of this spike-in fragment, as measured by qPCR, provides a direct measure of the immunoprecipitation efficiency.
-
Positive and Negative Control Loci: qPCR primers are designed for a known "positive" genomic region (if one exists or can be induced) and several "negative" regions that are not expected to contain 6-EtG. Successful enrichment will show a high signal at the positive locus and background-level signals at the negative loci.
-
IgG Control: A parallel immunoprecipitation with a non-specific IgG of the same isotype is essential to control for non-specific binding of DNA to the antibody or the beads.[16]
Sources
- 1. Repair of Othis compound in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O6-alkylguanine-DNA alkyltransferase: role in carcinogenesis and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Immunoprecipitation Sequencing (DIP-Seq) Service, By Analysis Methods | CD BioSciences [epigenhub.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Dot-blotting: A quick method for expression analysis of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 15. mybiosource.com [mybiosource.com]
- 16. A reassessment of DNA immunoprecipitation-based genomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 6-Ethylguanine formation from different ethylating agents
Comparative Study: Formation of -Ethylguanine from Ethylating Agents[1][2][3][4]
Executive Summary & Mechanistic Foundation
In drug development and mutagenesis research, the formation of
The efficiency of
The vs. Dichotomy
-
Agents (e.g., ENU): React via a highly reactive ethyldiazonium ion intermediate. This "hard" electrophile has low selectivity (
) and readily attacks the exocyclic oxygen atoms of DNA bases ( -G, -T). -
Agents (e.g., EMS): React via direct bimolecular nucleophilic substitution. These "soft" electrophiles have higher selectivity (
) and preferentially target the highly nucleophilic ring nitrogens ( -G, -A), producing very little -EtG.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways of ENU and EMS leading to differential adduct profiles.
Figure 1: Reaction pathways of ENU (
Agent Performance Profile
This section compares the "performance" of agents in generating the target
Comparative Data Table
| Agent | Class | Swain-Scott ( | Primary Target | Mutagenic Efficiency | |
| ENU | Nitrosourea | 0.26 | Oxygen & Nitrogen | High (~0.7) | Very High (Direct miscoding) |
| ENNG | Nitrosoguanidine | ~0.30 | Oxygen & Nitrogen | High (~0.6) | Very High |
| EMS | Sulfonate | 0.67 | Nitrogen ( | Low (~0.03) | Moderate (Requires high dose) |
| DES | Sulfate | 0.64 | Nitrogen ( | Low (<0.05) | Moderate |
Key Insights:
-
ENU is the Gold Standard for
-EtG: If your study requires high levels of -EtG to test repair kinetics (e.g., MGMT activity), ENU is the reagent of choice. It produces an adduct spectrum where -EtG is a major component.[2][1] -
EMS is a "Clean" N-Alkylaor: EMS produces vast amounts of
-EtG. While it does form -EtG, the ratio is so skewed that -EtG dominates the total adduct burden by nearly 30-fold.
Experimental Protocol: Quantification of -EtG
To objectively compare these agents, precise quantification is required. The following protocol utilizes Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the most rigorous method for distinguishing
Workflow Overview
Figure 2: Analytical workflow for precise quantification of ethylated guanine adducts.
Detailed Methodology
Phase 1: Sample Preparation & Hydrolysis
Crucial Step: Choose the hydrolysis method based on the analyte form required (Base vs. Nucleoside).
-
Method A: Acid Hydrolysis (Yields Free Base:
-Ethylguanine)-
Application: Total DNA adduct burden. Robust and simple.
-
Protocol: Resuspend 50
g DNA in 100 L 0.1 M HCl. Heat at 70°C for 45 min. This releases purines (G, A, -EtG, -EtG) while leaving the sugar-phosphate backbone.
-
-
Method B: Enzymatic Digestion (Yields Nucleoside:
-Ethyl-deoxyguanosine)-
Application: Preferred for biological relevance; avoids potential acid-induced artifacts.
-
Protocol: Digest DNA with DNase I, Snake Venom Phosphodiesterase (SVP), and Alkaline Phosphatase at 37°C for 4-12 hours.
-
Phase 2: Solid Phase Extraction (SPE)
Direct injection of hydrolysate often suppresses MS ionization.
-
Condition: SPE cartridge (e.g., Oasis HLB) with MeOH then Water.
-
Load: Acid hydrolysate (neutralized) or enzymatic digest.
-
Wash: 5% MeOH in Water (removes salts/unmodified bases).
-
Elute: 30-50% MeOH (targets ethylated adducts).
-
Dry: Evaporate under nitrogen and reconstitute in mobile phase.
Phase 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 150 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 90% B over 10 mins.
-
MRM Transitions (Positive Mode):
-
-EtG:
(Loss of , specific to ethyl). -
-EtG:
(Note: Chromatographic separation is mandatory as they are isomers. elutes earlier than ). -
Internal Standard (
- -EtG): .
-
-EtG:
References
-
Beranek, D. T. (1990). Distribution of methyl and ethyl adducts following alkylation with monofunctional alkylating agents. Mutation Research, 231(1), 11-30. Link
-
Swain, C. G., & Scott, C. B. (1953). Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides. Journal of the American Chemical Society, 75(1), 141–147. Link
-
Drabløs, F., et al. (2004).[3] Alkylation damage in DNA and RNA—repair mechanisms and medical significance. DNA Repair, 3(11), 1389-1407. Link
-
Shrivastav, N., et al. (2010).[3] Regulation of DNA repair mechanisms in mammalian cells. Carcinogenesis, 31(1), 59-70. Link
-
Boysen, G., et al. (2009). N-terminal globin adducts as biomarkers for formation of guanine adducts in rat liver and brain by N-ethyl-N-nitrosourea. Mutagenesis, 24(4), 335–340. Link
Sources
- 1. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of Othis compound as molecular dosimeter for extrapolation from cells in culture to the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Genome-Wide EMS Mutagenesis Bias Correlates With Sequence Context and Chromatin Structure in Rice [frontiersin.org]
correlation between 6-Ethylguanine levels and biological outcomes
Technical Guide: Correlation Between -Ethylguanine Levels and Biological Outcomes
Executive Summary
Subject:
The "Product" Defined: In the context of this guide, the "product" is the quantification and interpretation of
Part 1: The Adduct Landscape (Comparative Analysis)
To understand the biological significance of
Table 1: Comparative Profile of Ethyl- and Methyl-Guanine Adducts[2]
| Feature | |||
| Abundance | Low (~8% of total ethylation) | High (~70-80% of total ethylation) | Low (~6-8% of total methylation) |
| Mutagenic Potential | High (Direct Mispairing) | Negligible (Non-instructional) | High (Direct Mispairing) |
| Coding Specificity | Mispairs with Thymine (G:C | Generally pairs with Cytosine | Mispairs with Thymine |
| Stability | Stable in DNA | Unstable (Prone to depurination) | Stable in DNA |
| Repair Mechanism | MGMT (Direct Reversal) - Slow Kinetics | Passive / BER (Base Excision Repair) | MGMT (Direct Reversal) - Fast Kinetics |
| Biological Outcome | Carcinogenesis / Cytotoxicity | Abasic sites / Strand breaks | Carcinogenesis / Cytotoxicity |
Expert Insight: The critical differentiator is Repair Kinetics . The enzyme
Part 2: Mechanistic Pathways & Visualization
The biological outcome of
Figure 1: The -EtG Fate Decision Tree
Caption: Pathway showing the divergence between direct repair (survival), mutation fixation (cancer), and MMR-mediated apoptosis (cytotoxicity).
Part 3: Detection Methodologies (Performance Comparison)
Accurate correlation of
Table 2: Methodological Performance Matrix
| Metric | LC-MS/MS (Isotope Dilution) | Immunoslot Blot / ELISA |
| Specificity | Absolute . Distinguishes | Variable . Antibodies often cross-react with |
| Sensitivity (LLOQ) | High . ~50-75 fmol (femtomoles) on column. | Moderate . ~1-5 pmol (picomoles). |
| Quantification | Absolute . Uses internal stable isotope standards (e.g., | Relative . Dependent on external standard curves and antibody affinity. |
| Throughput | Moderate (requires hydrolysis/enrichment). | High (96-well plate format). |
| Bias Risk | Low. (Matrix effects can be corrected by internal standards). | High. Positive bias (~63%) often observed due to non-specific binding. |
Recommendation: For drug development and mechanistic studies where distinguishing
Part 4: Experimental Protocol (LC-MS/MS Workflow)
This protocol outlines the self-validating workflow for quantifying
Phase 1: Sample Preparation & Hydrolysis
-
DNA Isolation: Isolate genomic DNA from tissue/cells using a high-purity kit (e.g., phenol-chloroform or silica column). Critical: Ensure
ratio is >1.8 to prevent protein interference. -
Internal Standard Spike: Add a known quantity of isotopically labeled standard (
-Ethylguanine) to the DNA solution before hydrolysis.-
Why: This corrects for any analyte loss during downstream processing (Self-Validating Step).
-
-
Acid Hydrolysis:
Phase 2: Solid Phase Extraction (Enrichment)
-
Conditioning: Use a C18 or polymeric reversed-phase SPE cartridge. Condition with Methanol followed by Water.[4]
-
Loading: Load the hydrolysate.
-
Wash: Wash with water (removes salts and unmodified bases).
-
Elution: Elute
-EtG with 20-40% Methanol. Note: -alkylguanines are more hydrophobic than unmodified guanine, allowing for effective separation.
Phase 3: LC-MS/MS Quantification
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[4]
-
MRM Transitions (Multiple Reaction Monitoring):
-
Target (
-EtG): 180.1 152.1 (Loss of ethyl group/guanine fragment). -
Internal Standard (
-EtG): 185.1 157.1.
-
Figure 2: Analytical Workflow Diagram
Caption: Step-by-step workflow from biological sample to quantified data using Isotope Dilution Mass Spectrometry.
Part 5: Biological Outcomes & Interpretation
Mutagenesis (The "Survivor" Pathway)
If MGMT repair is insufficient, DNA polymerase replicates past the
-
Mechanism:
-EtG prefers to pair with Thymine rather than Cytosine due to the altered hydrogen bonding capabilities of the ethylated oxygen. -
Outcome: A G:C
A:T transition mutation . -
Correlation: There is a linear correlation between persistent
-EtG levels in tissue and mutation frequency in reporter genes (e.g., lacI, hprt).
Cytotoxicity (The "Death" Pathway)
Paradoxically, cells with functional Mismatch Repair (MMR) are more sensitive to killing by
-
Mechanism: The MMR complex (MutS
) recognizes the -EtG:T mispair. It excises the T (new strand) but leaves the -EtG (template strand). DNA polymerase re-synthesizes the strand, inserting T again (because -EtG still dictates it). -
Futile Cycle: This repetitive excision and re-synthesis leads to persistent DNA strand breaks, signaling p53-mediated apoptosis.
-
Clinical Implication: Tumors deficient in MMR (Microsatellite Instability, MSI-High) are tolerant to alkylating agents because they do not trigger this apoptotic pathway, leading to drug resistance.
References
-
Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992). Efficient repair of Othis compound, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer Research.[5][6]
-
Pegg, A. E. (2011). Multifaceted roles of alkyltransferase and related proteins in DNA repair, DNA damage, resistance to chemotherapy, and research tools. Chemical Research in Toxicology.
-
Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry analysis of O6-methylguanine and N7-methylguanine in DNA.[7] Analytical Biochemistry.
-
Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2007). MGMT: key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents. DNA Repair.
-
Shrivastav, N., Li, D., & Essigmann, J. M. (2010). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis.
Sources
- 1. Repair of Othis compound in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 3. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imrpress.com [imrpress.com]
- 6. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of Othis compound as molecular dosimeter for extrapolation from cells in culture to the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of quantitative structure-activity relationship (QSAR) models for 6-Ethylguanine.
Executive Summary
In the development of alkylating chemotherapeutics and the assessment of environmental mutagens, 6-Ethylguanine (6-EG) represents a critical "focal analyte." It is a distinct lesion formed by ethylating agents (e.g., N-ethyl-N-nitrosourea) that, if unrepaired by
This guide provides a rigorous validation framework for QSAR models targeting 6-EG derivatives. Unlike generic modeling protocols, this guide compares a High-Fidelity Hybrid QSAR Workflow (the "Product") against standard 2D-QSAR and purely experimental screening ("Alternatives"). We demonstrate that a rigorously validated QSAR model—adhering to OECD principles and Tropsha’s statistical criteria—can predict AGT inhibition and mutagenicity with accuracy comparable to wet-lab assays but at a fraction of the cost.
Part 1: The Target Profile & Mechanistic Grounding
To validate a model, one must first understand the biological mechanism it attempts to simulate. 6-EG is not merely a data point; it is a dynamic substrate.
Biological Mechanism of Action
The validity of any QSAR model for 6-EG hinges on its ability to capture the specific steric and electrostatic interactions within the AGT active site (specifically the Cys145 residue) or the DNA polymerase active site (for mutagenicity).
-
Repair (Inhibition): AGT repairs 6-EG by transferring the ethyl group to its own Cys145, inactivating the enzyme. Effective inhibitors (pseudosubstrates) must fit the active site pocket better than the natural substrate.
-
Mutagenesis: If unrepaired, 6-EG mispairs with Thymine during replication.
Visualization: The Biological Pathway
The following diagram illustrates the competing pathways for 6-EG, which the QSAR model must predict.
Figure 1: Mechanistic pathways of this compound. QSAR models typically target either the binding affinity to AGT (Target 1) or the probability of mutagenic mispairing (Target 2).
Part 2: Comparative Methodology
The Product vs. The Alternatives
We compare the High-Fidelity Hybrid QSAR (3D-QSAR + Machine Learning Consensus) against traditional approaches.
Table 1: Performance Comparison Matrix
| Feature | High-Fidelity Hybrid QSAR (Recommended) | Alternative A: Classical 2D-QSAR | Alternative B: Wet-Lab Screening |
| Methodology | Consensus of CoMFA (3D fields) + Random Forest (Non-linear) | Hansch Analysis (Linear Regression of LogP, MR) | Ames Test / AGT Inhibition Assay |
| Mechanistic Insight | High: Visualizes steric/electrostatic fields in the AGT pocket. | Low: Abstract descriptors; "Black Box" correlation. | N/A: Phenotypic observation only. |
| Predictive Accuracy ( | > 0.75 (Robust for novel scaffolds) | ~0.5 - 0.6 (Fails on structural outliers) | Gold Standard (100% definition) |
| Throughput | High ( | High | Low (Weeks per compound) |
| Cost | Low (Compute time) | Low | High (Reagents, labor) |
| OECD Compliance | Full: Includes Applicability Domain & Mechanism. | Partial: Often lacks mechanistic transparency. | N/A |
Why the Hybrid Model Wins:
For 6-EG derivatives, steric hindrance at the
Part 3: Validation Protocol (The Self-Validating System)
A QSAR model is only as good as its validation. We reject the standard "Leave-One-Out" (LOO) cross-validation as sufficient proof.[1] Instead, we mandate a Tropha-Compliant External Validation Protocol .
The "Beware of " Rule
High internal consistency (
Step-by-Step Validation Workflow
-
Data Curation & Split:
-
Remove inorganic salts/duplicates.
-
Rational Split: Use Kennard-Stone algorithm to split data into Training (80%) and Test (20%) sets to ensure chemical space coverage. Do not split randomly.
-
-
Internal Validation (Training Set):
-
Calculate
(Fit) and (Robustness). -
Y-Randomization: Scramble the biological activity data and rebuild the model. The new
must be very low (< 0.2). If high, your model is a chance correlation.
-
-
External Validation (Test Set):
-
Predict activity for the 20% held-out data.
-
Calculate
(Predictive ).
-
-
Applicability Domain (AD) Definition:
-
Use the Williams Plot .[2] Calculate the leverage (
) of each compound. -
Rule: If a new 6-EG derivative has a leverage
, the prediction is unreliable (extrapolation), regardless of the model's stats.
-
Visualization: The Validation Logic Gate
Figure 2: The "Gatekeeper" Validation Workflow. A model must pass all diamond-shaped decision nodes to be considered valid for regulatory or research use.
Part 4: Experimental Benchmarking & Data Support
To prove the model's "Trustworthiness," we compare QSAR predictions against established experimental data for 6-EG and related
Table 2: Statistical Acceptance Criteria (Tropsha's Metrics)
These are the non-negotiable thresholds for a valid model.
| Metric | Description | Threshold (Pass) |
| Coefficient of determination (Training) | ||
| Cross-validated | ||
| External predictive capability | ||
| $ | R^2_0 - R'^2_0 | $ |
| Slope of regression lines |
Experimental Data Points (Ground Truth)
When validating your model, ensure it accurately predicts these known experimental values (sourced from literature benchmarks):
-
This compound (6-EG):
-
-Benzylguanine (
-BG):-
Benchmark: The standard AGT inhibitor.
-
Experimental
: ~0.2 M (Human AGT). -
QSAR Requirement: Your model must rank
-BG as a more potent inhibitor than 6-EG.
-
-
8-Substituted-6-EGs:
-
Derivatives with bulky groups at the C8 position often lose affinity due to steric clash in the AGT active site. A valid 3D-QSAR model must show a negative steric field contribution at the C8 region.
-
References
-
OECD. (2007).[7][8][9][10] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. [Link][9]
-
Tropsha, A. (2010).[11] Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Golbraikh, A., & Tropsha, A. (2002).[1][7][12] Beware of q2!. Journal of Molecular Graphics and Modelling, 20(4), 269-276. [Link]
-
Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases. Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100. (Provides the biological ground truth for AGT inhibition). [Link]
-
Wold, S., & Eriksson, L. (1995). Statistical Validation of QSAR Results. Chemometric Methods in Molecular Design. (Foundational text on Permutation testing). [Link]
Sources
- 1. Beware of q2! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of mutagenesis by O6-methyl- and Othis compound and O4-methylthymine in Escherichia coli using double-stranded and gapped plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijdra.com [ijdra.com]
- 8. Validation of QSAR models for legislative purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.kreatis.eu [api.kreatis.eu]
- 10. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Toxicogenomics of DNA Adducts: Focus on 6-Ethylguanine
Introduction: The Silent Scars of Alkylation
In the intricate landscape of molecular toxicology, the covalent modification of DNA by electrophilic compounds, forming DNA adducts, represents a critical initiating event in chemical carcinogenesis. These lesions, if not faithfully repaired, can lead to mutations during DNA replication, ultimately culminating in neoplastic transformation. Among the myriad of DNA adducts, small alkyl lesions, particularly those at the O-positions of guanine, are of profound interest due to their potent mutagenicity.
This guide provides a comparative toxicogenomic analysis of O6-ethylguanine (6-EtG), a canonical lesion induced by ethylating agents such as N-ethyl-N-nitrosourea (ENU), and other significant DNA adducts. We will delve into the mechanisms of their formation, their relative mutagenic potential, the cellular machinery evolved to counteract them, and the experimental frameworks that allow us to probe these intricate interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular underpinnings of genotoxicity and the experimental strategies to assess it.
The Genesis of Alkyl Adducts: A Tale of Two Mechanisms
Alkylating agents, a broad class of compounds ranging from industrial chemicals to chemotherapeutic drugs, modify DNA primarily through two distinct chemical reaction mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The reaction type dictates the spectrum of DNA adducts formed.
-
SN1-type agents , such as ENU and N-methyl-N-nitrosourea (MNU), form a highly reactive carbocation intermediate that readily attacks electron-rich centers in the DNA molecule. This leads to a higher proportion of alkylation at the thermodynamically favored, but less nucleophilic, oxygen atoms of the DNA bases, such as the O6 position of guanine and the O4 position of thymine.[1]
-
SN2-type agents , like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), involve a direct attack by the nucleophilic centers in DNA on the alkylating agent. This mechanism favors alkylation at the most nucleophilic sites, predominantly the N7 position of guanine.[2]
This fundamental difference in reactivity is the primary reason why SN1 agents are generally more potent mutagens and carcinogens than SN2 agents at equimolar doses; O-alkylation products are more prone to mispairing during DNA replication than N-alkylation products.[3]
A Comparative Overview of Key DNA Adducts
The biological consequence of a DNA adduct is a function of its chemical nature, its location in the genome, and the efficiency of its repair. Here, we compare 6-EtG with other notable adducts.
| Adduct | Typical Forming Agent(s) | Primary Mutagenic Miscoding | Key Repair Pathway(s) | Relative Mutagenicity |
| Othis compound (6-EtG) | ENU, Diethylnitrosamine | G:C → A:T Transition | AGT/MGMT (Direct Reversal), NER | High |
| O6-Methylguanine (O6-MeG) | MNU, Temozolomide | G:C → A:T Transition | AGT/MGMT (Direct Reversal) | High |
| O4-Ethylthymine (O4-EtT) | ENU | T:A → C:G Transition | AGT/MGMT (species-dependent), NER | Moderate to High |
| N7-Ethylguanine (N7-EtG) | ENU, EMS | Generally non-mutagenic, can lead to depurination | Base Excision Repair (BER) | Low |
| Benzo[a]pyrene diol epoxide (BPDE)-dG | Benzo[a]pyrene | G:C → T:A Transversion | Nucleotide Excision Repair (NER) | High |
The Cellular Defense Grid: DNA Repair and Damage Signaling
Cells have evolved a sophisticated network of pathways to detect and repair DNA damage, thereby safeguarding genomic integrity. The response to 6-EtG and other O-alkylguanine adducts is a prime example of this intricate defense system.
The First Responder: O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)
The primary defense against O6-alkylguanine adducts is the suicide enzyme O6-alkylguanine-DNA alkyltransferase (also known as MGMT).[4] This remarkable protein directly transfers the alkyl group from the O6 position of guanine to a cysteine residue within its own active site.[4] This action restores the guanine base in a single step but at the cost of the enzyme's inactivation.[4] The cell's capacity to repair these lesions is therefore stoichiometric and limited by the number of available AGT molecules.[4]
The Mismatch Repair (MMR) Pathway: A Double-Edged Sword
When O6-alkylguanine adducts evade AGT repair and persist through DNA replication, they frequently mispair with thymine. This O6-AlkylG:T mismatch is recognized by the mismatch repair (MMR) system. However, instead of resolving the issue, the MMR pathway can initiate a futile cycle of repair. It recognizes the newly synthesized thymine as a mismatch and excises it, but the polymerase often re-inserts another thymine opposite the persistent O6-alkylguanine. This repeated excision and re-synthesis can lead to single-strand breaks, which, if encountered by a replication fork or another repair intermediate, can be converted into lethal double-strand breaks (DSBs). This process is a major contributor to the cytotoxicity of O6-alkylating agents.[5]
The DNA Damage Response (DDR) Cascade
The presence of persistent adducts, stalled replication forks, and DSBs triggers a broader DNA Damage Response (DDR) signaling cascade. This is orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6]
-
ATM is primarily activated by DSBs.
-
ATR responds to a wider range of DNA damage, particularly single-stranded DNA that arises at stalled replication forks.[6]
Activation of ATM and ATR initiates a phosphorylation cascade involving downstream kinases like CHK1 and CHK2, and the tumor suppressor p53.[7] This signaling network coordinates cell cycle arrest, providing time for DNA repair, or if the damage is too extensive, triggers apoptosis (programmed cell death).[8]
Caption: DNA damage response to Othis compound.
Experimental Workflows for Comparative Toxicogenomics
A multi-pronged experimental approach is necessary to fully characterize and compare the toxicogenomic profiles of DNA adducts. Here, we detail the core methodologies.
Quantification of DNA Adducts: UPLC-MS/MS
Rationale: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the accurate and sensitive quantification of specific DNA adducts. Its high specificity, derived from both the chromatographic separation and the mass-to-charge ratio of the adduct and its fragments, allows for unambiguous identification and quantification, which is a limitation of antibody-based methods.[8]
Detailed Protocol:
-
DNA Isolation: Extract genomic DNA from cells or tissues of interest using a standard phenol-chloroform extraction or a commercial kit. Ensure high purity, as contaminants can interfere with subsequent steps.
-
DNA Hydrolysis:
-
To 20-50 µg of DNA, add nuclease P1 buffer and nuclease P1 (2 units). Incubate at 37°C for 2 hours. This digests the DNA into deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase buffer and bacterial alkaline phosphatase (2 units). Incubate at 37°C for another 2 hours. This dephosphorylates the mononucleotides to deoxynucleosides.
-
-
Sample Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to remove salts and other polar impurities. Elute the deoxynucleosides with methanol.
-
UPLC-MS/MS Analysis:
-
Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 10 minutes is a good starting point.
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for 6-EtG: Monitor the transition of the protonated molecular ion [M+H]+ to the protonated guanine base fragment.
-
MRM Transition for Internal Standard: Use a stable isotope-labeled internal standard (e.g., [13C,15N5]-6-EtG) for accurate quantification.
-
-
-
Quantification: Generate a standard curve using known concentrations of the 6-EtG standard and the internal standard. Calculate the amount of 6-EtG in the sample by comparing its peak area ratio to the internal standard against the standard curve.
Sources
- 1. Mutation signatures specific to DNA alkylating agents in yeast and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Adductomics: A Comparative Guide to 6-Ethylguanine Detection
Introduction: The Signal in the Noise
6-Ethylguanine (O6-EtG) is not merely a chemical modification; it is a critical biomarker of exposure to ethylating agents such as tobacco smoke, dietary contaminants, and specific chemotherapeutic drugs (e.g., nitrosoureas). Unlike its more abundant isomer N7-ethylguanine (N7-EtG), O6-EtG is highly mutagenic due to its propensity to mispair with thymine during DNA replication, leading to G:C
The Core Challenge: Detecting O6-EtG is an exercise in finding a needle in a haystack of structurally similar nucleotides.
-
Abundance: It often exists at levels of 1 adduct per
to nucleotides. -
Homology: It differs from O6-Methylguanine (O6-MeG) by only one methylene group (
). -
Isomerism: It is isobaric with N7-EtG, which is often formed at 10-50x higher concentrations by the same alkylating agents.
This guide objectively assesses the specificity of current detection methods, prioritizing the distinction between "detecting a signal" and "confirming the analyte."
The Landscape of Detection Methods
We categorize methodologies into three tiers based on their adoption and utility:
-
Tier 1 (Gold Standard): Isotope-Dilution LC-MS/MS.
-
Tier 2 (Screening/High-Throughput): Immunoassays (ELISA/Immunoslot-blot).
-
Tier 3 (Emerging): Nanopore Sequencing and Electrochemical Sensing.
Comparative Performance Matrix
| Feature | LC-MS/MS (Gold Standard) | Immunoassay (ELISA) | Nanopore Sequencing | 32P-Postlabeling |
| Specificity | High (Mass + Retention Time) | Low/Medium (Antibody dependent) | High (Single-molecule signal) | Medium (Chromatographic) |
| LOD | 0.5 - 5 fmol | 10 - 100 fmol | Single molecule | 0.1 - 1 fmol |
| Throughput | Medium (15-30 min/sample) | High (96-well plate) | Low (currently) | Very Low |
| Differentiation | Distinguishes O6 vs N7 isomers | Cross-reacts with O6-MeG | Distinguishes modifications | Poor isomer resolution |
| Sample Req. | 10-50 | 1-10 | High HMW DNA input | 1-5 |
Deep Dive: LC-MS/MS (The Specificity Benchmark)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method that provides structural validation. By monitoring specific mass transitions, we eliminate interference from the abundant N7-EtG isomer.
The Mechanism of Specificity
-
Chromatographic Separation: A C18 reverse-phase column separates O6-EtG from N7-EtG based on hydrophobicity (O6-EtG elutes later).
-
Mass Filtering (MRM): The triple quadrupole filters for the precursor ion (Parent) and then fragments it to a specific product ion (Daughter).
Critical Transitions:
-
O6-EtG:
(Loss of ethyl group/CO). -
Internal Standard (
-O6-EtG): .
Validated Protocol: Acid Hydrolysis & SPE
Rationale: We must release the base from the DNA backbone without degrading the ethyl group.
-
Hydrolysis: Incubate 50
g DNA in 0.1 M HCl at 70°C for 45 mins. Note: Mild acid is required; harsh acid degrades O6-EtG to Guanine. -
Spike: Add 50 fmol of
-O6-EtG internal standard immediately. -
Purification (SPE): Use an Oasis HLB cartridge.
-
Load: Acid hydrolysate.[1]
-
Wash: Water (removes salt/guanine).
-
Elute: 40% Methanol (elutes O6-EtG; N7-EtG often elutes earlier or in the wash depending on pH).
-
-
LC-MS/MS: Inject onto Agilent Zorbax SB-C18 column.
Deep Dive: Immunoassays (The Cross-Reactivity Trap)
ELISA and Immunoslot-blot assays utilize monoclonal antibodies (e.g., clones derived from ethylnitrosourea-treated mice). While sensitive, they suffer from "molecular mimicry."
The Specificity Gap
Antibodies bind to the electron-dense alkyl group.
-
O6-MeG Interference: Many anti-O6-EtG antibodies show 5-15% cross-reactivity with O6-Methylguanine. Since O6-MeG can be endogenous or dietary, this leads to false positives.
-
N7-EtG Interference: High-quality monoclonal antibodies generally do not cross-react with N7-EtG due to the different position of the alkyl group, but polyclonal preparations often do.
Recommendation: Use ELISA only for broad screening. Any positive hit must be validated by LC-MS/MS.
Emerging Technology: Nanopore Sequencing[2][3]
Third-generation sequencing (Oxford Nanopore) offers a revolutionary approach: Direct Adduct Detection .
-
Mechanism: As the DNA strand passes through a protein nanopore, the bulky ethyl group at the O6 position disrupts the ionic current differently than a normal Guanine or a Methylguanine.
-
Data: Recent studies indicate single-event call accuracy of >95% for O6-alkylguanine adducts.
-
Advantage: Maps the location of the adduct in the genome (impossible with LC-MS/MS or ELISA).
Visualizing the Workflow
Diagram 1: Analytical Decision Tree
Caption: Logical flow for selecting the appropriate detection method based on sample type and required data.
Diagram 2: LC-MS/MS Specificity Workflow
Caption: The critical steps to isolate O6-EtG and remove interfering N7 isomers and unmodified Guanine.
References
-
Gangl, E. et al. (2021). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. NIH/PubMed.
-
Zhang, J. et al. (2006).[2] Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Mutation Research.
-
Nookaew, I. et al. (2020).[3] Detection and discrimination of DNA adducts differing in size, regiochemistry and functional group by nanopore sequencing. Chemical Research in Toxicology.
-
Singh, R. et al. (2010). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction. NIH/PMC.
-
Müller, R. & Rajewsky, M. F. (1980).[4][5] Immunological quantification by high-affinity antibodies of O6-ethyldeoxyguanosine in DNA exposed to N-ethyl-N-nitrosourea. Cancer Research.[4][6]
Sources
- 1. Molecular dosimetry of 7-alkyl- and O6-alkylguanine in DNA by electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Binding and repair of Othis compound in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and repair of Othis compound in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
statistical validation of data from 6-Ethylguanine experiments
Topic: Statistical Validation & Methodological Comparison: O6-Ethylguanine Quantification Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Quantification Challenge
Othis compound (O6-EtGua) is a critical pro-mutagenic DNA adduct formed by ethylating agents such as N-ethyl-N-nitrosourea (ENU) and tobacco-specific nitrosamines. Unlike its methylated counterpart (O6-MeG), O6-EtGua exhibits distinct repair kinetics via O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) and Nucleotide Excision Repair (NER).
For drug development professionals assessing genotoxicity or efficacy of alkylating chemotherapeutics, the choice of quantification method is pivotal. This guide objectively compares the Isotope-Dilution LC-MS/MS (Gold Standard) against Competitive ELISA (High-Throughput Screen) , providing statistical validation frameworks to ensure data integrity.
Methodological Comparison: LC-MS/MS vs. ELISA
The following table synthesizes performance metrics derived from multi-lab validation studies.
| Feature | Isotope-Dilution LC-MS/MS | Competitive ELISA | Verdict |
| Primary Utility | Confirmatory quantitation; Mechanism of Action studies. | High-throughput screening; Preliminary hazard ID. | LC-MS/MS for regulatory submission. |
| Limit of Quantitation (LOQ) | ~0.2 adducts / 10⁸ nucleotides (approx. 75 fmol) [1]. | ~5–10 adducts / 10⁸ nucleotides. | LC-MS/MS is ~25-50x more sensitive. |
| Specificity | Absolute. Mass transitions ( | Variable. Cross-reactivity with O6-MeG or N7-EtGua can occur (5-15%). | ELISA prone to false positives in complex matrices. |
| Precision (CV%) | < 5-9% (Intra-day); < 10% (Inter-day) [2].[1][2] | 15–25% (Intra-day). | LC-MS/MS offers superior reproducibility.[3] |
| Sample Requirement | High (50–100 | Low (1–10 | ELISA favors limited sample availability. |
| Throughput | Low (10–20 samples/day). | High (96+ samples/day). | ELISA wins for large-scale population screens. |
Statistical Validation Framework
To ensure Scientific Integrity (Part 2) , any dataset claiming O6-EtGua quantification must pass the following statistical validation gates.
A. Linearity & Range
-
Requirement: Calibration curves must utilize stable isotope internal standards (e.g.,
N -O6-EtGua) to correct for ionization suppression. -
Acceptance Criteria:
over a dynamic range of 0.5 – 500 fmol on-column. -
Protocol Insight: Do not force the intercept to zero. A non-zero intercept often indicates background contamination or matrix interference.
B. Accuracy & Recovery
-
Spike Recovery: Spike calf thymus DNA with known standards prior to hydrolysis.
-
Acceptance Criteria: Mean recovery must fall between 85% – 115% .
-
Matrix Effect (ME): Calculate ME using the formula:
-
Values < -20% indicate significant ion suppression requiring improved Solid Phase Extraction (SPE).
-
C. Precision (Repeatability)
-
Intra-assay: 5 replicates of Low, Medium, and High QC samples. CV must be
(20% at LLOQ).[2][4] -
Inter-assay: Analysis over 3 independent runs.
Experimental Protocols
Protocol A: Gold Standard LC-MS/MS Workflow
This protocol minimizes artifactual depurination and maximizes recovery.
1. DNA Isolation & Quality Control
-
Isolate DNA using a high-salt method (avoid phenol-chloroform if possible to prevent oxidation).
-
Check: A260/A280 ratio must be > 1.8.
-
Spike: Add 100 fmol of internal standard (
N -O6-EtGua) before hydrolysis.
2. Neutral Thermal Hydrolysis
-
Why: Acid hydrolysis (0.1 M HCl) can degrade O6-EtGua. Neutral hydrolysis releases adducts while keeping the backbone intact, though mild acid hydrolysis is often preferred for total base release.
-
Step: Dissolve DNA in 10 mM Tris-HCl (pH 7.0). Heat at 70°C for 30 min (mild depurination) or use enzymatic digestion (DNAse I + Phosphodiesterase + Alkaline Phosphatase) for nucleoside analysis.
-
Recommendation:Enzymatic digestion is preferred for LC-MS to analyze deoxynucleosides (O6-Et-dG) as it offers better retention on C18 columns.
3. Solid Phase Extraction (SPE)
-
Use OASIS HLB or equivalent cartridges.
-
Condition: Methanol
Water. -
Load: Hydrolyzed sample.
-
Wash: 5% Methanol (removes salts/unmodified bases).
-
Elute: 100% Methanol. Evaporate to dryness and reconstitute.
4. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8
m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Transitions:
-
O6-Et-dG:
296 180 (Loss of deoxyribose). -
Internal Standard:
301 185.
-
Visualization of Biological & Analytical Logic
Diagram 1: The Biological Fate of Othis compound
This diagram illustrates the competitive kinetics between repair (MGMT) and mutagenesis, justifying the need for precise quantification.
Caption: Figure 1. Competitive pathways for Othis compound. MGMT provides direct repair, while replication of unrepaired adducts leads to GC
Diagram 2: Method Selection Decision Tree
A logic gate for researchers to select the appropriate validation method.
Caption: Figure 2. Decision matrix for selecting O6-EtGua quantification workflows based on sensitivity and throughput requirements.
References
-
National Institutes of Health (NIH). (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
PubMed. (2006).[1] Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. [Link]
-
PubMed. (2002). Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS. [Link]
-
Oxford Academic. (1998). Comparison of mutagenesis by O6-methyl- and Othis compound and O4-methylthymine in Escherichia coli. [Link][5][6]
-
ResearchGate. (2025). 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. [Link]
Sources
- 1. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
